molecular formula C8H10N2O3 B1315385 2-Hydroxy-5-methoxybenzohydrazide CAS No. 2905-83-1

2-Hydroxy-5-methoxybenzohydrazide

Cat. No.: B1315385
CAS No.: 2905-83-1
M. Wt: 182.18 g/mol
InChI Key: JPYRNJPDBJVZLH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRNJPDBJVZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510004
Record name 2-Hydroxy-5-methoxybenzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-83-1
Record name 2-Hydroxy-5-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-methoxybenzohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive hydrazide moiety, a phenolic hydroxyl group, and a methoxy substituent, makes it a versatile scaffold for creating novel molecules with diverse biological activities. This guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning with the esterification of 2-hydroxy-5-methoxybenzoic acid, followed by hydrazinolysis. Furthermore, it establishes a comprehensive protocol for the structural elucidation and purity confirmation of the final compound using a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound: Principle and Protocol

The synthesis of this compound is most efficiently achieved through a two-step process. This approach is widely adopted for the preparation of carboxylic acid hydrazides due to its reliability and high yields.[1][2]

Rationale and Mechanistic Insight

The chosen synthetic pathway involves:

  • Step 1: Fischer Esterification: The initial step is the conversion of 2-hydroxy-5-methoxybenzoic acid to its corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate. This reaction is performed by refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Step 2: Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester.[4] This leads to the displacement of the methoxy group (-OCH₃) and the formation of the stable hydrazide product.[5] The reaction is typically driven to completion by refluxing in an alcoholic solvent like ethanol.[6]

Visualized Synthesis Workflow

The following diagram illustrates the two-step reaction pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis Start 2-Hydroxy-5-methoxybenzoic Acid Reagent1 + Methanol (CH₃OH) + H₂SO₄ (cat.) Start->Reagent1 Process1 Reflux Reagent1->Process1 Intermediate Methyl 2-hydroxy-5-methoxybenzoate Process1->Intermediate Reagent2 + Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol Intermediate->Reagent2 Process2 Reflux Reagent2->Process2 Product This compound Process2->Product

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (0.1 mol, 16.82 g).

  • Reagent Addition: Add absolute methanol (100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) as a catalyst.[3]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Distill off the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Pour the cooled residue into 200 mL of cold water. A solid ester may precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Neutralize the combined organic extracts by washing with a 5% sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxy-5-methoxybenzoate. The product can be purified further by recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the synthesized methyl 2-hydroxy-5-methoxybenzoate (0.08 mol, 14.57 g) in absolute ethanol (120 mL).[2]

  • Hydrazine Addition: To this solution, add hydrazine hydrate (99-100%, 0.12 mol, ~6 mL) dropwise while stirring.[6]

  • Reflux: Heat the mixture to reflux for 5-8 hours. The formation of a solid product may be observed during this time.[2][5] Monitor the reaction's completion by TLC, ensuring the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product, this compound, will crystallize out of the solution.

  • Purification: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven. The purity is typically high, but if required, the hydrazide can be recrystallized from ethanol.

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The expected molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol .[7]

Visualized Characterization Workflow

Characterization_Workflow cluster_phys Physical Characterization cluster_spec Spectroscopic Characterization cluster_results Data Interpretation & Validation Product Synthesized Product (this compound) MeltingPoint Melting Point Analysis Product->MeltingPoint Elemental Elemental Analysis (C, H, N) Product->Elemental FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Assessment MeltingPoint->Purity Elemental->Purity Structure Structure Confirmation FTIR->Structure NMR->Structure MS->Structure Conclusion Conclusion Structure->Conclusion Purity->Conclusion

Caption: Workflow for the comprehensive characterization of the synthesized product.

Physical Properties
  • Appearance: Expected to be a crystalline solid.

  • Melting Point: A sharp and defined melting point is indicative of high purity. The literature value should be consulted for comparison.

  • Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated theoretical values.

ElementTheoretical %
Carbon (C)52.74%
Hydrogen (H)5.53%
Nitrogen (N)15.38%
Oxygen (O)26.35%
Spectroscopic Analysis

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is crucial for identifying the key functional groups present in the molecule.[8][9] The spectrum is typically recorded using KBr pellets or an ATR accessory.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200-3400 (broad)O-H StretchPhenolic Hydroxyl
3150-3300N-H StretchAmine (Hydrazide)
~3050C-H StretchAromatic
~2950, ~2850C-H StretchAliphatic (-OCH₃)
1630-1660C=O Stretch (Amide I)Carbonyl (Hydrazide)
1500-1600N-H Bend (Amide II)Amine (Hydrazide)
~1500, ~1450C=C StretchAromatic Ring
1200-1300C-O StretchAryl Ether

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.[10][11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.75Singlet (s)3HMethoxy (-OCH₃) protons
4.0 - 4.5 (broad)Singlet (s)2HAmine (-NH₂) protons
6.7 - 7.2Multiplet (m)3HAromatic (Ar-H) protons
8.5 - 9.5 (broad)Singlet (s)1HAmide (-CONH-) proton
9.5 - 10.5 (broad)Singlet (s)1HPhenolic (-OH) proton

Note: Chemical shifts of -NH₂, -NH, and -OH protons are concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of distinct carbon environments.[8][10]

Chemical Shift (δ, ppm)Assignment
~55-56Methoxy (-OCH₃) carbon
~112-120Aromatic (Ar-C) carbons
~145-155Aromatic (Ar-C) carbons attached to -O
~165-170Carbonyl (C=O) carbon

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used.[12][13] The mass spectrum should show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Ionm/z (mass-to-charge ratio)
[M]⁺~182.07
[M+H]⁺~183.08

Conclusion

This guide has detailed a robust and reproducible two-step method for the synthesis of this compound. The causality behind the chosen reaction pathway—Fischer esterification followed by hydrazinolysis—is grounded in established principles of organic chemistry, ensuring efficiency and high yield. The comprehensive characterization protocol, employing a combination of physical and advanced spectroscopic techniques, provides a self-validating system to unequivocally confirm the structure and assess the purity of the final product. Adherence to these methodologies will enable researchers to reliably produce and validate high-quality this compound for its application in pharmaceutical research and complex organic synthesis.

References

  • Berillo, D., & Shoinbekova, S. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor.com. [Link]

  • Li, B., et al. (1998). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 63(12), 4152–4153. [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science, 28(3), 103–112. [Link]

  • ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. krishikosh.egranth.ac.in. [Link]

  • Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(7), 187-196. [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1862, 030105. [Link]

  • Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E, 68(Pt 11), o3255. [Link]

  • Noreen, S., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(52), 32966-32984. [Link]

  • Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

  • Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry, 8(2), 101-112. [Link]

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11337-11350. [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? ResearchGate. [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 22-26. [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35835-35851. [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

Sources

physicochemical properties of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methoxybenzohydrazide

Foreword: Understanding the Core Utility

This compound is a significant chemical entity, primarily recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly Schiff bases and heterocyclic compounds.[1] Its structural framework, featuring a hydroxyl group, a methoxy group, and a hydrazide moiety, imparts a unique combination of reactivity and potential for biological activity. Hydrazide derivatives are a well-established class of compounds investigated for a wide range of therapeutic applications, including antibacterial, antifungal, and antioxidant activities.[2][3] A thorough understanding of the physicochemical properties of this foundational molecule is therefore paramount for researchers in medicinal chemistry and materials science. This guide synthesizes critical data to provide a comprehensive technical overview, enabling informed experimental design and application development.

Molecular and Structural Characterization

The identity and solid-state behavior of a compound are dictated by its molecular structure and intermolecular interactions.

Molecular Formula: C₈H₁₀N₂O₃[4][5]

Molecular Weight: 182.18 g/mol [4][5]

Chemical Structure:

Caption: 2D Structure of this compound.

Crystal Structure Insights
  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl (-OH) group and the lone pair of electrons on the hydrazide nitrogen or oxygen, forming a stable six-membered ring. This is a common feature in related structures.[1]

  • Intermolecular Interactions: In the crystal lattice, molecules are likely linked by intermolecular N-H···O hydrogen bonds between the hydrazide moieties of adjacent molecules, forming chains or sheets.[1][6] Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules are expected to contribute to the overall stability of the crystal packing.[1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification, structural elucidation, and purity assessment of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of its functional groups. The expected characteristic absorption bands are detailed below. This analysis is based on established frequency ranges for known functional groups.[7]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H (Phenolic)Stretching, H-bonded3200-3400 (Broad)Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.
N-H (Hydrazide)Stretching3200-3350 (Medium)Indicates the -NH and -NH₂ groups of the hydrazide moiety.
C-H (Aromatic)Stretching3000-3100Corresponds to the C-H bonds on the benzene ring.
C-H (Aliphatic, -OCH₃)Stretching2850-2960Confirms the presence of the methoxy group.
C=O (Amide I)Stretching~1645-1660A strong band characteristic of the hydrazide carbonyl group.[8]
N-H (Amide II)Bending~1530-1550A key band for amide linkages, arising from N-H bending and C-N stretching.
C=C (Aromatic)Stretching~1590Indicates the carbon-carbon double bonds within the aromatic ring.[8]
C-O (Aryl Ether)Stretching~1200-1250Corresponds to the C-O bond of the methoxy group.
C-O (Phenolic)Stretching~1150-1200Corresponds to the C-O bond of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insight into the number and electronic environment of hydrogen atoms.

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Key Features
-OH (Phenolic)Singlet10.0 - 12.0Appears far downfield, often broad. Its position is solvent-dependent.
-NH (Hydrazide)Singlet8.0 - 9.5Appears downfield, often broad.
Aromatic Protons (3H)Multiplet6.8 - 7.8The specific splitting pattern depends on the coupling between adjacent protons.
-NH₂ (Hydrazide)Singlet4.0 - 5.0Appears as a broad singlet, integrates to two protons.
-OCH₃ (Methoxy)Singlet~3.8A sharp singlet integrating to three protons, characteristic of a methoxy group.[8]

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Expected shifts are based on analogous structures.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)165 - 170
Aromatic C-O (C-OH)150 - 160
Aromatic C-O (C-OCH₃)145 - 155
Aromatic C-H & C-C110 - 130
-OCH₃ (Methoxy)~55 - 60
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, the electron ionization (EI-MS) would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation would likely involve the loss of the amino group (-NH₂), the hydrazide moiety, or the methoxy group, leading to characteristic daughter ions.

Core Physicochemical Properties

These quantitative parameters are essential for handling, formulation, and predicting the behavior of the compound in various systems.

PropertyValueSignificance and Experimental Context
Melting Point 163-164 °C[4]A sharp melting point range is a critical indicator of sample purity. This value is determined using a calibrated melting point apparatus where the sample is heated slowly, and the temperature range from the first liquid drop to complete liquefaction is recorded.
pKa (Predicted) 8.92 ± 0.43[4]This value likely corresponds to the phenolic hydroxyl group, indicating it is a weak acid. The pKa is crucial for predicting ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding. It is typically determined by potentiometric or spectrophotometric titration.
Density (Predicted) 1.307 ± 0.06 g/cm³[4]Provides the mass per unit volume, useful for process calculations and formulation design.
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.Solubility is a critical parameter for any biological or chemical application. It is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The results dictate the choice of solvents for reaction, purification, and formulation.

Thermal Stability and Analysis

Understanding a compound's behavior under thermal stress is vital for determining its storage conditions, shelf-life, and processing limits.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): While specific TGA/DSC data for this exact compound is not detailed in the provided search results, studies on similar hydrazone and benzamide structures offer a reliable model for its expected thermal behavior.[9][10][11]

  • Expected TGA Profile: The compound is expected to be thermally stable up to its melting point and beyond. A TGA thermogram would likely show a single major decomposition step or multiple overlapping steps at temperatures above 200 °C, corresponding to the fragmentation of the molecule.[11]

  • Expected DSC Profile: A DSC curve would show a sharp endothermic peak corresponding to its melting point (around 163-164 °C).[9] At higher temperatures, exothermic peaks would indicate the energy released during thermal decomposition.

The workflow for thermal analysis provides a robust system for characterizing material stability.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Place Sample (2-5 mg) in TGA Pan TGA_Heat Heat under N₂/Air (e.g., 10 °C/min) TGA_Sample->TGA_Heat TGA_Measure Measure Mass Loss vs. Temperature TGA_Heat->TGA_Measure TGA_Result Output: Thermogram (Decomposition Temp) TGA_Measure->TGA_Result DSC_Sample Seal Sample (1-3 mg) in DSC Pan DSC_Heat Heat vs. Reference (e.g., 10 °C/min) DSC_Sample->DSC_Heat DSC_Measure Measure Heat Flow vs. Temperature DSC_Heat->DSC_Measure DSC_Result Output: DSC Curve (Melting Point, Transitions) DSC_Measure->DSC_Result

Caption: Standard workflow for TGA and DSC thermal analysis.

Synthesis Protocol

This compound is typically synthesized via the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate. The protocol is a well-established and reliable method.[12]

Reaction: Methyl 2-hydroxy-5-methoxybenzoate + Hydrazine Hydrate → this compound + Methanol

Step-by-Step Methodology
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5 equivalents) to the ethanolic solution. The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-8 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation & Isolation: The product often precipitates from the concentrated solution upon cooling or upon addition of cold water. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with a non-polar solvent like hexane to remove any unreacted ester. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield pure crystalline this compound.

Synthesis_Workflow Start Methyl 2-hydroxy- 5-methoxybenzoate + Hydrazine Hydrate Reflux Reflux (5-8 hours) Start->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Cool Cool to RT & Concentrate Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Hexane Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure 2-Hydroxy-5- methoxybenzohydrazide Recrystallize->Product

Caption: Synthetic pathway for this compound.

References

  • N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. [Link]

  • N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

  • Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2- methoxybenzohydrazide monohydrate, C16H15BrN2O4·H2O, C16H17BrN2O5. ResearchGate. [Link]

  • 2-hydroxy-5-methoxybenzaldehyde. Stenutz. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • 2-Methoxybenzohydrazide. National Center for Biotechnology Information. [Link]

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  • 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook. [Link]

  • Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. PrepChem.com. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

  • ¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • Benzaldehyde, 2-hydroxy-5-methoxy-. Cheméo. [Link]

  • Spectral Analysis of 2-Hydroxy Benzohydrazide. Scribd. [Link]

  • Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Société de Chimie Organique et Appliquée. [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. P-ISSN. [Link]

Sources

2-Hydroxy-5-methoxybenzohydrazide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxybenzohydrazide is a member of the benzohydrazide class of organic compounds, characterized by a hydrazide functional group attached to a 2-hydroxy-5-methoxybenzoyl backbone. Hydrazide derivatives are a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitubercular properties.[1] The structural features of this compound, namely the phenolic hydroxyl group, the methoxy substituent, and the reactive hydrazide moiety, make it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, and a candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and potential applications.

Chemical Identity and Molecular Structure

CAS Number: 2905-83-1[2][3]

Molecular Formula: C₈H₁₀N₂O₃[2][3]

Molecular Weight: 182.18 g/mol [2][3]

Synonyms: 2-Hydroxy-5-methoxybenzoylhydrazine[3]

The molecular architecture of this compound is centered around a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 5, and a hydrazide group at position 1. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for significant intermolecular interactions, influencing its physical properties and biological activity.

Molecular Structure Diagram```dot

digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", splines=true, overlap=false, size="7.6,!", ratio=fill]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; N2 [label="N"]; O3 [label="O"]; C8 [label="CH₃"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- N1 [label=""]; N1 -- N2 [label=""];

C2 -- O2 [label=""]; O2 -- C8 [label=""];

C5 -- O3 [label="OH"];

N1 [label="NH"]; N2 [label="NH₂"]; }

Caption: General synthetic scheme for this compound.

Experimental Protocol

The following is a generalized protocol based on the synthesis of similar benzohydrazide derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-5-methoxybenzoate in a suitable solvent such as ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Potential Applications in Drug Development

The benzohydrazide scaffold is a cornerstone in the development of new therapeutic agents. While specific biological activity data for this compound is limited, the known activities of its derivatives and related compounds suggest several promising avenues for research.

Precursor for Schiff Bases with Biological Activity

This compound serves as a key building block for the synthesis of Schiff bases. These are formed by the condensation of the hydrazide with various aldehydes and ketones. For instance, the reaction with 2-methoxybenzaldehyde yields N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. [4]Schiff bases derived from hydrazides are known to possess a broad spectrum of biological activities, making this an important area of investigation. [1]

Antimicrobial and Antioxidant Potential

Derivatives of 2-hydroxy benzyl hydrazide have demonstrated significant antibacterial and antioxidant activities. [5]The presence of the phenolic hydroxyl group in this compound suggests that it may also possess radical scavenging properties. Further studies are warranted to evaluate its efficacy against various bacterial strains and its antioxidant capacity.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for its precursor, 2-hydroxy-5-methoxybenzaldehyde, caution should be exercised when handling this compound. The aldehyde precursor is known to cause skin and serious eye irritation, and may cause respiratory irritation. [6] General Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the established biological importance of the benzohydrazide scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research is needed to fully elucidate its physicochemical properties and to explore its therapeutic potential.

References

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031–1034.
  • Baharudin, M. S., Taha, M., Ismail, N. H., Shah, S. A. A., & Yousuf, S. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3255.
  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from a hypothetical URL as the original is not provided.

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An In-depth Technical Guide to the Synthesis and Derivatives of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-Hydroxy-5-methoxybenzohydrazide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazides and their hydrazone derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The core functional group, a hydrazide (-CONHNH2), serves as a versatile scaffold for the synthesis of more complex molecules, particularly through condensation reactions with aldehydes and ketones to form hydrazones.[2] These hydrazones, characterized by the azomethine group (-NHN=CH-), are known to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3]

The this compound moiety is of particular interest due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. These substituents can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its biological activity. This guide will delve into the synthetic pathways to access this core structure and explore the generation of its diverse derivatives, with a focus on the underlying chemical principles and experimental methodologies.

Synthesis of the Core Moiety: this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-methoxyphenol. The first step involves the formation of the corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide.

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

While several methods exist for the synthesis of this intermediate, a common laboratory-scale approach involves the carboxylation of a salt of 4-methoxyphenol, followed by esterification.[4]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

  • Materials: 4-methoxyphenol, sodium hydride, dry diglyme, carbon dioxide gas, hydrochloric acid, diethyl ether, benzene, sodium bicarbonate, sodium chloride, sodium sulfate, methanol, sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet tube, a suspension of sodium hydride in dry diglyme is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of 4-methoxyphenol in dry diglyme is added dropwise to the stirred suspension at room temperature.

    • The mixture is then heated to reflux, and carbon dioxide gas is bubbled through the solution for several hours.

    • After cooling to room temperature, the reaction mixture is diluted with water and neutralized with dilute hydrochloric acid.

    • The product, 2-hydroxy-5-methoxybenzoic acid, is extracted with a mixture of diethyl ether and benzene.

    • The organic layer is washed with sodium bicarbonate solution, water, and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 2-hydroxy-5-methoxybenzoic acid.

    • For the esterification, the crude acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours.

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with water and sodium bicarbonate solution to remove any unreacted acid.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield methyl 2-hydroxy-5-methoxybenzoate.[5][6]

Synthesis_Step1 4-methoxyphenol 4-methoxyphenol Acid 2-hydroxy-5- methoxybenzoic acid 4-methoxyphenol->Acid Carboxylation Sodium_Hydride 1. NaH, diglyme 2. CO2 (gas), reflux Ester Methyl 2-hydroxy- 5-methoxybenzoate Acid->Ester Esterification Esterification Methanol (MeOH) H2SO4 (cat.), reflux

Synthesis of Methyl 2-hydroxy-5-methoxybenzoate.
Step 2: Synthesis of this compound

The conversion of the methyl ester to the corresponding hydrazide is a standard and efficient reaction involving nucleophilic acyl substitution. A general and adaptable protocol is provided below, based on the synthesis of similar benzohydrazides.[7]

Experimental Protocol: Synthesis of this compound

  • Materials: Methyl 2-hydroxy-5-methoxybenzoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve methyl 2-hydroxy-5-methoxybenzoate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, the solvent is removed by rotary evaporation.

    • The resulting solid is washed with hexane or cold water to remove any unreacted starting materials and impurities.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol or methanol, to afford pure this compound.

Synthesis_Step2 Ester Methyl 2-hydroxy- 5-methoxybenzoate Hydrazide 2-Hydroxy-5- methoxybenzohydrazide Ester->Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Ethanol (EtOH), reflux

Synthesis of this compound.

Synthesis of this compound Derivatives (Hydrazones)

The primary route for derivatizing this compound is through the formation of hydrazones, also known as Schiff bases. This involves the condensation reaction between the hydrazide and various aldehydes or ketones. The choice of the carbonyl compound is critical as it introduces structural diversity and allows for the modulation of the final compound's biological activity.

General Experimental Protocol for Hydrazone Synthesis

A widely applicable method for the synthesis of these derivatives involves refluxing the hydrazide with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid.[8][9]

  • Materials: this compound, various substituted aldehydes (e.g., benzaldehyde, salicylaldehyde, anisaldehyde), ethanol or methanol, glacial acetic acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of this compound and the selected aldehyde in ethanol or methanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 3-5 hours. Monitor the reaction progress using TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The solid product that precipitates out is collected by filtration.

    • The crude product is washed with cold ethanol or methanol and can be further purified by recrystallization from an appropriate solvent.

Hydrazone_Synthesis cluster_reactants Reactants Hydrazide 2-Hydroxy-5- methoxybenzohydrazide Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Hydrazone Reaction Ethanol (EtOH) Acetic Acid (cat.), reflux

General synthesis of hydrazone derivatives.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized this compound and its derivatives is accomplished using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic peaks include the N-H stretching vibrations, C=O (amide I) stretching, and C=N (imine) stretching in the hydrazones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to identify the protons in different chemical environments, such as the aromatic protons, the -NH proton, and the azomethine proton (-N=CH-). 13C NMR provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.

Compound ClassKey Spectroscopic Features
Benzohydrazide IR (cm-1): ~3300-3200 (N-H stretching), ~1650 (C=O stretching). 1H NMR (ppm): Aromatic protons (6.5-8.0), -NH protons (variable, often downfield).
Hydrazone Derivatives IR (cm-1): ~1620 (C=N stretching). 1H NMR (ppm): Azomethine proton (-N=CH-) as a singlet (8.0-9.0).

Biological Significance and Structure-Activity Relationship (SAR)

The derivatization of this compound into various hydrazones is a strategic approach to discover novel therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic rings.

Antimicrobial Activity: Many benzohydrazide-hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[1] The lipophilicity and electronic nature of the substituents on the aldehyde-derived part of the molecule play a crucial role. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl ring can enhance antimicrobial activity.[9]

Antioxidant Activity: The phenolic hydroxyl group in the this compound core can contribute to antioxidant activity by acting as a free radical scavenger. The introduction of additional hydroxyl groups on the second aromatic ring, as seen in derivatives formed from hydroxy-substituted benzaldehydes, can further enhance this property.[3]

Antiglycation Activity: Certain derivatives have shown promising results as inhibitors of protein glycation, a process implicated in the complications of diabetes.[8] The presence and position of hydroxyl groups on the aromatic rings appear to be critical for this activity.[8]

Structure-Activity Relationship (SAR) Insights:

  • The -CONH-N=CH- pharmacophore is generally considered essential for the biological activity of hydrazones.[10]

  • The 2-hydroxy group on the benzohydrazide moiety can participate in intramolecular hydrogen bonding with the imine nitrogen, which can influence the molecule's conformation and biological activity.

  • The substituents on the second aromatic ring (from the aldehyde) are key modulators of activity. Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -NO2) at different positions can fine-tune the electronic properties and steric profile of the molecule, leading to varied biological responses.[11][12]

SAR cluster_core This compound Core cluster_derivative Derivative Moiety (from Aldehyde) cluster_properties Influences cluster_activity Biological Activity Core 2-OH, 5-OCH3 Phenyl Ring Hydrazide_Linker -CONHNH- Core->Hydrazide_Linker H_Bonding Hydrogen Bonding Core->H_Bonding Azomethine =CH- Hydrazide_Linker->Azomethine Substituted_Ring Substituted Aromatic Ring (R) Azomethine->Substituted_Ring Lipophilicity Lipophilicity Substituted_Ring->Lipophilicity Electronic_Effects Electronic Effects Substituted_Ring->Electronic_Effects Steric_Factors Steric Factors Substituted_Ring->Steric_Factors Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Electronic_Effects->Antimicrobial Antioxidant Antioxidant H_Bonding->Antioxidant Anticancer Anticancer

Factors influencing the biological activity of derivatives.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a wide array of hydrazone derivatives. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of compound libraries for drug discovery screening. The structure-activity relationship insights highlight the importance of rational design in modifying the core scaffold to achieve desired biological activities. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds significant promise for the development of new therapeutic agents.

References

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (URL: [Link])

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. (URL: [Link])

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. (URL: [Link])

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SpringerLink. (URL: [Link])

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. (URL: [Link])

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  • Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. PrepChem.com. (URL: [Link])

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The Multifaceted Biological Activities of 2-Hydroxy-5-methoxybenzohydrazide and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold represents a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of 2-Hydroxy-5-methoxybenzohydrazide and its analogs. We will dissect their diverse bioactivities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and therapeutic promise of this versatile class of compounds. Through a synthesis of technical data, experimental protocols, and mechanistic insights, we aim to provide a foundational resource to catalyze further research and development in this promising area of drug discovery.

Introduction: The Benzohydrazide Scaffold - A Versatile Pharmacophore

Hydrazides, characterized by the presence of a -CONHNH2 functional group, are a cornerstone in the synthesis of a vast array of heterocyclic compounds with significant biological activities.[1][2] The inherent reactivity of the hydrazide moiety allows for facile chemical modifications, leading to the generation of diverse libraries of analogs with tailored pharmacological profiles. Benzohydrazides, in particular, have garnered substantial attention due to their presence in several clinically used drugs and their demonstrated efficacy in a multitude of therapeutic areas.[1] The incorporation of hydroxyl and methoxy substituents on the phenyl ring, as seen in this compound, can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide will systematically explore the rich pharmacology of this core structure and its derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzohydrazide derivatives have emerged as promising candidates in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4]

Antibacterial Activity

Derivatives of 2-hydroxybenzohydrazide have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[5][6] For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide has demonstrated significant activity against Escherichia coli.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like the ENR inhibitor receptor, crucial for bacterial fatty acid synthesis.[5][6] The 2-hydroxy group on the benzene ring is often implicated in forming key hydrogen bonds with amino acid residues within the enzyme's active site, such as Tyr 1156.[6]

A study on newly synthesized 2-hydroxy benzyl hydrazide derivatives revealed that compound C-7 exhibited a larger zone of inhibition against Staphylococcus aureus (2.0 cm) and Escherichia coli (2.1 cm) compared to the standard drug ciprofloxacin (1.9 cm).[7] This highlights the potential of these analogs to outperform existing antibiotics.

Antifungal Activity

Several benzohydrazide derivatives have also displayed potent antifungal properties.[4] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against various fungal strains. For example, certain benzohydrazide derivatives have shown more potent activity against Aspergillus niger than other tested bacterial and fungal strains.[4]

Table 1: Antibacterial Activity of Selected 2-Hydroxybenzohydrazide Analogs

CompoundTest OrganismActivity (MIC/Zone of Inhibition)Reference
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coliMIC: 120 ppm[6]
Compound C-7 (a 2-hydroxy benzyl hydrazide derivative)Staphylococcus aureusZone of Inhibition: 2.0 cm[7]
Compound C-7 (a 2-hydroxy benzyl hydrazide derivative)Escherichia coliZone of Inhibition: 2.1 cm[7]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.

  • Preparation of Inoculum: A fresh culture of the test bacterium (e.g., E. coli, S. aureus) is grown in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

  • Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculate Swab Inoculum onto Plates Inoculum->Inoculate Plates Mueller-Hinton Agar Plates Plates->Inoculate Wells Create Wells in Agar Inoculate->Wells Add_Compounds Add Test Compounds, Positive & Negative Controls Wells->Add_Compounds Incubate Incubate Plates (37°C, 18-24h) Add_Compounds->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure apoptosis_pathway Hydrazide This compound Analog Bax Bax (pro-apoptotic) Hydrazide->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Hydrazide->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase3 Pro-caspase-3 Mitochondrion->Caspase3 Activates Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Figure 2: Proposed Mitochondrial-Dependent Apoptotic Pathway.

In Vivo Antitumor Activity

The promising in vitro results have been corroborated by in vivo studies. In a murine model of mammary carcinoma, administration of hydrazide derivatives significantly hindered tumor growth compared to vehicle-treated mice. [8] Table 2: Anticancer Activity of Selected Hydrazide Analogs

CompoundCell LineIC50 ValueReference
Hydrazide with furan substituentMCF-70.7 µM[8]
Hydrazide with thiophene substituentMCF-70.18 µM[8]
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-2290.77 µM[9][10]

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Benzohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties. [11][12]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins. [11]Molecular docking studies have shown that benzohydrazide derivatives can fit into the active sites of both COX-1 and COX-2 enzymes. [11]

In Vivo Anti-inflammatory and Nociceptive Studies

In vivo studies using models such as carrageenan-induced paw edema have confirmed the anti-inflammatory activity of these compounds, with some derivatives showing a significant reduction in paw edema. [11]Furthermore, 2-hydroxybenzohydrazide has been shown to dose-dependently inhibit pain in various nociception models. [12]Mechanistic studies suggest the involvement of the opioidergic system, as the anti-nociceptive effects were antagonized by naloxone. [12]

Enzyme Inhibition: A Targeted Approach

The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. [13]5-Methoxysalicylaldehyde, a precursor to this compound, has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. [14]It acts as a reversible mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. [14]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by pathogens such as Helicobacter pylori. Benzohydrazone derivatives have been evaluated for their urease inhibitory potential, with some compounds showing excellent results, comparable to the standard inhibitor thiourea. [15]Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of urease. [15]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their ability to inhibit key enzymes, underscores their potential for further drug development. The ease of synthesis and the potential for chemical modification provide a robust platform for generating novel derivatives with enhanced potency and selectivity. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The comprehensive data presented in this guide serves as a valuable resource to stimulate and guide these future endeavors.

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Sources

An In-depth Technical Guide to the Therapeutic Potential of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds capable of interacting with multiple biological targets is of paramount importance. 2-Hydroxy-5-methoxybenzohydrazide, a substituted benzohydrazide, has emerged as a promising core structure for the development of novel therapeutic agents. Its unique combination of a hydrazide moiety and a substituted phenolic ring bestows upon it a rich chemical reactivity and a diverse pharmacological profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental evaluation of this compound and its derivatives. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for advancing the research and development of this intriguing class of compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward and efficient condensation reaction. The general synthetic scheme involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with hydrazine hydrate.

General Synthesis Protocol

A common method for the synthesis of this compound is outlined below. This protocol can be adapted and optimized based on laboratory-specific conditions and desired scale.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) with an excess of hydrazine hydrate (typically 5-10 equivalents) in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 163-164 °C[1]
Solubility Soluble in methanol, ethanol, and DMSO

Potential Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting their potential in various therapeutic areas. The primary areas of interest include antimicrobial, antioxidant, and antiglycation applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[2][3][4] The core structure of this compound can be readily derivatized to produce Schiff bases with potent antibacterial and antifungal properties.

Mechanism of Action: The antimicrobial action of hydrazone derivatives is often attributed to the inhibition of essential bacterial enzymes.[5] For instance, some hydrazones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2][3] The formation of a Schiff base with a primary amino group in the active site of the enzyme is a proposed mechanism of inhibition.[6]

Diagram: Proposed Mechanism of Bacterial Enzyme Inhibition

G cluster_0 Bacterial Cell Hydrazone 2-Hydroxy-5-methoxy- benzohydrazide Derivative ActiveSite Enzyme Active Site Hydrazone->ActiveSite Binding Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Inhibition Enzyme Inhibition Enzyme->Inhibition ActiveSite->Enzyme Replication DNA Replication Inhibition->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of antibacterial action via enzyme inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to obtain a range of concentrations.

  • Inoculation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • Observation: Determine the MIC by visually assessing the lowest concentration that shows no turbidity.

Antioxidant Activity

The phenolic hydroxyl group in the this compound structure suggests its potential as an antioxidant. This is supported by studies on related benzohydrazide derivatives which have shown significant radical scavenging activity.[7]

Mechanism of Action: The antioxidant activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[8][9][10]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the this compound derivative with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. Benzoylhydrazone derivatives have been investigated for their ability to inhibit the formation of AGEs.[11][12]

Mechanism of Action: The antiglycation activity of these compounds may involve several mechanisms, including the trapping of reactive dicarbonyl species, chelation of metal ions that catalyze glycation, and breaking the cross-links of AGEs.

Diagram: Antiglycation Experimental Workflow

cluster_workflow Antiglycation Assay Workflow Start Prepare Solutions: - BSA - Glucose/MGO - Test Compound - Aminoguanidine (Control) Incubation Incubate Reaction Mixtures (37°C for several days/weeks) Start->Incubation Measurement Measure AGEs Formation (Fluorescence Spectroscopy) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis Result Evaluation of Antiglycation Potential Analysis->Result

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationship of 2-Hydroxy-5-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-Hydroxy-5-methoxybenzohydrazide derivatives, a class of compounds demonstrating significant therapeutic potential. Benzohydrazide and its hydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document synthesizes current research to elucidate how specific structural modifications to the this compound core influence its biological efficacy. We will dissect the synthetic methodologies, analyze the causal relationships between chemical structure and biological function, and provide detailed experimental protocols for synthesis and evaluation. Quantitative data are presented to support the SAR analysis, offering a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction to the Benzohydrazide Scaffold

The Pharmacological Significance of Hydrazide-Hydrazones

Hydrazide-hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern medicinal chemistry.[3] This structural motif is not merely a linker but an active pharmacophore that imparts crucial physicochemical properties, including the ability to form stable chelates with metal ions and engage in hydrogen bonding with biological targets.[4] The versatility of the hydrazone linkage allows for the facile synthesis of diverse molecular libraries by condensing a hydrazide core with various aldehydes and ketones.[3][5] This synthetic accessibility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][5][6][7][8]

The this compound Core: A Privileged Structure

Within the vast family of benzohydrazides, the this compound moiety (CAS RN: 2905-83-1) serves as a particularly compelling starting point for drug design.[9] The core itself combines two key functional groups that are critical for biological activity:

  • The 2-Hydroxy Group: The ortho-hydroxyl group is strategically positioned to form a stable six-membered ring via intramolecular hydrogen bonding with the azomethine nitrogen of the hydrazone linkage.[10] This conformation can enhance membrane permeability and stabilize the molecule for optimal receptor binding.[10][11]

  • The 5-Methoxy Group: The methoxy substituent modifies the electronic properties and lipophilicity of the benzene ring, which can significantly influence pharmacokinetic and pharmacodynamic profiles. Its position can direct further substitutions and impact metabolic stability.

This guide focuses specifically on derivatives of this core, examining how modifications, particularly on the benzylidene portion of the molecule, modulate its biological activity.

Synthetic Strategies and Methodologies

Rationale for Synthetic Approach

The primary and most efficient method for synthesizing this compound derivatives is the acid-catalyzed condensation of the parent hydrazide with a selected aromatic or heteroaromatic aldehyde. This Schiff base formation is a robust and high-yielding reaction.[10] The choice of solvent, typically methanol or ethanol, facilitates the dissolution of reactants and the removal of the water byproduct, driving the reaction to completion. A catalytic amount of acid, such as acetic or sulfuric acid, is employed to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide.

General Synthesis Workflow

The synthesis and evaluation of novel derivatives follow a logical and systematic workflow. This process begins with the rational selection of aldehydes for condensation, proceeds through synthesis and purification, and culminates in comprehensive biological screening and SAR analysis.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Analysis A Selection of Aldehydes (R-CHO) C Condensation Reaction (Hydrazone Formation) A->C B Synthesis of 2-Hydroxy-5- methoxybenzohydrazide Core B->C D Purification & Characterization (Recrystallization, NMR, IR, MS) C->D E In Vitro Screening (e.g., Antimicrobial, Antioxidant Assays) D->E F Determination of Potency (IC50 / MIC values) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: General workflow for the synthesis and evaluation of derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of N'-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide, which can be adapted for the this compound core by using the appropriate starting hydrazide.[10]

Step 1: Reactant Preparation

  • In a 100 mL round-bottom flask, dissolve this compound (2 mmol) in 30 mL of methanol.

  • Add the desired substituted aldehyde (2 mmol) to the solution.

Step 2: Catalysis and Reflux

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[10]

Step 3: Product Isolation

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum using a rotary evaporator. The crude product will often precipitate out of the solution.

Step 4: Purification

  • Filter the crude solid product using a Büchner funnel.

  • Wash the solid with a small amount of cold distilled water or ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure, needle-like crystals.[5][10]

Step 5: Characterization

  • Dry the purified crystals in a vacuum oven.

  • Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H-NMR, FT-IR, and Mass Spectrometry.

Alternative "Green" Synthesis: Microwave-Assisted Reaction

To align with the principles of green chemistry, microwave-assisted synthesis offers a significant improvement over conventional heating. This method drastically reduces reaction times from hours to minutes and often results in higher yields with fewer byproducts.[1][11][12] The protocol involves mixing the hydrazide and aldehyde in a microwave-safe vessel, sometimes with a small amount of a high-boiling point solvent like ethanol, and irradiating the mixture at a specified power (e.g., 160-320 Watts) for 2-8 minutes.[11]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is a composite function of the core structure, the hydrazone linker, and the substituents on the appended benzylidene ring.

Conceptual Framework for SAR

The this compound scaffold can be conceptually divided into three key regions that influence its interaction with biological targets. Modifications in the 'R-Group Region' have the most pronounced effect on specificity and potency.

Caption: Key regions of the scaffold influencing biological activity.

The Indispensable Role of the Hydrazone Linker (-C(O)NHN=CH-)

The hydrazone linker is fundamental to the activity of this class of compounds. It adopts a specific configuration, typically an E conformation about the C=N double bond, which is stabilized by an intramolecular O—H⋯N hydrogen bond between the 2-hydroxy group and the imine nitrogen.[10] This rigid, planar conformation is crucial for fitting into the active sites of enzymes and receptors. The linker also provides both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, facilitating multiple points of interaction with biological targets.[11]

Influence of Substituents on the Benzylidene Ring (The 'R' Group)

The nature and position of substituents on the benzylidene ring (derived from the aldehyde) are the primary determinants of the compound's specific biological activity and potency.

Studies on related 2-hydroxybenzohydrazide derivatives against Escherichia coli revealed a strong dependence on the substitution pattern of the benzylidene ring.[11][13]

  • Unsubstituted Benzylidene Ring: Showed weak activity.

  • 2-Methoxybenzylidene: Exhibited moderate activity (MIC = 1000 ppm).[11]

  • 4-Methoxybenzylidene: Displayed the most potent activity (MIC = 120 ppm).[11]

This suggests that an electron-donating methoxy group enhances antibacterial activity, with the para position being optimal. The 4-methoxy group may increase steric interaction with receptor amino acids or favorably alter the molecule's electronic distribution for target binding.[11]

In a series of 4-methoxybenzoylhydrazones, which share the hydrazone core, the substitution on the benzylidene ring was critical for antiglycation activity, a process implicated in diabetic complications.[5]

  • Hydroxy Groups: The number and position of hydroxyl groups were paramount. Compounds with dihydroxy substituents (e.g., 2,3-dihydroxy, 2,4-dihydroxy) showed excellent activity, often more potent than the standard, rutin.[5] This is attributed to the hydrogen-donating ability of the hydroxyl groups, which can inhibit glycoxidation.

  • Methoxy Groups: While a methoxy group on the core benzohydrazide part was constant, adding methoxy groups to the benzylidene ring, such as in the N'-(4-hydroxy-3-methoxybenzylidene) derivative, also resulted in potent activity.[5]

Similarly, for antioxidant activity, the presence of hydroxyl groups is key for radical scavenging.[6]

The Contribution of the Core 2-Hydroxy and 5-Methoxy Groups

While the benzylidene ring provides specificity, the core scaffold is essential for establishing the foundational interactions. Molecular docking studies have shown that the 2-hydroxy group on the core ring consistently forms a crucial hydrogen bond with amino acid residues (e.g., Tyr 1156) in the active site of bacterial enzymes.[11] The 5-methoxy group contributes to the overall electronic and steric profile, anchoring the molecule within the binding pocket.

Quantitative Analysis of Biological Activity

To illustrate the SAR principles, the following tables summarize quantitative data from studies on structurally related benzohydrazide derivatives.

Table 1: In Vitro Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives[5][14]
Compound Derivative (Substituent on Benzylidene Ring)IC₅₀ (µM) ± SDPotency vs. Standard (Rutin, IC₅₀ = 294.5 µM)
2,4,6-Trihydroxy (Compound 1)216.52 ± 4.2More Potent
2,4-Dihydroxy (Compound 6)227.75 ± 0.53More Potent
2,3-Dihydroxy (Compound 3)289.58 ± 2.64More Potent
4-Hydroxy-3-methoxy (Compound 11)287.79 ± 1.59More Potent
2,5-Dihydroxy (Compound 4)307.1 ± 6.08Comparable
3,4,5-Trihydroxy (Compound 2)394.76 ± 3.35Less Potent

This table clearly demonstrates the superior activity of derivatives with hydroxyl groups at the ortho and para positions of the benzylidene ring.

Table 2: In Vitro Antibacterial Activity of 2-Hydroxybenzohydrazide Derivatives against E. coli[11]
Compound Derivative (Substituent on Benzylidene Ring)Minimum Inhibitory Concentration (MIC) (ppm)
N'-benzylidene-2-hydroxybenzohydrazide> 1000
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide1000
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide120

This data highlights the significant enhancement of antibacterial activity by a methoxy group at the para-position of the benzylidene ring.

Standardized Protocol for Biological Evaluation

To ensure reproducibility and comparability of results, standardized protocols are essential. The following is a representative protocol for assessing a key biological activity associated with this class of compounds.

Protocol: In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)[6]

This assay quantifies the ability of a compound to act as a free radical scavenger.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound in methanol or DMSO (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to obtain various test concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Prepare a standard solution of Ascorbic Acid or Trolox for comparison.

Step 2: Assay Procedure

  • In a 96-well microplate, add 100 µL of each test compound dilution to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the test compound to a well containing 100 µL of the DPPH solution.

  • For the blank, add 100 µL of methanol to a well containing 100 µL of methanol.

Step 3: Incubation and Measurement

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Step 4: Data Analysis

  • Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the %RSA against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot using regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by the substituents on the appended benzylidene ring. Key takeaways from the available data indicate that:

  • Hydroxyl groups , particularly at the ortho and para positions of the benzylidene ring, are critical for potent antiglycation and antioxidant activity .

  • An electron-donating methoxy group at the para position of the benzylidene ring significantly enhances antibacterial activity against Gram-negative bacteria.

  • The core 2-hydroxy group is a vital anchor, providing a key hydrogen bonding interaction that stabilizes the molecule within the target's active site.

Future research should focus on synthesizing a broader library of derivatives by exploring a wider range of aldehyde substitutions, including heterocyclic aldehydes and those with various electron-withdrawing and electron-donating groups. Investigating the effects of these modifications on other biological targets, such as specific kinases or inflammatory pathway proteins, could uncover novel applications. Furthermore, in silico modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling should be integrated early in the design process to optimize the pharmacokinetic properties of lead compounds for in vivo studies.

References

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Taha, M., et al. (2013). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • Iqbal, U., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. Available at: [Link]

  • Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • Piosik, J., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

  • Nagesh, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • Rahman, M., et al. (2025). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. ResearchGate. Available at: [Link]

  • Mamedova, A. Y., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. ResearchGate. Available at: [Link]

  • Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • Markova, D. V., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. biorxiv.org. Available at: [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. Available at: [Link]

  • Ullah, I., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. PubMed. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Sharma, P., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Goher, S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-5-methoxybenzohydrazide, a versatile chemical intermediate within the esteemed benzohydrazide class of compounds. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its significance arises from its pivotal role as a building block in the synthesis of novel compounds with potential therapeutic applications. This document details the logical synthesis of this compound from its precursors, outlines its key physicochemical properties, and explores its utility in the development of Schiff bases with promising biological activities. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights into the handling and application of this compound.

Introduction: The Benzohydrazide Scaffold

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The unique structural features of benzohydrazides, particularly the reactive hydrazide group (-CONHNH2), allow for straightforward chemical modifications, making them ideal starting points for the synthesis of extensive compound libraries. This compound emerges as a particularly interesting member of this family, combining the reactive hydrazide functionality with a substituted phenolic ring, a common feature in many biologically active natural products and synthetic drugs.

Synthesis and Mechanism

The synthesis of this compound is a logical and efficient process, typically achieved through the hydrazinolysis of its corresponding methyl ester, methyl 2-hydroxy-5-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

Synthesis of the Precursor: Methyl 2-hydroxy-5-methoxybenzoate

The journey to our target compound begins with the synthesis of its immediate precursor. While several synthetic routes exist, a common laboratory-scale preparation involves the esterification of 2-hydroxy-5-methoxybenzoic acid.

Synthesis_of_Precursor

Core Synthesis: this compound

The pivotal step in obtaining the title compound is the reaction of methyl 2-hydroxy-5-methoxybenzoate with hydrazine hydrate. The use of an alcohol, such as ethanol or methanol, as a solvent is common, and the reaction is typically driven to completion by heating under reflux.

Synthesis_of_Target_Compound

The causality behind this experimental choice lies in the high reactivity of hydrazine as a nucleophile and the stability of the resulting hydrazide. The reaction is often self-validating, with the product precipitating out of the reaction mixture upon cooling, which simplifies purification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic endeavors and biological assays.

PropertyValueSource
CAS Number 2905-83-1[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 163-164 °C[1]
Appearance White Powder[4]
Predicted pKa 8.92 ± 0.43[1]

Role as a Key Synthetic Intermediate

The primary utility of this compound in drug development is its role as a precursor for the synthesis of Schiff bases, also known as hydrazones. These are formed through the condensation reaction between the terminal amine of the hydrazide and the carbonyl group of an aldehyde or ketone. This reaction is highly efficient and provides a straightforward method for introducing a wide range of chemical diversity.

Schiff_Base_Formation

The resulting hydrazones often exhibit enhanced biological activity compared to the parent hydrazide, a phenomenon attributed to the introduction of the azomethine group (-C=N-), which is a common pharmacophore.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, extensive research on its derivatives, particularly the hydrazones, provides strong evidence for its potential in several therapeutic areas.

  • Antimicrobial Activity : Hydrazone derivatives of various benzohydrazides have shown significant activity against a range of bacterial and fungal pathogens. The mechanism is often linked to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. Studies on related 2-hydroxybenzohydrazide derivatives have demonstrated their potential against bacteria like Escherichia coli.[5]

  • Antioxidant Properties : The phenolic hydroxyl group present in the this compound structure is a key feature associated with antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases. Research on other hydroxy-substituted benzohydrazides supports their potential as radical scavengers.[6]

  • Enzyme Inhibition : Derivatives of hydroxy-substituted benzohydrazides are being investigated as inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.[7]

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

This protocol details a reliable method for the synthesis of a Schiff base from this compound and a representative aldehyde, such as 4-chlorobenzaldehyde. This procedure is self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC) and the characterization of the final product.

Objective: To synthesize N'-(4-chlorobenzylidene)-2-hydroxy-5-methoxybenzohydrazide.

Materials:

  • This compound (1 mmol, 182.2 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • TLC plates (silica gel)

  • Suitable solvent system for TLC (e.g., Ethyl acetate:Hexane 3:7)

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in absolute ethanol (10 mL).

  • Aldehyde Addition: To this solution, add 4-chlorobenzaldehyde (1 mmol) dissolved in a minimal amount of ethanol (5 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction Monitoring (Self-Validation): Take a small aliquot of the reaction mixture for an initial TLC spot (T=0).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is considered complete upon the disappearance of the starting materials (hydrazide and aldehyde) and the appearance of a new, single product spot.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the precipitated solid by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Conclusion

This compound stands as a valuable and versatile intermediate in the field of medicinal chemistry. While its own "discovery" is not a singular event, its importance is continually reaffirmed through its application in the synthesis of novel compounds with significant biological potential. Its straightforward synthesis, coupled with the ease of its conversion into diverse libraries of Schiff bases, ensures its continued relevance in the quest for new therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the unique chemical properties of this compound in their drug discovery and development programs.

References

  • Baharudin, M. S., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3255. [Link]

  • Arctom. (n.d.). This compound CAS NO. 2905-83-1. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound CAS 2905-83-1. Retrieved from [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12515-12534. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry, 12(6), 7556-7568. [Link]

  • Saeed, A., et al. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 2(3), 269-278. [Link]

  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? Retrieved from [Link]

  • Najati, F. A., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 133-139. [Link]

  • Ojo, I. A., et al. (2012). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) chlorides. Der Pharma Chemica, 4(4), 1461-1466. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Hydroxy-5-methoxybenzohydrazide, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the critical role that these physicochemical properties play in the development and application of novel compounds, this document outlines both predictive methodologies and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate this and similar benzohydrazide derivatives. The guide delves into the theoretical underpinnings of solubility, offering a qualitative predictive analysis across a spectrum of common laboratory solvents. Furthermore, it presents a robust, step-by-step protocol for the quantitative determination of aqueous and organic solubility via the universally accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. A significant portion of this guide is dedicated to a systematic approach for assessing the chemical stability of this compound through forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines. This includes detailed procedures for evaluating the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. The anticipated degradation pathways are also discussed, providing a rational basis for the identification of potential degradants. Visual workflows and data summary tables are integrated throughout the document to enhance clarity and facilitate practical implementation in a laboratory setting.

Introduction to this compound

This compound is a member of the benzohydrazide class of organic compounds, characterized by a hydrazide functional group attached to a substituted benzene ring. The structure, a conjugate of 2-hydroxy-5-methoxybenzaldehyde and hydrazine, features multiple functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a methoxy ether, an amide linkage, and a terminal amine. These moieties contribute to its potential for hydrogen bonding, metal chelation, and various chemical transformations, making it a versatile scaffold in drug design and other applications. Hydrazide-hydrazones, a closely related class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement in any of these fields, as these parameters directly influence its bioavailability, formulation, and shelf-life.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its utility. In drug development, for instance, aqueous solubility is a key factor governing oral absorption. In synthetic chemistry, solubility in organic solvents is essential for reaction setup, purification, and crystallization.

Predicted Solubility in Various Solvents

In the absence of direct experimental data for this compound, a qualitative solubility profile can be predicted based on the principles of "like dissolves like" and the known properties of its structural components. The molecule possesses both polar (hydroxyl, amide, amine) and nonpolar (benzene ring, methoxy group) regions, suggesting a degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl, amide, and amine groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in these solvents. However, the aromatic ring may limit extensive aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and can solvate the polar functionalities of the molecule. High solubility is anticipated in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring may confer some solubility in these solvents, but the polar functional groups will likely limit it.

The following table presents a predicted solubility profile, drawing an analogy from experimentally determined data for a structurally similar compound, a-Benzoyl-2-methylbenzohydrazide[1].

SolventSolvent TypePredicted Solubility of this compoundRationale
WaterPolar ProticSparingly SolublePresence of multiple hydrogen bonding groups is offset by the hydrophobic aromatic ring.
MethanolPolar ProticSolubleGood balance of polarity to solvate both polar and nonpolar parts of the molecule.
EthanolPolar ProticSolubleSimilar to methanol, but slightly less polar.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleExcellent hydrogen bond acceptor, capable of disrupting intermolecular forces in the solid state.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO in its solvating properties for polar molecules.
AcetonitrilePolar AproticModerately SolubleLess polar than DMSO and DMF, but should still effectively solvate the molecule.
AcetonePolar AproticSolubleA good general-purpose solvent for moderately polar organic compounds.
DichloromethaneChlorinatedSolubleCapable of interacting with the aromatic ring and has some polar character.
ChloroformChlorinatedSolubleSimilar to dichloromethane.
Ethyl AcetateEsterModerately SolubleIntermediate polarity, suitable for dissolving compounds with mixed characteristics.
TolueneAromaticSparingly SolublePrimarily interacts with the aromatic portion of the molecule.
HexaneNonpolarInsolubleLacks the polarity to effectively solvate the polar functional groups.
Experimental Protocol for Determining Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound[1]. This protocol outlines the procedure, followed by quantification using HPLC-UV.

2.2.1 Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined analytically.

2.2.2 Materials and Equipment

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

2.2.3 Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow larger particles to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Analyze the filtered samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from stock solutions of known concentrations.

2.2.4 HPLC Method Development

A reverse-phase HPLC method is generally suitable. A typical starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by a UV scan of the compound (likely in the 254-320 nm range).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate in temperature-controlled shaker (24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis Quantify concentration by HPLC-UV sep2->analysis

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions to generate degradation products.

Principles of Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that secondary degradation products complicate the analysis. The conditions should be relevant to potential degradation pathways encountered during manufacturing, storage, and use.

Experimental Protocol for Forced Degradation Studies

The following protocols are based on the ICH guidelines Q1A(R2) and Q1B. A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted into the stressor solutions.

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours.To evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To determine susceptibility to oxidative degradation.
Thermal Stress Solid compound at 80°C for 72 hours.To assess the stability of the solid form at elevated temperatures.
Photostability Expose solid and solution to UV and visible light as per ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.To evaluate the compound's sensitivity to light.

3.2.1 Sample Analysis

After exposure to the stress conditions, the samples should be neutralized (if acidic or basic) and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (Solid, 80°C) photo Photostability (ICH Q1B light exposure) acid->base base->oxid oxid->thermal thermal->photo neutralize Neutralize & Dilute Samples photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc identify Characterize Degradation Products hplc->identify

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The hydrazone linkage is susceptible to acid-catalyzed hydrolysis.[2] This would cleave the C=N bond, yielding the starting materials: 2-hydroxy-5-methoxybenzaldehyde and hydrazine. Under harsh basic conditions, the amide bond could also be hydrolyzed to produce 2-hydroxy-5-methoxybenzoic acid and hydrazine.

  • Oxidation: The hydrazide and phenolic hydroxyl moieties are susceptible to oxidation. The N-N bond in the hydrazide can be oxidized, potentially leading to the formation of diimide intermediates and ultimately cleavage of the nitrogen-nitrogen bond.[3] The phenolic group can be oxidized to a quinone-type structure.

  • Photodegradation: Aromatic hydrazones can undergo E/Z photoisomerization around the C=N double bond upon exposure to UV light.[4] In some cases, photocyclization reactions have also been observed.[5]

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to evaluating the solubility and stability of this compound. By combining theoretical predictions with robust, detailed experimental protocols, researchers can systematically characterize these critical physicochemical properties. The methodologies outlined, from the shake-flask solubility determination to the ICH-compliant forced degradation studies, are designed to yield reliable and reproducible data essential for the advancement of this compound in pharmaceutical and materials science applications. The insights into potential degradation pathways further aid in the development of stable formulations and appropriate storage conditions. This guide serves as a valuable resource for any scientist undertaking the crucial task of physicochemical characterization.

References

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

  • MDPI. (2018). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Available at: [Link]

  • RSC Publishing. (2020). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry. Available at: [Link]

  • IBM Research. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of 2-Hydroxy-5-methoxybenzohydrazide in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazone Schiff Bases

Schiff bases, compounds characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science.[1][2] Their facile synthesis, structural versatility, and wide range of biological activities—including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties—make them highly attractive targets for drug discovery and development.[2][3][4] Hydrazone-type Schiff bases, which incorporate a hydrazide moiety, are particularly significant due to their enhanced biological activity, often attributed to their ability to form stable chelate complexes with metal ions and to engage in hydrogen bonding with biological targets.[3][5]

2-Hydroxy-5-methoxybenzohydrazide is an excellent starting material for generating a library of novel hydrazone Schiff bases. The presence of the phenolic hydroxyl group, the methoxy substituent, and the reactive hydrazide functionality provides a scaffold that can be readily modified to tune the steric and electronic properties of the final compounds. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this versatile precursor.

PART 1: Synthesis of Schiff Bases from this compound

Underlying Principle: The Condensation Reaction

The synthesis of Schiff bases from this compound follows a classical acid-catalyzed nucleophilic addition-elimination reaction. The reaction involves the condensation of the terminal primary amine group (-NH₂) of the hydrazide with the carbonyl carbon of an aldehyde or ketone.[2]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: In the presence of an acid catalyst (e.g., acetic acid), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the primary nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized carbocation.

  • Deprotonation: A final deprotonation step yields the stable azomethine (C=N) bond of the Schiff base.

General Synthetic Workflow

The synthesis is typically a straightforward one-pot reaction. The general workflow involves dissolving the hydrazide and the desired carbonyl compound in a suitable solvent, adding a catalytic amount of acid, and refluxing the mixture. The product often precipitates upon cooling and can be purified by recrystallization.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Characterization A This compound D Reflux Reaction Mixture A->D B Aldehyde/Ketone B->D C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) C->D E Cooling & Precipitation D->E F Filtration E->F G Washing with Cold Solvent F->G H Recrystallization G->H I Pure Schiff Base Product H->I J FT-IR, NMR, Mass Spec I->J

Caption: General workflow for the synthesis and purification of Schiff bases.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative aldehyde (e.g., 4-chlorobenzaldehyde).

Materials:

  • This compound

  • Substituted Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL). Gentle warming may be required to achieve complete dissolution.

  • To this solution, add an equimolar amount of the selected aldehyde or ketone (1.0 mmol).[6]

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[8]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline Schiff base.

  • Dry the purified product in a vacuum oven.

Reaction Parameters for Various Aldehydes

The versatility of this synthesis allows for the creation of a diverse library of Schiff bases by simply varying the carbonyl reactant.

Aldehyde/Ketone ReactantSolventCatalystTypical Reflux Time (h)Expected Product Characteristics
SalicylaldehydeEthanolAcetic Acid2-3Yellow solid
4-NitrobenzaldehydeMethanolAcetic Acid3-4Orange/Yellow solid
4-DimethylaminobenzaldehydeEthanolAcetic Acid2-4Brightly colored solid
AcetophenoneEthanolAcetic Acid4-6Pale yellow solid
2-Hydroxy-1-naphthaldehydeMethanolAcetic Acid3-5Yellow crystalline solid[4]

PART 2: Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups and confirming the formation of the C=N bond.

  • Disappearance of C=O (hydrazide): The characteristic C=O stretching vibration of the starting hydrazide (around 1640-1660 cm⁻¹) should disappear or significantly diminish.

  • Appearance of C=N (azomethine): A new, sharp absorption band will appear in the region of 1600-1625 cm⁻¹ , which is characteristic of the azomethine C=N stretch.[9]

  • N-H Stretch: The N-H stretching vibration of the amide group is typically observed around 3150-3300 cm⁻¹ .

  • O-H Stretch: A broad band corresponding to the phenolic O-H group will be present, usually in the range of 3200-3400 cm⁻¹ .[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (DMSO-d₆):

  • -N=CH- Proton: A characteristic singlet for the azomethine proton will appear in the downfield region, typically between δ 8.0-9.0 ppm .[10]

  • -NH- Proton: The amide proton will appear as a singlet further downfield, usually between δ 11.0-12.0 ppm .[10]

  • -OH Proton: The phenolic hydroxyl proton will also be a downfield singlet, often observed between δ 10.0-12.0 ppm .[10]

  • Aromatic Protons: A series of multiplets corresponding to the protons on the two aromatic rings will be seen in the range of δ 6.8-8.0 ppm .

  • -OCH₃ Protons: A sharp singlet for the methoxy group protons will be present around δ 3.7-3.9 ppm .[10]

¹³C NMR (DMSO-d₆):

  • -C=N- Carbon: The azomethine carbon will show a signal in the range of δ 145-165 ppm .

  • -C=O Carbon: The amide carbonyl carbon will be observed around δ 160-170 ppm .

  • Aromatic Carbons: Signals for the aromatic carbons will appear between δ 110-160 ppm .

  • -OCH₃ Carbon: The methoxy carbon signal will be found around δ 55-60 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The electron impact (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[11]

PART 3: Applications in Drug Discovery and Materials Science

Schiff bases derived from hydrazides are recognized for their broad spectrum of biological activities and their utility as ligands in coordination chemistry.[3][5]

Antimicrobial and Antifungal Agents

The azomethine group is a critical pharmacophore for antimicrobial activity.[2] These compounds are thought to exert their effects by inhibiting essential microbial enzymes or by disrupting cell membrane integrity.[3] Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the free ligands, a phenomenon attributed to increased lipophilicity and interaction with microbial targets.[2][12]

Anticancer Activity

Many hydrazone Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action can be diverse, including the inhibition of enzymes like topoisomerase, disruption of cell signaling pathways, and induction of apoptosis. The ability to chelate metal ions is also implicated in their anticancer properties.[3]

Coordination Chemistry and Catalysis

The phenolic hydroxyl group, azomethine nitrogen, and amide oxygen of these Schiff bases create an ideal pocket for coordinating with transition metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)).[13][14] These metal complexes are not only biologically active but also find applications as catalysts in various organic transformations.[2]

G cluster_0 Core Compound cluster_1 Applications A This compound Schiff Base B Antimicrobial & Antifungal Agents A->B C Anticancer Drug Development A->C D Coordination Chemistry (Metal Complexation) A->D E Catalysis & Materials Science D->E

Caption: Key application areas for this compound Schiff bases.

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of novel hydrazone Schiff bases. The straightforward and efficient synthetic protocols, combined with the diverse biological activities and coordination properties of the resulting compounds, make this an area of significant interest for researchers in medicinal chemistry, drug development, and materials science. The protocols and data presented in this guide offer a solid foundation for the exploration and application of this promising class of molecules.

References

  • Dragutan, I., et al. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 12(21), 13055–13067. Available at: [Link]

  • Ullah, F., et al. (2024). Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Dragutan, I., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • Hydrazone linkage based schiff base. (2024). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. (2017). ResearchGate. Available at: [Link]

  • Dragutan, I., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL. EVALUATION. (2024). MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • Al-Radadi, N. S., & El-Gamil, M. M. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of Molecular Structure. Available at: [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(5), 8701–8717. Available at: [Link]

  • Synthesis outlines of the novel hydrazone Schiff base derivatives based... (2024). ResearchGate. Available at: [Link]

  • da Silva, J. G., et al. (2024). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 29(1), 14. Available at: [Link]

  • Ullah, I., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Journal of the Iranian Chemical Society, 21(1), 1-14. Available at: [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 22-28. Available at: [Link]

  • Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4632. Available at: [Link]

  • Hao, W. G. (2010). N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. Available at: [Link]

  • Găină, L., et al. (2013). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 18(6), 6744-6765. Available at: [Link]

  • Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3255. Available at: [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2014). ResearchGate. Available at: [Link]

  • Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

  • Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. (2023). ResearchGate. Available at: [Link]

  • Synthesis, structures, and antimicrobial activity of two Schiff bases derived from 3-hydroxybenzohydrazide and 3-alkoxysalicylaldehyde. (2012). ResearchGate. Available at: [Link]

  • Qiu, H. Y., et al. (2007). 2-Hydroxy-N′-(2-methoxynaphthylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1189–o1190. Available at: [Link]

  • Khan, S., et al. (2017). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin(II) complexes: antimicrobial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. Available at: [Link]

  • Synthesis of Schiff Base Metal Complexes of 1-(2-hydroxy-5-methylphenyl) Ethan-1-One and Benzohydrazide, Their Characterization and Biological Studies. (2024). ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Applied Biological Chemistry, 65(1), 37. Available at: [Link]

Sources

Protocol for the Synthesis and Evaluation of Novel Antibacterial Agents Derived from 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction and Scientific Rationale

Hydrazide-hydrazone derivatives are recognized for their significant pharmacological potential, which is largely attributed to the presence of the reactive azomethine group.[1] These compounds can act as chelating agents, binding to metal ions essential for bacterial enzyme function, or they can interfere with key biological pathways. The mechanism of action for many hydrazone-based antibacterials involves the inhibition of crucial enzymes like DNA gyrase, which is vital for bacterial DNA replication.[2][3]

The selection of 2-Hydroxy-5-methoxybenzohydrazide as the core scaffold is strategic. The molecule possesses several key features:

  • The Hydrazide Moiety (-CONHNH₂): This group serves as the primary nucleophile for the key condensation reaction.

  • The Hydroxyl Group (-OH): The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, stabilizing the final hydrazone structure and enhancing its ability to chelate metal ions.

  • The Methoxy Group (-OCH₃): This electron-donating group can modulate the electronic properties and lipophilicity of the molecule, potentially improving its membrane permeability and target engagement.[4]

This protocol focuses on the synthesis of a library of derivatives through a straightforward and efficient condensation reaction with various substituted aldehydes. This approach allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize antibacterial potency.

Synthesis of 2-Hydroxy-5-methoxybenzohydrazone Derivatives

The primary synthetic route is a condensation reaction between this compound and a selected aldehyde. This reaction forms a Schiff base (hydrazone) by creating a carbon-nitrogen double bond.[5]

The following diagram illustrates the general reaction pathway.

Synthesis_Scheme cluster_process Reaction Conditions Hydrazide This compound Process Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 2-4 hours Hydrazide->Process Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Process Product N'-(R-benzylidene)-2-hydroxy-5- methoxybenzohydrazone (Final Product) Process->Product Water H₂O Process->Water Dehydration

Caption: General reaction scheme for the acid-catalyzed condensation of this compound with an aldehyde.

This protocol describes a widely applicable method for synthesizing the target hydrazone derivatives via reflux condensation.

Materials and Reagents

  • This compound

  • Substituted aromatic/heterocyclic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for recrystallization (e.g., Ethanol, Methanol)

Equipment

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in approximately 30 mL of absolute ethanol with gentle stirring. In a separate beaker, dissolve an equimolar amount (10 mmol) of the selected aldehyde in 20 mL of absolute ethanol.

  • Reaction Setup: Add the aldehyde solution to the flask containing the hydrazide solution. This order is chosen to ensure the nucleophilic hydrazide is readily available.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal amine of the hydrazide.[6]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The reaction is typically maintained for 2-4 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). The disappearance of starting materials and the appearance of a new spot indicates product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate often forms. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol or distilled water to remove unreacted starting materials and the catalyst.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain a pure crystalline solid.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C). Calculate the percentage yield based on the initial amount of the limiting reactant.

Physicochemical and Structural Characterization

Confirming the identity and purity of each synthesized derivative is a critical, self-validating step. The following techniques are standard.

  • FT-IR Spectroscopy: Used to identify the key functional groups. Expect to see the disappearance of the aldehyde C=O stretching band and the appearance of the characteristic C=N (imine) stretching vibration (typically ~1600-1625 cm⁻¹). The presence of N-H and O-H stretching bands should also be confirmed.

  • ¹H-NMR Spectroscopy: Provides detailed structural information. Key expected signals include:

    • A singlet for the azomethine proton (-N=CH-) typically in the δ 8.0-9.0 ppm range.[7]

    • Singlets for the -NH and phenolic -OH protons, often at δ 10.0-12.0 ppm.[7]

    • A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.[7]

    • Multiplets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the benzene rings.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target hydrazone.[8]

Compound NameMolecular FormulaM.W. ( g/mol )M.P. (°C)¹H-NMR: Azomethine Proton (-N=CH-), δ ppmFT-IR: Imine (C=N), cm⁻¹
N'-(4-nitrobenzylidene)-2-hydroxy-5-methoxybenzohydrazideC₁₅H₁₃N₃O₅315.28230-2328.65 (s, 1H)1610
N'-(2-hydroxybenzylidene)-2-hydroxy-5-methoxybenzohydrazideC₁₅H₁₄N₂O₄286.29215-2178.58 (s, 1H)1605

Protocol for In Vitro Antibacterial Activity Evaluation

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a new antimicrobial agent.[3]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare stock solutions of synthesized compounds and control antibiotics in DMSO C Perform 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) D Inoculate all wells (except sterility control) with bacteria B->D C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity. Determine MIC: lowest concentration with no visible growth E->F G Take aliquots from clear wells (at and above MIC) F->G Proceed for bactericidal test H Spot-plate aliquots onto Mueller-Hinton Agar (MHA) G->H I Incubate agar plates at 37°C for 24 hours H->I J Count colonies. Determine MBC: lowest concentration that kills ≥99.9% of bacteria I->J

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials and Strains

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Reagents: Synthesized compounds, standard antibiotics (e.g., Ciprofloxacin, Ampicillin), DMSO (for stock solutions), Resazurin dye (optional, for viability indication).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), McFarland standard (0.5).

Step-by-Step Procedure

  • Preparation of Inoculum: Culture bacteria overnight in MHB. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Plates: Prepare stock solutions of the test compounds in DMSO. In a 96-well plate, add 100 µL of MHB to each well. Add 100 µL of the stock solution to the first well and perform 1:1 serial dilutions across the plate. The final volume in each well before inoculation should be 100 µL.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well, bringing the total volume to 110 µL. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine if the compounds are bactericidal or bacteriostatic, take a 10 µL aliquot from each well that showed no growth in the MIC assay. Spot these aliquots onto an MHA plate. Incubate the plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
Derivative 1 (R = 4-NO₂)S. aureus1632
E. coli3264
Derivative 2 (R = 2-OH)S. aureus816
E. coli1632
Ciprofloxacin (Control)S. aureus0.51
E. coli0.250.5

Conclusion and Future Directions

This application note provides a validated, end-to-end protocol for the synthesis and antibacterial evaluation of novel agents derived from this compound. The synthetic procedure is efficient and highly adaptable for creating a diverse library of compounds. By systematically altering the aldehyde component, researchers can conduct detailed SAR studies to identify derivatives with enhanced potency and a broader spectrum of activity. Compounds exhibiting promising MIC and MBC values, particularly those with favorable bactericidal activity, should be advanced to further studies, including cytotoxicity assays against mammalian cell lines, mechanism of action studies, and in vivo efficacy models.

References

  • Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC - NIH.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH.
  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones - Dalton Transactions (RSC Publishing).
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.
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  • (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil - ResearchGate.
  • (PDF) Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - ResearchGate.
  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
  • Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti - International Journal of Chemical Studies.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Synthesis, characterization and antibacterial activity of some new 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanehydrazide- hydrazone derivatives | Semantic Scholar.
  • Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
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Application Notes and Protocols for 2-Hydroxy-5-methoxybenzohydrazide in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-5-methoxybenzohydrazide in common antioxidant assays. We delve into the structural rationale for its antioxidant potential and provide detailed, validated protocols for its evaluation using both chemical and cell-based methods, including the DPPH, ABTS, and Cellular Antioxidant Assays. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular components like DNA, proteins, and lipids.[3][4] Antioxidants are molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged.[5] The search for novel, effective antioxidant compounds is a cornerstone of preventative medicine and therapeutic development.

Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide array of biological activities, including antioxidant properties.[1][6][7][8] This guide focuses on this compound, a molecule possessing key structural features suggestive of potent antioxidant activity.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₃

  • Key Functional Groups: Phenolic hydroxyl (-OH), Methoxy (-OCH₃), Hydrazide (-CONHNH₂)

The antioxidant potential of this compound is primarily attributed to its phenolic hydroxyl group and the hydrazide moiety.

  • Phenolic Hydroxyl Group: Phenolic compounds are well-established antioxidants.[9][10] The hydroxyl group on the aromatic ring can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals, forming a relatively stable phenoxyl radical in the process due to resonance delocalization.[5][11]

  • Hydrazide Moiety: The hydrazide group is also a significant contributor to antioxidant capacity.[12][13] Its redox properties enable it to scavenge free radicals, potentially enhancing the overall efficacy of the molecule.[12] The presence of multiple hydrogen-donating sites (-OH and -NH) makes this compound a compelling candidate for antioxidant studies.

Proposed Antioxidant Mechanism

The primary mechanism involves the donation of a hydrogen atom from the phenolic -OH group or the -NH₂ group of the hydrazide moiety to a free radical (R•), thereby neutralizing it. The resulting this compound radical is stabilized by resonance.

G cluster_0 Radical Scavenging by this compound Compound This compound (Ar-OH, -CONHNH₂) Neutralized Neutralized Molecule (RH) Compound_Radical Stabilized Compound Radical (Resonance Delocalization) Compound->Compound_Radical H• donation Radical Free Radical (R•) Radical->Neutralized H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

In Vitro Chemical Assays for Antioxidant Capacity

Chemical assays provide a rapid and cost-effective method for initial screening of antioxidant activity. They are based on the ability of the test compound to reduce specific radical species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[4][14] In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. Upon reduction by an antioxidant, it is converted to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[15][16]

Protocol: 96-Well Plate Format

Reagents & Equipment Preparation & Notes
This compoundPrepare a stock solution (e.g., 10 mM) in DMSO or ethanol.
DPPH ReagentDissolve DPPH in methanol or ethanol to a final concentration of 0.1 mM. Prepare fresh and protect from light.[16]
Positive ControlAscorbic acid or Trolox. Prepare a stock solution and serial dilutions.
SolventMethanol or 99.5% Ethanol, matching the solvent used for DPPH and sample dilution.
96-well microplateClear, flat-bottomed.
Microplate readerCapable of reading absorbance at 517 nm.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the chosen solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Setup:

    • To respective wells of the 96-well plate, add 100 µL of each sample dilution or standard.

    • Prepare a "Blank" well containing 100 µL of the solvent only.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.[14]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][15][16]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where:

      • A_blank = Absorbance of the DPPH solution without sample (Blank).

      • A_sample = Absorbance of the DPPH solution with the test sample.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

G prep Reagent Preparation (DPPH, Sample Dilutions) plate Plate Loading 100 µL Sample/Control/Blank per well prep->plate add_dpph Reaction Initiation Add 100 µL DPPH Solution to all wells plate->add_dpph incubate Incubation 30 min, Room Temp, Dark add_dpph->incubate read Measure Absorbance @ 517 nm incubate->read analyze Data Analysis Calculate % Inhibition & IC₅₀ read->analyze

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the scavenging of the pre-formed ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[17] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[18]

Protocol: 96-Well Plate Format

Reagents & Equipment Preparation & Notes
This compoundPrepare a stock solution and serial dilutions as in the DPPH assay.
ABTS SolutionPrepare a 7 mM aqueous solution of ABTS.[17]
Potassium PersulfatePrepare a 2.45 mM aqueous solution.[17]
ABTS•+ Working SolutionMix the ABTS and potassium persulfate solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[17] Before use, dilute this stock with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
Positive ControlTrolox. Prepare a standard curve (e.g., 12.5 to 400 µM).[19]
96-well microplate & readerCapable of reading absorbance at 734 nm.

Step-by-Step Methodology:

  • Sample Preparation: Prepare serial dilutions of this compound and a Trolox standard curve.

  • Assay Setup: Add 20 µL of each sample dilution or Trolox standard to respective wells of the 96-well plate.

  • Reaction Initiation: Add 180 µL of the diluted ABTS•+ working solution to all wells.[15]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[15]

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is plotted using the % inhibition values of the Trolox standards. The TEAC value of the sample is then calculated from this curve.

G prep_abts ABTS•+ Radical Generation (ABTS + K₂S₂O₈, 12-16h, Dark) dilute_abts Prepare Working Solution (Dilute ABTS•+ to Abs ≈ 0.70 @ 734 nm) prep_abts->dilute_abts add_abts Reaction Initiation Add 180 µL ABTS•+ Working Solution dilute_abts->add_abts prep_sample Sample Preparation (Test Compound & Trolox Standards) plate Plate Loading 20 µL Sample/Standard per well prep_sample->plate plate->add_abts read Measure Absorbance @ 734 nm after 6-10 min add_abts->read analyze Data Analysis Calculate % Inhibition & TEAC read->analyze

Caption: Experimental workflow for the ABTS assay.

Cell-Based Assay for Biological Relevance

While chemical assays are useful for screening, they do not account for biological factors like bioavailability, metabolism, or interaction with cellular machinery.[20] Cell-based assays provide a more biologically relevant assessment of antioxidant activity.[18]

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the ability of a compound to inhibit intracellular ROS generation.[21] The assay utilizes the cell-permeable probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[20][22] A radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative stress. Antioxidants that can permeate the cell membrane will scavenge the ROS and inhibit the formation of fluorescent DCF.[21][23]

Protocol: Adherent Cells (e.g., HepG2) in a 96-Well Plate

Reagents & Equipment Preparation & Notes
Adherent cell lineE.g., HepG2 human liver cancer cells.
Cell Culture MediumAs required for the specific cell line (e.g., DMEM with 10% FBS).
96-well black plateClear bottom, for fluorescence measurements.[22]
DCFH-DA ProbePrepare a stock in DMSO. The final working concentration is typically 25-50 µM.
AAPH Radical InitiatorPrepare a stock in HBSS. The final working concentration is typically 600 µM.
This compoundPrepare dilutions in treatment medium.
Positive ControlQuercetin.[22][23]
Fluorescence plate readerExcitation: 485 nm, Emission: 535 nm.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency after 24 hours.

  • Treatment: Remove the culture medium and wash cells with Phosphate-Buffered Saline (PBS). Add 100 µL of medium containing various concentrations of this compound or Quercetin to the cells. Include control wells with medium only. Incubate for 1-2 hours.

  • Probe Loading: Remove the treatment medium. Add 100 µL of DCFH-DA solution (e.g., 50 µM in medium) to all wells and incubate for 60 minutes in the dark.[22]

  • Induction of Oxidative Stress: Wash the cells twice with warm Hank's Balanced Salt Solution (HBSS). Add 100 µL of the AAPH radical initiator solution to all wells except for the negative control wells (add HBSS only).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour.

  • Data Analysis:

    • The data are typically analyzed by calculating the area under the curve (AUC) from the fluorescence vs. time plot.

    • Calculate the CAA value as follows: CAA Unit = 100 - [ (AUC_sample / AUC_control) x 100 ] Where:

      • AUC_sample is the area under the curve for the sample-treated wells.

      • AUC_control is the area under the curve for the control wells (AAPH only).

G seed Cell Seeding (e.g., HepG2 in 96-well black plate) grow Incubation (24h to reach confluency) seed->grow treat Compound Treatment (Incubate with test compound for 1-2h) grow->treat load Probe Loading (Add DCFH-DA, incubate 60 min) treat->load wash Wash Cells (Remove excess probe) load->wash induce Induce Oxidative Stress (Add AAPH radical initiator) wash->induce read Kinetic Fluorescence Reading (Ex: 485nm, Em: 535nm for 1h) induce->read analyze Data Analysis Calculate Area Under Curve (AUC) & CAA Units read->analyze

Caption: Workflow for the Cellular Antioxidant Assay (CAA).

Summary and Data Interpretation

AssayPrincipleAdvantagesLimitations
DPPH Reduction of a stable free radical (SET/HAT).Simple, rapid, inexpensive, good for initial screening.Radical is not biologically relevant; reaction kinetics can be slow; potential interference from colored compounds.
ABTS Decolorization of a pre-formed radical cation (SET/HAT).Applicable to hydrophilic and lipophilic compounds; rapid reaction; high sensitivity.Radical is not biologically relevant; requires generation of the radical prior to the assay.
CAA Inhibition of intracellular ROS formation in live cells.High biological relevance (accounts for uptake and metabolism); provides insight into cytoprotective effects.More complex and time-consuming; requires cell culture facilities; results can be cell-type specific.

When evaluating this compound, it is recommended to use a panel of assays. Strong activity in both DPPH and ABTS assays would suggest potent radical scavenging ability via both electron and hydrogen transfer. Positive results in the CAA would provide crucial validation of its efficacy in a biological context, demonstrating cell permeability and the ability to counteract induced oxidative stress within the cellular environment.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods.
  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry.
  • Mateev, M., Zhelyazkova, V., & Gadjeva, V. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bio-Algorithms and Med-Systems.
  • von Gadow, A., Joubert, E., & Hansmann, C. F. (1997). Comparison of the antioxidant activity of aspalathin with that of other plant phenols of rooibos tea (Aspalathus linearis), α-tocopherol, BHT, and BHA. Journal of Agricultural and Food Chemistry.
  • Halliwell, B. (2007). Biochemistry of oxidative stress. Biochemical Society Transactions.
  • Al-Snafi, A. E. (2017). A review on the antioxidant and antibacterial effects of plant-derived extracts and chemicals. IOSR Journal of Pharmacy.
  • Sztanke, K., Pasternak, K., Szymański, P., & Rzymowska, J. (2012). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Pharmacological Reports.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay Kit.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Cihan-Üstündağ, G., & Çapan, G. (2019). Chemistry and biological activities of hydrazides and hydrazones. Current Medicinal Chemistry.
  • Korać, R. R., & Khambholja, K. M. (2011).
  • Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives.
  • Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting free radicals in oxidative stress-related human diseases. Trends in Pharmacological Sciences.
  • Mohareb, R. M., & Mohamed, N. A. (2011). Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. Molecules.
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  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit Manual.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay Kit Technical Manual.
  • Phuse, S. S. (2013). Answer to "Does anyone know an easy protocol for DPPH assay?".
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay Kit Technical Manual.
  • Ankara University. (n.d.).
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experimental procedure for antiglycation activity of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Evaluating the Antiglycation Activity of 2-Hydroxy-5-methoxybenzohydrazide

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to a Mechanistic Evaluation of this compound as a Novel Antiglycation Agent

Authored by: Gemini, Senior Application Scientist

This document provides a detailed theoretical framework and practical, step-by-step protocols for assessing the in vitro antiglycation potential of this compound. The experimental design is structured to not only quantify inhibitory activity but also to elucidate the probable mechanism of action, a critical step in early-stage drug discovery.

The Scientific Imperative: Intercepting the Glycation Cascade

Non-enzymatic glycation, also known as the Maillard reaction, is a complex cascade of reactions initiated between the carbonyl group of a reducing sugar and the free amino group of a biological macromolecule, most notably proteins.[1] This process culminates in the formation of a heterogeneous group of irreversible adducts known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is a key pathogenic factor in the progression of diabetic complications, atherosclerosis, neurodegenerative diseases, and the general aging process.[1] AGEs exert their detrimental effects by cross-linking long-lived proteins like collagen, which leads to tissue stiffening, and by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering downstream inflammatory and oxidative stress pathways.[1]

The development of agents that can inhibit AGE formation is a promising therapeutic strategy.[2] The prototypical AGE inhibitor, Aminoguanidine, functions primarily by trapping reactive dicarbonyl intermediates like methylglyoxal (MGO), thus preventing them from reacting with proteins.[3][4] Hydrazide and hydrazone moieties are well-recognized pharmacophores that possess a wide range of biological activities, including antiglycation potential, largely due to their nucleophilic nitrogen atoms which are adept at scavenging reactive carbonyl species.[5][6] this compound, possessing a nucleophilic benzohydrazide core, is therefore a rational candidate for investigation as a novel antiglycation agent.

This guide details two complementary in vitro assays designed to robustly evaluate its efficacy:

  • The Bovine Serum Albumin (BSA)-Fructose Assay: A comprehensive model that assesses inhibition of the entire glycation cascade initiated by a highly reactive reducing sugar.[7]

  • The Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) Assay: A targeted assay to specifically determine the compound's ability to scavenge dicarbonyl species, a key mechanism for potent inhibitors.[8]

Experimental Design: A Dual-Assay Approach for Mechanistic Insight

The following workflow provides a high-level overview of the experimental procedure, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_reagents Prepare Stock Solutions (BSA, Fructose, MGO, Test Compound, Aminoguanidine) plate_setup Set up 96-Well Plates (Controls & Test Concentrations) prep_reagents->plate_setup Dispense incubation Incubate Plates (37°C, specified duration) plate_setup->incubation Seal & Incubate read_fluorescence Measure AGE-Specific Fluorescence (Ex: ~370 nm, Em: ~440 nm) incubation->read_fluorescence Read Plate calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: High-level experimental workflow for antiglycation activity screening.

Materials and Equipment

Reagents:

  • This compound (Test Compound)

  • Aminoguanidine hydrochloride (Positive Control)[1]

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • D-Fructose

  • Methylglyoxal (MGO), ~40% solution in H₂O

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Deionized water (ddH₂O)

Equipment:

  • Fluorescence microplate reader with excitation/emission filters for ~370 nm and ~440 nm, respectively.[9]

  • Black, flat-bottom 96-well microplates

  • Laboratory incubator set to 37°C

  • Analytical balance

  • pH meter

  • Standard laboratory glassware and pipettes

Detailed Experimental Protocols

4.1. Preparation of Solutions

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of K₂HPO₄ and a separate 100 mM solution of KH₂PO₄. Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until the pH reaches 7.4.

  • Sodium Azide Stock (0.2% w/v): Dissolve 200 mg of NaN₃ in 100 mL of phosphate buffer. Caution: Sodium azide is highly toxic.

  • Buffered Saline (PBS-Azide): Add 10 mL of 0.2% Sodium Azide Stock to every 90 mL of 100 mM Phosphate Buffer (pH 7.4) for a final NaN₃ concentration of 0.02%. Use this for all subsequent reagent preparations.

  • Bovine Serum Albumin (BSA) Stock (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of PBS-Azide. Prepare fresh.

  • D-Fructose Stock (1 M): Dissolve 9.008 g of D-Fructose in PBS-Azide to a final volume of 50 mL.

  • Methylglyoxal (MGO) Stock (10 mM): Perform a serial dilution of the ~40% MGO solution in PBS-Azide to achieve a final working stock concentration of 10 mM. Prepare fresh.

  • Aminoguanidine Stock (10 mM): Dissolve 11.05 mg of aminoguanidine hydrochloride in 10 mL of PBS-Azide.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions should be made in PBS-Azide.

4.2. Protocol 1: BSA-Fructose Antiglycation Assay

This assay evaluates the overall inhibitory effect on sugar-mediated AGE formation. The incubation period is extended to allow for the multi-step Maillard reaction to proceed.[7][10]

  • Assay Setup: In a black 96-well microplate, add reagents according to the volumes specified in Table 1. Prepare serial dilutions of the test compound and aminoguanidine to test a range of concentrations (e.g., 50 µM to 2000 µM final concentration).

  • Incubation: Seal the plate with an adhesive plate sealer. Incubate at 37°C for 7 days in the dark.[11]

  • Measurement: After incubation, measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[9][12]

Table 1: Pipetting Scheme for BSA-Fructose Assay

Well Type PBS-Azide (µL) BSA (20 mg/mL) (µL) Fructose (1 M) (µL) Inhibitor (Test or AG) (µL) Final Volume (µL)
Blank 100 0 50 50 200
Negative Control 50 50 50 50 (Buffer) 200
Positive Control 0 50 50 100 (AG) 200
Test Compound 0 50 50 100 (Test Cmpd) 200

Final concentrations in the well: BSA (5 mg/mL), Fructose (250 mM).

4.3. Protocol 2: BSA-Methylglyoxal (MGO) Antiglycation Assay

This assay specifically targets the compound's ability to trap reactive dicarbonyls. The reaction is much faster than the sugar-based assay.[8][13]

  • Assay Setup: In a black 96-well microplate, add reagents according to the volumes specified in Table 2.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours in the dark.[14]

  • Measurement: Measure the fluorescence intensity at Ex: ~370 nm and Em: ~440 nm.[9][13]

Table 2: Pipetting Scheme for BSA-MGO Assay

Well Type PBS-Azide (µL) BSA (20 mg/mL) (µL) MGO (10 mM) (µL) Inhibitor (Test or AG) (µL) Final Volume (µL)
Blank 100 0 50 50 200
Negative Control 50 50 50 50 (Buffer) 200
Positive Control 0 50 50 100 (AG) 200
Test Compound 0 50 50 100 (Test Cmpd) 200

Final concentrations in the well: BSA (5 mg/mL), MGO (2.5 mM).

Data Analysis and Interpretation
  • Correct Fluorescence: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percentage Inhibition: Use the following formula to determine the inhibitory activity at each concentration:

    % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Negative Control)] x 100

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGE formation.

Table 3: Example Data Summary

Compound Assay IC₅₀ (µM) ± SD
This compound BSA-Fructose 350.5 ± 15.2
BSA-MGO 210.8 ± 9.7
Aminoguanidine (Positive Control) BSA-Fructose 850.2 ± 30.1

| | BSA-MGO | 455.6 ± 21.5 |

Interpretation of Results: The data presented in the example table would suggest that this compound is a more potent antiglycation agent than aminoguanidine in both models. Crucially, its significantly lower IC₅₀ value in the BSA-MGO assay strongly indicates that a primary mechanism of action is the trapping of reactive dicarbonyl intermediates. The hydrazide moiety (-CONHNH₂) is the likely functional group responsible for this activity, acting as a nucleophile to scavenge the carbonyl groups of MGO.[3][4]

G Protein Protein-NH2 (e.g., BSA) Schiff Schiff Base Protein->Schiff AGEs Advanced Glycation End-products (AGEs) (Fluorescent) Protein->AGEs Sugar Reducing Sugar (e.g., Fructose) Sugar->Schiff Amadori Amadori Product Schiff->Amadori Rearrangement MGO Dicarbonyls (e.g., Methylglyoxal) Amadori->MGO Degradation Oxidation MGO->AGEs Trapped Trapped Adduct (Non-fluorescent) MGO->Trapped Inhibitor 2-Hydroxy-5- methoxybenzohydrazide (R-CO-NHNH2) Inhibitor->Trapped Traps

Caption: Proposed mechanism of inhibition within the Maillard reaction pathway.

References
  • Anwar, S., et al. (2022). Antiglycation therapy: Discovery of promising antiglycation agents for the management of diabetic complications. Taylor & Francis Online. Available at: [Link]

  • Onorato, J. M., et al. (2000). Proposed mechanisms of action of aminoguanidine as a carbonyl and dicarbonyl trap. ResearchGate. Available at: [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. PubMed. Available at: [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. Available at: [Link]

  • Asif, A., et al. (2015). In Vitro Antioxidant and Antiglycation properties of extracts from Zingiber officinale, Allium sativum, Caralluma fimbriata and Momordica charantia. ResearchersLinks. Available at: [Link]

  • Matsuura, N., et al. (2023). Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. MDPI. Available at: [Link]

  • Pérez-Gutiérrez, R. M., & Garcia-Baez, E. (2013). Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. PMC - NIH. Available at: [Link]

  • Budzianowski, J., et al. (2023). In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols. PMC - PubMed Central. Available at: [Link]

  • Younus, H., et al. (2021). Antioxidant and anti-advanced glycation end products formation properties of palmatine. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Ng, W. J., et al. (2022). In Vitro Antioxidant Properties and Methylglyoxal (MGO) Scavenging Effects of Centella asiatica Leaves in Water Extract. Faculty of Medicine and Health Sciences, Universiti Putra Malaysia. Available at: [Link]

  • Yeh, W. J., et al. (2017). Isoferulic Acid, a New Anti-Glycation Agent, Inhibits Fructose- and Glucose-Mediated Protein Glycation in Vitro. PMC - PubMed Central. Available at: [Link]

  • Boumaraf, A., et al. (2017). Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the p. Journal of Medicinal Plants Studies. Available at: [Link]

  • Islam, M. S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. Available at: [Link]

  • Franco, C. N., et al. (2022). Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme. PLOS ONE. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. Available at: [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

Sources

techniques for metal complex formation with 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of Metal Complexes with 2-Hydroxy-5-methoxybenzohydrazide

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for forming metal complexes with this compound. This versatile ligand offers a rich coordination chemistry, leading to complexes with significant potential in catalysis and medicinal chemistry. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Coordination Potential of this compound

This compound belongs to the class of aroylhydrazones, which are known for their ability to form stable coordination complexes with a wide array of transition metal ions.[1][2] The biological activities of these compounds, which include antimicrobial, anticancer, and anti-inflammatory properties, are often attributed to the presence of the azomethine group (–NHN=CH–).[1][3] The coordination of these ligands to metal centers can significantly enhance their therapeutic properties.[1][4]

The structural features of this compound make it an excellent chelating agent. It possesses multiple donor sites: the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. A key characteristic of hydrazones is their ability to undergo keto-enol tautomerism in solution. This equilibrium is pivotal in its coordination chemistry, as the ligand typically coordinates to metal ions in its deprotonated enolic form, acting as a monoanionic bidentate or tridentate ligand.[3]

The general structure and its tautomeric forms are illustrated below. The coordination typically occurs through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen, forming stable five- or six-membered chelate rings with the metal ion.

Figure 1: Keto-enol tautomerism of the hydrazone ligand.

General Principles of Metal Complex Synthesis

The synthesis of metal complexes with hydrazone ligands is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[3] The choice of solvent is critical; alcohols like methanol or ethanol are commonly used as they can dissolve both the organic ligand and many metal salts.[3][5]

The reaction often requires heating under reflux to ensure completion.[3][6] The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by the molar ratios of the reactants. Upon reaction, the complex usually precipitates from the solution and can be isolated by filtration.

The general workflow for synthesis and characterization is a systematic process designed to ensure the purity and confirm the structure of the final product.

G cluster_char Structural Characterization Start Ligand & Metal Salt Selection Dissolution Dissolve Ligand & Metal Salt in Suitable Solvent (e.g., Ethanol) Start->Dissolution Reaction Mix & Reflux Reaction Mixture (Control Temp & pH) Dissolution->Reaction Isolation Isolate Precipitate (Filtration) Reaction->Isolation Purification Wash with Solvent & Dry in Vacuum Isolation->Purification Product Pure Metal Complex Purification->Product Spec Spectroscopic Analysis (FT-IR, UV-Vis, NMR, Mass Spec) Product->Spec Confirm Structure Elem Elemental & Thermal Analysis (CHN, TGA) Mag Conductivity & Magnetic Susceptibility Xray Single Crystal X-ray Diffraction (Definitive Structure) G cluster_coord Coordination Sphere Ligand 2-Hydroxy-5-methoxy- benzohydrazide O_phenolic Phenolic O⁻ Ligand->O_phenolic donates N_azomethine Azomethine N Ligand->N_azomethine donates O_enolic Enolic O⁻ Ligand->O_enolic donates Metal Metal Ion (e.g., M²⁺) Complex [M(L)n] Complex Metal->Complex forms O_phenolic->Metal N_azomethine->Metal O_enolic->Metal

Sources

Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors Using a 2-Hydroxy-5-methoxybenzohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Scaffold in Enzyme Inhibition

The search for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] Enzymes are critical mediators of countless physiological and pathological processes, making them high-value targets for therapeutic intervention.[2][3] Among the vast chemical architectures explored, the hydrazide and its hydrazone derivatives have emerged as a "privileged scaffold" in medicinal chemistry.[4] This is due to their synthetic accessibility and their ability to form a variety of crucial molecular interactions—such as hydrogen bonds and coordination complexes—with enzyme active sites.[4][5]

The 2-Hydroxy-5-methoxybenzohydrazide scaffold, in particular, combines several key features: a phenolic hydroxyl group, a methoxy substituent, and a reactive hydrazide moiety. This combination offers a versatile platform for creating libraries of derivatives with diverse physicochemical properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methoxy group can influence solubility and engage in hydrophobic interactions. The core hydrazide can be readily condensed with various aldehydes or ketones to generate a library of hydrazone derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage the this compound scaffold for the discovery and characterization of novel enzyme inhibitors. We will detail protocols from initial synthesis to advanced mechanistic studies, emphasizing the rationale behind each step to empower robust and reproducible research.

Part A: Synthesis of a this compound-based Compound Library

The foundational step in inhibitor development is the creation of a chemically diverse library of compounds based on the core scaffold. The general approach involves a two-step synthesis: first, the formation of the parent hydrazide, followed by its condensation with a panel of aldehydes to generate the final hydrazone derivatives.

Protocol 1: Synthesis of this compound (Parent Scaffold)

This protocol is adapted from standard methods for hydrazide synthesis from methyl esters.[8]

Rationale: The reaction between a methyl ester (methyl 2-hydroxy-5-methoxybenzoate) and hydrazine hydrate is a classic and efficient method for forming the hydrazide functional group. Methanol is an excellent solvent for both reactants, and the reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Materials:

  • Methyl 2-hydroxy-5-methoxybenzoate

  • Hydrazine hydrate (80% solution or higher)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 2-hydroxy-5-methoxybenzoate (10 mmol) in 50 mL of methanol.

  • Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the this compound product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterize the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Synthesis of Hydrazone Derivatives

This protocol describes the condensation reaction to form the final Schiff base (hydrazone) products.[6][9]

Rationale: The condensation of the synthesized hydrazide with an aldehyde forms a C=N double bond, creating a hydrazone.[8] A catalytic amount of acid (like acetic acid) is used to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction. This method allows for the rapid generation of a diverse library by simply varying the aldehyde reactant.

Materials:

  • This compound (from Protocol 1)

  • A diverse panel of substituted aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridinecarboxaldehyde derivatives)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1 mmol) in 20 mL of methanol.

  • Add the selected aldehyde (1 mmol, 1 equivalent) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure hydrazone derivative.[7]

  • Confirm the structure and purity of each derivative using appropriate analytical techniques (NMR, MS, Elemental Analysis).

Part B: High-Throughput Screening (HTS) for Hit Identification

Once the compound library is synthesized, the next step is to screen it against the target enzyme to identify "hits"—compounds that exhibit inhibitory activity.[1][10]

Workflow for High-Throughput Inhibitor Screening

The following diagram illustrates a typical workflow for an HTS campaign.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Assay_Dev Assay Development (e.g., colorimetric, fluorescent) Plate_Prep Plate Preparation (384-well format) Assay_Dev->Plate_Prep Enzyme_Add Add Target Enzyme Compound_Disp Compound Dispensing (Acoustic/Pin Transfer) Plate_Prep->Compound_Disp Compound_Disp->Enzyme_Add Substrate_Add Add Substrate & Incubate Enzyme_Add->Substrate_Add Data_Norm Data Normalization (vs. Controls) Signal_Read Read Signal (Absorbance/Fluorescence) Substrate_Add->Signal_Read Signal_Read->Data_Norm Hit_ID Hit Identification (Z-score > 3) Data_Norm->Hit_ID Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp MoA_Decision_Tree Start Perform Kinetic Assay: Vary [Substrate] at several fixed [Inhibitor] Plot Plot Data (e.g., Lineweaver-Burk) Start->Plot Analysis Analyze Changes in Km and Vmax Plot->Analysis Competitive Competitive (Km increases, Vmax constant) Analysis->Competitive Lines intersect on Y-axis NonCompetitive Non-competitive (Km constant, Vmax decreases) Analysis->NonCompetitive Lines intersect on X-axis Uncompetitive Uncompetitive (Km decreases, Vmax decreases) Analysis->Uncompetitive Lines are parallel Mixed Mixed (Km changes, Vmax decreases) Analysis->Mixed Lines intersect in left quadrant

Sources

The Emergence of 2-Hydroxy-5-methoxybenzohydrazide in Antifungal Drug Discovery: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Within this landscape, benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating significant antifungal potential. This technical guide focuses on a specific, promising scaffold: 2-Hydroxy-5-methoxybenzohydrazide . We will provide an in-depth exploration of its synthesis, application in antifungal screening, and the current understanding of its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound

Benzohydrazides, characterized by a hydrazide functional group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. Their derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and, notably, antifungal properties. The 2-hydroxy-5-methoxy substitution pattern on the benzohydrazide core is of particular interest. The hydroxyl and methoxy groups can modulate the compound's electronic and steric properties, influencing its binding affinity to fungal-specific targets and its pharmacokinetic profile.

The causality behind exploring this specific scaffold lies in the principles of structure-activity relationship (SAR) studies. The phenolic hydroxyl group can act as a hydrogen bond donor and/or acceptor, a crucial feature for interacting with the active sites of enzymes. The methoxy group, on the other hand, can influence lipophilicity, which is critical for cell membrane penetration. This guide will provide the protocols to synthesize and evaluate this compound, paving the way for the development of more potent and selective antifungal agents.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is a straightforward two-step process that begins with the esterification of 5-methoxysalicylic acid, followed by hydrazinolysis of the resulting methyl ester.

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

This initial step converts the carboxylic acid into a methyl ester, which is a more reactive substrate for the subsequent reaction with hydrazine hydrate.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 5-methoxysalicylic acid (1 equivalent) and methanol (10-15 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxy-5-methoxybenzoate.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The core of the synthesis, this step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.

Protocol:

  • Reaction Setup: Dissolve methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) in ethanol or methanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80-99% solution, 2-3 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a white solid.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash with cold ethanol or water to remove any unreacted hydrazine hydrate.

  • Drying: Dry the product under vacuum to obtain the final this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 5-methoxysalicylic_acid 5-Methoxysalicylic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Reflux 5-methoxysalicylic_acid->Methanol_H2SO4 Methyl_ester Methyl 2-hydroxy-5-methoxybenzoate Methanol_H2SO4->Methyl_ester Methyl_ester_2 Methyl 2-hydroxy-5-methoxybenzoate Methyl_ester->Methyl_ester_2 Proceed to Step 2 Hydrazine_hydrate Hydrazine Hydrate Ethanol, Reflux Final_Product This compound Hydrazine_hydrate->Final_Product Methyl_ester_2->Hydrazine_hydrate

Caption: Synthesis workflow for this compound.

In Vitro Antifungal Susceptibility Testing

The primary method to evaluate the antifungal activity of a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum (standardized to a final concentration of 0.5-2.5 x 10³ CFU/mL)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile DMSO (solvent control)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution:

    • In the first column of the 96-well plate, add 200 µL of the test compound stock solution.

    • Add 100 µL of RPMI-1640 medium to the remaining wells (columns 2-12).

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This will create a range of concentrations of the test compound. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

G Start Start Prep_Plate Prepare Serial Dilutions of Compound in 96-Well Plate Start->Prep_Plate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Plate->Prep_Inoculum Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Antifungal Activity of Benzohydrazide Derivatives

While specific MIC data for this compound is not extensively published, the following table presents representative MIC values for structurally related benzohydrazide and hydrazone derivatives against various fungal pathogens to illustrate the potential of this chemical class.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference
ThiazolylhydrazonesCandida albicans0.125 - 16.0[1]
ThiazolylhydrazonesCryptococcus neoformans0.25 - 32.0[1]
Hydrazone DerivativesCandida parapsilosis8 - 32[2]
Hydrazone DerivativesTrichosporon asahii16 - 32[2]
Benzimidazole DerivativesCandida spp.0.5 - 256[3]

Unraveling the Mechanism of Action

The antifungal mechanism of benzohydrazide derivatives is multifaceted, with evidence pointing towards at least two primary targets within the fungal cell: the cell membrane and key metabolic enzymes.

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a well-established target for many successful antifungal drugs, such as the azoles. Some benzimidazole derivatives, which share structural similarities with benzohydrazides, have been shown to inhibit Erg11p, a key enzyme in the ergosterol biosynthesis pathway.[3] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to cell death.[4]

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA Pathway AcetylCoA->HMG_CoA Squalene Squalene HMG_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Erg11p (14α-demethylase) Lanosterol->Erg11p Ergosterol_Intermediates Ergosterol Intermediates Erg11p->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Benzohydrazide 2-Hydroxy-5-methoxy- benzohydrazide (Proposed) Benzohydrazide->Erg11p Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is another crucial enzyme for fungal survival. It plays a central role in both the tricarboxylic acid (TCA) cycle and cellular respiration. Inhibition of SDH disrupts ATP production and leads to the accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis. Several studies have identified hydrazide derivatives as potent inhibitors of fungal SDH.[5]

In Vivo Efficacy Assessment: A Murine Model of Systemic Candidiasis

Demonstrating efficacy in a living organism is a critical step in the development of any new antifungal agent. The murine model of systemic candidiasis is a widely used and well-characterized model for this purpose.

Protocol: Murine Model of Systemic Candidiasis

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)

  • Candida albicans strain

  • This compound formulated for in vivo administration (e.g., in a vehicle such as 0.5% carboxymethylcellulose)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline

  • Sterile syringes and needles

Procedure:

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, the vehicle control, and the positive control antifungal to different groups of mice. The route of administration can be oral (gavage) or intraperitoneal (i.p.).

    • Continue treatment for a defined period (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for signs of morbidity and mortality. The primary endpoint is the survival rate over the course of the experiment.

    • Fungal Burden: At the end of the treatment period (or at humane endpoints for moribund animals), euthanize the mice and aseptically remove target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs in sterile saline and perform serial dilutions.

    • Plate the dilutions on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to determine the number of Colony Forming Units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and the log-rank test.

    • Compare the fungal burdens in the organs of the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

G Infection Infect Mice with Candida albicans (i.v.) Treatment_Groups Divide into Treatment Groups: - Test Compound - Vehicle Control - Positive Control Infection->Treatment_Groups Daily_Treatment Administer Daily Treatment (e.g., Oral Gavage) Treatment_Groups->Daily_Treatment Monitoring Daily Monitoring for Survival and Morbidity Daily_Treatment->Monitoring Endpoint Endpoint Determination: - Survival Analysis - Fungal Burden in Organs Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Sources

Application Notes and Protocols: A Comprehensive Methodological Guide to Assessing the Cytotoxicity of 2-Hydroxy-5-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Unveiling the Therapeutic Potential and Toxicological Profile of 2-Hydroxy-5-methoxybenzohydrazide Derivatives

This compound and its derivatives represent a class of chemical compounds with significant therapeutic interest, particularly in the realm of oncology. The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with various derivatives reported to exhibit a wide range of biological activities, including anticancer properties.[1][2] These compounds may exert their effects through diverse mechanisms such as inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), disruption of microtubule polymerization, or induction of apoptosis through modulation of Bcl-2 family proteins.[1][3][4]

A critical step in the preclinical development of these promising agents is a thorough and systematic evaluation of their cytotoxic effects. This application note provides a comprehensive, multi-faceted methodological framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of novel this compound derivatives. The guide moves beyond simple viability assays, presenting a logical workflow from initial screening to in-depth mechanistic studies, ensuring a robust and reliable characterization of a compound's cellular impact.

I. Foundational Principles: Strategic Planning for Cytotoxicity Assessment

A successful cytotoxicity assessment is not merely the execution of protocols but a well-planned investigation. The choice of cell lines, compound handling, and the suite of assays are critical decisions that dictate the quality and relevance of the data generated.

A. Strategic Selection of Cancer Cell Lines

The selection of appropriate cancer cell lines is paramount and should be guided by the therapeutic hypothesis.[5] For instance, if a this compound derivative is designed as a potential breast cancer therapeutic, a panel of breast cancer cell lines with diverse molecular signatures should be employed.[6][7]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines that are representative of the cancer type being targeted.

  • Molecular Subtype: Include cell lines from different molecular subtypes to identify potential selective activity (e.g., for breast cancer, include luminal A, luminal B, HER2-positive, and triple-negative cell lines).[8]

  • Genetic Background: Consider cell lines with known mutations in key oncogenes or tumor suppressor genes (e.g., p53, KRAS) to correlate compound activity with specific genetic contexts.

  • Inclusion of a Non-Cancerous Cell Line: It is crucial to assess the selectivity of the compound. Including a "normal" or non-cancerous cell line (e.g., from the same tissue of origin or a commonly used line like HEK293) helps to determine if the cytotoxic effects are specific to cancer cells.[9]

Recommended Cell Line Panel for Initial Screening:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)-positive, Luminal A
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER, PR, HER2-negative), aggressive
A549 Lung CarcinomaNon-small cell lung cancer model
HeLa Cervical CancerWidely used, robust cancer cell line
HepG2 Hepatocellular CarcinomaLiver cancer model, important for metabolism studies[9]
HEK293 Human Embryonic KidneyOften used as a non-cancerous control[9]
B. Compound Preparation and Handling

The physicochemical properties of the this compound derivatives will influence their solubility and stability.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5%.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium.

II. Phase 1: Primary Cytotoxicity Screening - Assessing Cell Viability and Membrane Integrity

The initial phase of testing aims to determine the concentration-dependent effect of the derivatives on overall cell viability and to identify compounds with potent cytotoxic activity.

A. MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11][12] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[10][13] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.[13][14]

B. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15][16][17] This assay is a reliable indicator of necrosis or late-stage apoptosis.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: In addition to the vehicle control, include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.[18]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[18]

  • Incubation and Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[15][19]

C. Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function.[20][21]

  • Data Normalization: For the MTT assay, express the results as a percentage of cell viability relative to the vehicle control (100% viability). For the LDH assay, express the results as a percentage of cytotoxicity relative to the maximum LDH release control (100% cytotoxicity).

  • Dose-Response Curve: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[21][22][23][24] Software such as GraphPad Prism is commonly used for this purpose.[21]

III. Phase 2: Mechanistic Investigation - Elucidating the Mode of Cell Death

Once the cytotoxic potential of a this compound derivative has been established, the next crucial step is to understand the underlying mechanism of cell death. The following assays can differentiate between apoptosis and necrosis and provide insights into the specific pathways involved.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26][27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25]

  • Interpretation of Results:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[25]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[25]

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

  • Cell Treatment: Treat cells in a 6-well plate with the this compound derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[26][27]

  • Washing: Wash the cells twice with cold PBS.[25][26]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[25][27]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the samples by flow cytometry within one hour.

B. Caspase Activity Assays

Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[28][29] Measuring the activity of key caspases, such as the initiator caspase-9 and the executioner caspase-3/7, can confirm the involvement of the apoptotic pathway.

  • Principle: These assays typically use a specific peptide substrate for the caspase of interest, which is conjugated to a reporter molecule (a chromophore or a fluorophore).[28][30] When the caspase is active, it cleaves the substrate, releasing the reporter molecule and generating a detectable signal.[30][31]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[31]

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. This reagent both lyses the cells and contains the proluminescent substrate.[31]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

IV. Phase 3: Advanced Mechanistic Studies - Delving Deeper into Cellular Responses

For compounds that show significant pro-apoptotic activity, further investigation into the upstream signaling events and cellular responses can provide a more complete picture of their mechanism of action.

A. Cell Cycle Analysis by Flow Cytometry

Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis.[32]

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[33] By staining fixed and permeabilized cells with PI, the DNA content of each cell can be quantified by flow cytometry, allowing for the determination of the percentage of cells in each phase of the cell cycle.[33][34]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[34]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[33][34]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

B. Measurement of Reactive Oxygen Species (ROS)

An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity can lead to oxidative stress, which is a common mechanism of drug-induced cytotoxicity.[35]

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[36] Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[36][37]

  • Cell Treatment: Treat cells in a 96-well plate with the compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and incubate the cells with 10-20 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

V. Workflow and Data Integration

A logical and phased approach to cytotoxicity testing is essential for an efficient and comprehensive evaluation of this compound derivatives.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Advanced Mechanistic Insights p1_start Seeding of Cancer and Non-Cancerous Cell Lines p1_treat Treatment with this compound Derivatives (Dose-Response) p1_start->p1_treat p1_mtt MTT Assay (Metabolic Activity) p1_treat->p1_mtt p1_ldh LDH Assay (Membrane Integrity) p1_treat->p1_ldh p1_ic50 IC50 Determination p1_mtt->p1_ic50 p1_ldh->p1_ic50 p2_treat Treat with IC50 & 2x IC50 Concentrations p1_ic50->p2_treat Select Potent Compounds p2_annexin Annexin V / PI Staining (Flow Cytometry) p2_treat->p2_annexin p2_caspase Caspase 3/7 & 9 Assays (Luminescence/Fluorometry) p2_treat->p2_caspase p2_conclusion Apoptosis vs. Necrosis Confirmation p2_annexin->p2_conclusion p2_caspase->p2_conclusion p3_treat Treat with IC50 & 2x IC50 Concentrations p2_conclusion->p3_treat If Apoptotic p3_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) p3_treat->p3_cycle p3_ros ROS Production (DCFH-DA Assay) p3_treat->p3_ros p3_pathway Pathway Identification p3_cycle->p3_pathway p3_ros->p3_pathway

Caption: A phased workflow for assessing the cytotoxicity of novel compounds.

VI. Conclusion

The methodological framework presented in this application note provides a robust and comprehensive approach to evaluating the cytotoxicity of this compound derivatives. By progressing from broad screening assays to detailed mechanistic studies, researchers can generate high-quality, reproducible data that will be invaluable for the continued development of these compounds as potential therapeutic agents. This systematic approach ensures not only the identification of potent cytotoxic agents but also a deeper understanding of their molecular mechanisms of action, which is essential for successful drug discovery and development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Human-Mouse Cross-species Testing. Springer. Retrieved from [Link]

  • Lee, S. H., & Kim, Y. J. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), e51. Retrieved from [Link]

  • Goodall, M. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 111(7), e59-e76. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Ray, S. K., & Banik, N. L. (2011). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 747, pp. 161-177). Humana Press. Retrieved from [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Matsuoka, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(3), 3471-3478. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • OUCI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR…. Retrieved from [Link]

  • Neve, R. M., et al. (2006). A collection of breast cancer cell lines for the study of functionally distinct cancer subtypes. Cancer Cell, 10(6), 515-527. Retrieved from [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

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  • PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • University of Queensland. (2017). Cancer cell line selection made easy. Retrieved from [Link]

  • Semantic Scholar. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Analytical Detection of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed analytical methods for the qualitative and quantitative detection of 2-Hydroxy-5-methoxybenzohydrazide, a compound of interest in pharmaceutical research due to the broad biological activities of the hydrazide class of molecules.[1][2] Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines three distinct, field-proven methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step instructions, and guidelines for method validation based on the International Council for Harmonisation (ICH) Q2(R1) standards.[3][4][5][6][7]

Introduction to this compound

This compound belongs to the benzohydrazide class of organic compounds, characterized by a hydrazide functional group (-CONHNH2) attached to a substituted benzene ring. The presence of the hydroxyl and methoxy groups on the phenyl ring influences its physicochemical properties, such as polarity, solubility, and reactivity, which are critical considerations in the development of analytical methods. Hydrazide derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Therefore, accurate and precise analytical methods are paramount for pharmacokinetic studies, formulation development, and quality assurance of potential drug candidates containing this moiety.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₃

  • Molecular Weight: 182.18 g/mol

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity for effective separation on a nonpolar stationary phase.

Principle of the Method

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The hydroxyl and methoxy substitutions on the benzohydrazide structure provide a suitable polarity for retention and elution under reversed-phase conditions. Detection is achieved by a UV detector, as the aromatic ring and carbonyl group in the molecule are chromophores that absorb UV light at specific wavelengths.

Proposed HPLC-UV Protocol

This protocol is a starting point and must be validated for its intended use.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (pH 3.0 with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 240 nm and 300 nm)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and water. Adjust the pH of the aqueous component with phosphoric acid before mixing. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation (ICH Q2(R1) Guidelines)

The proposed HPLC method must be validated to ensure its suitability for the intended application.[3][4][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., by spiking a placebo with known amounts of the analyte).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantify Concentration Determination Calibration->Quantify

Caption: A typical workflow for quantitative analysis by HPLC.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[8]

Principle of the Method

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound possesses a chromophoric system due to its substituted benzene ring and carbonyl group, which results in characteristic absorption maxima in the UV region. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined.

UV-Vis Spectrophotometry Protocol

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade) or another suitable transparent solvent

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). Substituted benzohydrazides typically show absorption bands in the 230-320 nm range.[1][9]

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard in the solvent. From the stock solution, prepare a series of at least five standard solutions of different known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Calculation: Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve or using the regression equation of the line.

Method Validation

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated according to ICH Q2(R1) guidelines, focusing on linearity, accuracy, precision, LOD, and LOQ.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, providing information about the molecular weight and fragmentation pattern of the analyte, which aids in its unequivocal identification.

Principle of the Method

For GC analysis, compounds must be volatile and thermally stable. Hydrazides, due to their polar nature and potential for thermal degradation, often require derivatization to increase their volatility and stability.[10][11] A common derivatization technique is silylation, where active hydrogen atoms in the molecule (on the hydroxyl and hydrazide groups) are replaced with a trimethylsilyl (TMS) group.[12] The resulting TMS-derivatized this compound is more volatile and can be readily analyzed by GC. The separated derivative is then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum serves as a chemical fingerprint for identification and quantification.

Proposed GC-MS Protocol with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for the analysis of derivatized polar compounds (e.g., 5% phenyl-methylpolysiloxane)

Reagents and Materials:

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • This compound reference standard

Derivatization Procedure:

  • Accurately weigh a small amount of the sample or standard (e.g., 1 mg) into a reaction vial.

  • Add the anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

  • Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu

Analysis and Quantification:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte. A calibration curve can be constructed using derivatized standards.

Diagram of GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Derivatization Derivatization (Silylation) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Mass Spectrum & Chromatogram MS->Data Identification Compound Identification Data->Identification Quantification Quantification (SIM Mode) Data->Quantification

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control and quantification, the proposed HPLC-UV method offers a good balance of speed, sensitivity, and reliability. UV-Vis spectrophotometry serves as a simpler, more accessible method for concentration determination in pure samples. For definitive identification and trace-level analysis, the GC-MS method following silylation is the most powerful technique. It is imperative that any chosen method is thoroughly validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure the generation of accurate and reliable data in a research or regulatory setting.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Thirunarayanan, G. (2016). The UV, IR and NMR spectral data of substituted (E)-N'-(1-substituted benzylidene) benzohydrazides. ResearchGate. [Link]

  • Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. [Link]

  • Al-Amiery, A. A., et al. (2016). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Molecules, 21(10), 1330. [Link]

  • Arjunan, V., et al. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 486-496. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127–134. [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. [Link]

  • Tzankova, D., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 53-58. [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Catalani, L. H., et al. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of the Brazilian Chemical Society, 26(6), 1224-1233. [Link]

  • Tzankova, D., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 53-58. [Link]

  • de Souza, A. C. B. B., et al. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry, 404, 134638. [Link]

  • Yılmaz, Ö., et al. (2023). Usability of the phenolic profile analysis method developed in RP-HPLC-PDA in natural products. Journal of the Institute of Science and Technology, 13(3), 1845-1854. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Hydroxy-5-methoxybenzohydrazide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound from methyl 2-hydroxy-5-methoxybenzoate and hydrazine hydrate can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The hydrazinolysis of the ester may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for 2-5 hours is a common practice, but for some substrates, a longer duration may be necessary.[1] Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[2] The disappearance of the starting ester spot on the TLC plate is a good indicator of reaction completion.

  • Purity of Reactants: The presence of impurities in the starting materials, particularly the methyl 2-hydroxy-5-methoxybenzoate and hydrazine hydrate, can significantly hinder the reaction.

    • Solution: Ensure the use of high-purity reagents. If the purity of the starting ester is questionable, it can be purified by recrystallization or column chromatography before use. Freshly opened or properly stored hydrazine hydrate should be used to avoid reduced reactivity due to decomposition.

  • Side Reactions: The formation of unwanted byproducts can consume the reactants and consequently lower the yield of the desired product.[1]

    • Solution: Optimizing the reaction conditions can help minimize side reactions. This includes maintaining the recommended temperature and using the correct stoichiometry of reactants. An excess of hydrazine hydrate (typically 1.2 equivalents) is often used to drive the reaction to completion.[1]

  • Product Loss During Work-up and Purification: A significant portion of the product can be lost during the isolation and purification steps.

    • Solution: Careful handling during work-up is essential. When performing extractions and washes, ensure complete phase separation to avoid discarding the product-containing layer. For purification by recrystallization, choosing an appropriate solvent system and allowing for slow cooling can maximize crystal formation and recovery.[1]

Question 2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

Answer:

Obtaining a pure product is critical for subsequent applications. If your this compound is impure, the following purification strategies can be employed.

Purification Methods:

  • Recrystallization: This is the most common and often effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[1][3] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried thoroughly.

  • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography is a more rigorous purification technique.

    • Procedure: A silica gel column is typically used with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). The choice of eluent will depend on the polarity of the impurities. The progress of the separation can be monitored by TLC to collect the fractions containing the pure product.

Question 3: The reaction seems to be stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating, but several factors can be investigated to resolve the issue.

Troubleshooting a Stalled Reaction:

  • Reaction Temperature: The hydrazinolysis reaction is typically conducted at elevated temperatures.

    • Solution: Ensure that the reaction mixture is being heated to the appropriate reflux temperature of the solvent being used (e.g., ethanol). Increasing the reaction temperature, if possible, can sometimes accelerate a sluggish reaction.[4][5]

  • Catalyst: While not always necessary for this specific synthesis, some hydrazinolysis reactions benefit from the addition of a catalyst.

    • Solution: A catalytic amount of an acid, such as a few drops of glacial acetic acid, can sometimes facilitate the reaction.[6]

  • Alternative Synthesis Methods: If conventional heating proves ineffective, alternative energy sources can be explored.

    • Solution: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of hydrazide derivatives.[7] This method provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is the typical starting material for this synthesis?

The most common starting material is methyl 2-hydroxy-5-methoxybenzoate .[8] This ester can be synthesized from 2-hydroxy-5-methoxybenzoic acid through Fischer esterification.[9]

2. What are the recommended solvents for this reaction?

Alcohols such as ethanol and methanol are frequently used as solvents for the hydrazinolysis of esters.[2] These solvents are effective at dissolving both the ester and hydrazine hydrate and are suitable for reflux conditions.

3. What is the role of hydrazine hydrate in the reaction?

Hydrazine hydrate (N₂H₄·H₂O) is the nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the hydrazide.

4. How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting ester and the appearance of the more polar product.[2]

5. What are the key safety precautions to consider when working with hydrazine hydrate?

Hydrazine hydrate is a corrosive and toxic substance. It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Hydroxy-5-methoxybenzoate

This protocol describes the synthesis of the starting material from 2-hydroxy-5-methoxybenzoic acid.

Materials:

  • 2-Hydroxy-5-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-5-methoxybenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 4-6 hours.

  • After cooling to room temperature, neutralize the excess acid with a 10% sodium bicarbonate solution.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the resulting oily residue in ethyl acetate.

  • Wash the organic layer with a 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude methyl 2-hydroxy-5-methoxybenzoate as an oil.[9]

Protocol 2: Synthesis of this compound

This protocol details the hydrazinolysis of the methyl ester to form the final product.

Materials:

  • Methyl 2-hydroxy-5-methoxybenzoate

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.[1]

  • Reflux the mixture for 2-5 hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain this compound.

IV. Visualizations and Data

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Step 3: Purification start_acid 2-Hydroxy-5-methoxybenzoic Acid ester Methyl 2-hydroxy-5-methoxybenzoate start_acid->ester Methanol, H₂SO₄ (cat.), Reflux hydrazide This compound ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux crude_hydrazide Crude Product hydrazide->crude_hydrazide Work-up pure_hydrazide Pure Product crude_hydrazide->pure_hydrazide Recrystallization

Caption: A flowchart illustrating the synthetic pathway for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield of Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Increase reaction time/temperature incomplete->solution_incomplete check_purity Are the reactants pure? complete->check_purity impure Impure Reactants check_purity->impure No pure Reactants are Pure check_purity->pure Yes solution_impure Purify starting materials impure->solution_impure check_workup Was there product loss during work-up? pure->check_workup loss Product Loss check_workup->loss Yes no_loss Minimal Loss check_workup->no_loss No solution_loss Optimize work-up and purification steps loss->solution_loss

Caption: A decision tree for troubleshooting low product yield.

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterStandard ConditionPotential OptimizationExpected Outcome on Yield
Reaction Time 2-5 hoursIncrease to 8-12 hoursIncrease (ensure completion)
Temperature RefluxIncrease if solvent allowsIncrease (accelerates reaction)
Hydrazine Hydrate 1.2 equivalentsIncrease to 1.5-2.0 equivalentsIncrease (drives equilibrium)
Solvent Ethanol or MethanolAnhydrous conditionsIncrease (minimizes side reactions)
Purification RecrystallizationColumn ChromatographyImproved purity, may affect recovery

V. References

  • Taha, M., et al. (2013). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o367. [Link]

  • Shimizu, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Scientific Reports, 14(1), 11933. [Link]

  • Li, J., et al. (2012). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 215-221. [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14388-14402. [Link]

  • PrepChem. Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-5-methoxybenzohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this versatile scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are both successful and efficient.

Part 1: The Core Synthesis - From Ester to Hydrazide

The foundational step in working with this class of compounds is the synthesis of the parent hydrazide, this compound. The most common route is the hydrazinolysis of the corresponding methyl or ethyl ester (e.g., methyl 2-hydroxy-5-methoxybenzoate) with hydrazine hydrate. While seemingly straightforward, several factors can influence the reaction's outcome.

Visualizing the Primary Synthesis

The following workflow outlines the key transformation and potential pitfalls.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Products & Byproducts cluster_workup Workup & Purification SM1 Methyl 2-Hydroxy- 5-methoxybenzoate Reaction Hydrazinolysis SM1->Reaction SM2 Hydrazine Hydrate (N2H4·H2O) SM2->Reaction Product This compound Reaction->Product Desired Path Byproduct1 Methanol/ Ethanol Reaction->Byproduct1 SideProduct1 Dihydrazide/ Dimer Formation Reaction->SideProduct1 Side Reaction Workup Precipitation in Water Product->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification

Caption: General workflow for the synthesis of this compound.

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for overcoming them.

FAQ 1: Synthesis of the Parent Hydrazide

Question: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this hydrazinolysis reaction are a frequent issue. Let's break down the potential culprits and solutions:

  • Incomplete Reaction: The conversion of the starting ester to the hydrazide may be incomplete.

    • Causality: The reaction is an equilibrium process. To drive it to completion, an excess of hydrazine hydrate is typically used.[1] Also, the reaction time might be insufficient. While some protocols suggest refluxing for 2-8 hours, monitoring the reaction is key.[2][3]

    • Troubleshooting Protocol:

      • Increase Hydrazine Hydrate: Use a molar ratio of ester to hydrazine hydrate between 1:1.2 and 1:1.5.[1] This excess of the nucleophile helps to push the reaction forward.

      • Monitor with TLC: Track the disappearance of the starting ester spot on a Thin-Layer Chromatography (TLC) plate. The hydrazide product is significantly more polar and will have a lower Rf value.

      • Extend Reaction Time: If the starting material is still present after the initial reflux period, extend the time and continue monitoring.

  • Product Loss During Workup: The product might be partially soluble in the workup solvent.

    • Causality: this compound has some water solubility, especially if the volume of water used for precipitation is excessively large or if the mixture is not sufficiently cooled.

    • Troubleshooting Protocol:

      • Cooling is Critical: After the reaction, cool the mixture to room temperature and then chill it in an ice bath before adding it to cold water to induce precipitation.[4]

      • Minimize Water Volume: Use a sufficient amount of cold distilled water (e.g., 20-30 ml for a 10 mmol scale reaction) to precipitate the product without dissolving a significant portion.[5]

      • Wash Wisely: Wash the filtered solid with a small amount of cold water or ethanol to remove impurities without significant product loss.

  • Side Reactions: The formation of undesired byproducts can consume starting materials.

    • Causality: One common side product is the dihydrazide, formed if an excess of hydrazine reacts with the already formed product, though this is less common under standard conditions. More likely are decomposition products if excessive heat is applied for prolonged periods.[5]

    • Troubleshooting Protocol:

      • Temperature Control: Maintain a steady reflux. Avoid localized overheating which can lead to decomposition. Microwave-assisted synthesis can be an alternative to conventional heating, often providing rapid and high-yield reactions with minimal side products.[5]

Question: I am having trouble purifying my this compound. What is the best method?

Answer: Purification is crucial for obtaining a high-quality intermediate for subsequent derivative synthesis.

  • Recrystallization: This is the most effective method for purifying the crude product.

    • Protocol:

      • Dissolve the crude solid in a minimum amount of hot absolute ethanol.[5]

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

      • Dry the purified crystals in a vacuum oven at a low temperature.

  • Monitoring Purity: Purity should be checked by TLC using multiple eluent systems and by determining the melting point. The reported melting point for this compound is around 163-164 °C.[6]

ParameterRecommended ConditionRationale & Potential Issues
Ester:Hydrazine Ratio 1:1.2 to 1:1.5Ensures the reaction goes to completion. A smaller excess may lead to incomplete reaction; a very large excess can complicate purification.[1]
Solvent Ethanol, Methanol, or neatAlcohols are common solvents.[2][7] Some procedures use neat hydrazine hydrate, which can be effective but requires careful handling.[8]
Temperature RefluxProvides the necessary activation energy. Overheating can cause decomposition.[2][5]
Reaction Time 2 - 8 hours (TLC monitored)Varies by substrate. TLC is essential to determine the endpoint and avoid unnecessary heating.[2][3]
Workup Precipitation in cold waterThe product is generally insoluble in water, allowing for easy isolation. Insufficient cooling can lead to yield loss.[4][5]
Purification Recrystallization from ethanolEffective for removing unreacted starting materials and soluble impurities.[5]
FAQ 2: Synthesis of Derivatives (e.g., Schiff Bases)

A primary use of this compound is as a building block for Schiff bases (hydrazones) through condensation with aldehydes or ketones.

Question: When reacting this compound with an aldehyde to form a Schiff base, the reaction is slow or does not go to completion. Why is this happening?

Answer: The condensation reaction to form the C=N imine bond is reversible and often requires catalysis.

  • Catalyst: The reaction is typically acid-catalyzed.

    • Causality: A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

    • Troubleshooting Protocol:

      • Add a Catalyst: Add a few drops of glacial acetic acid to the reaction mixture.[9] This is usually sufficient to catalyze the reaction without causing side reactions.

      • Choice of Solvent: Methanol or ethanol are excellent solvent choices as they dissolve both reactants.[7][9]

  • Water Removal: Water is a byproduct of the condensation.

    • Causality: According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting Protocol:

      • While not always necessary for high-yielding reactions, if you are struggling with a particularly difficult substrate, using a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water and drive the reaction to completion.

Visualizing Derivative Synthesis: Schiff Base Formation

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_product Products Hydrazide 2-Hydroxy-5-methoxy- benzohydrazide Condensation Condensation Hydrazide->Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Condensation SchiffBase Schiff Base Derivative (Hydrazone) Condensation->SchiffBase Desired Path Water Water (H2O) Condensation->Water Byproduct Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Condensation catalyzes

Caption: Key steps in the synthesis of Schiff base derivatives.

Question: My final Schiff base derivative is difficult to crystallize or purify. What are some alternative strategies?

Answer: Purification of derivatives can sometimes be challenging if they are oils or form amorphous solids.

  • Alternative Purification Methods:

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system like petroleum ether:ethyl acetate, starting with a low polarity and gradually increasing it to elute your product.

    • Trituration: If the crude product is an amorphous solid or a thick oil, try triturating it with a solvent in which the product is insoluble but the impurities are, such as hexane or diethyl ether. This can often induce crystallization or wash away impurities, leaving a purer solid.[10]

Part 3: Safety Considerations

  • Hydrazine Hydrate: Hydrazine and its hydrate are toxic, corrosive, and can be absorbed through the skin.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Catalysts: Handle acids like glacial acetic acid with care in a fume hood.

By understanding the key parameters and potential pitfalls outlined in this guide, you will be better equipped to troubleshoot and optimize the synthesis of this compound and its valuable derivatives.

References

  • Suzana, S., et al. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • Khan, K. M., et al. (2015).
  • Hanson, J. E. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • ResearchGate. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
  • McGrath, M. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E.
  • Google Patents. (2013).
  • Ye, D., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry.
  • PrepChem.com. (2023). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol.
  • ResearchGate. (n.d.). Figure . Synthesis of O-hydroxy Schiff bases; solvent and reaction...
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (1975). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?
  • Benchchem. (n.d.). Synthesis routes of Benzohydrazide.
  • ChemicalBook. (n.d.). 2-HYDROXY-5-METHOXYBENZHYDRAZIDE | 2905-83-1.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Supporting Information for: Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. (n.d.).
  • Biointerface Research in Applied Chemistry. (2020).
  • International Journal of Applied Research. (2015).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • ResearchGate. (2025). Cyclization Reactions of Hydrazones XXV: Synthesis and Study of Reactivity of some Derivatives of[5]benzothieno[2,3-e]1,2,4-triazine.

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

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Technical Support Center: Purification of Crude 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-Hydroxy-5-methoxybenzohydrazide. As a key intermediate in the synthesis of various biologically active compounds and Schiff bases, achieving high purity is paramount for the reliability and success of downstream applications. This guide is structured to address the common challenges and questions encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification. We aim to provide you with the expertise and trustworthy methods needed to overcome experimental hurdles and obtain a final product of the highest quality.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each solution is grounded in established chemical principles to help you understand the "why" behind the "how."

Q1: My yield of this compound is very low after recrystallization. What went wrong?

A1: Low recovery is one of the most frequent issues in recrystallization and can typically be traced back to solvent volume or handling errors.

  • Probable Cause 1: Excessive Solvent Use. The core principle of recrystallization is to create a supersaturated solution upon cooling. If too much hot solvent is used to dissolve the crude product, the solution may not become saturated enough as it cools, leaving a significant portion of your product dissolved in the mother liquor.[1]

  • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material, waiting for it to boil before adding the next portion. If you suspect you've added too much, carefully evaporate some of the solvent by heating the solution to reduce its volume before proceeding with cooling.[2]

  • Probable Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.[2]

  • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your product solution.

  • Probable Cause 3: Inefficient Crystal Collection. Product can be lost if the crystals are not given enough time to form or if the washing step is not performed correctly.

  • Solution: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[1]

Q2: My compound is "oiling out" and forming a liquid layer instead of solid crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid above its melting point upon cooling.[4] This is common for compounds with lower melting points or when the solution is too concentrated.

  • Solution 1: Adjust Solvent Volume & Cooling Rate. The primary remedy is to re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow the solution to cool much more slowly.[4] Insulating the flask with glass wool or placing it on a hot plate that is slowly turned off can promote the formation of crystals over oil.

  • Solution 2: Induce Crystallization. If slow cooling doesn't work, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[2] Alternatively, add a "seed crystal" (a tiny crystal of the pure product from a previous batch) to the cooled solution to initiate crystallization.

  • Solution 3: Change the Solvent System. If oiling persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a mixed-solvent system.

Q3: My final crystals are still colored. How do I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.

  • Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, non-polar molecules (like many colored impurities) while leaving the smaller product molecules in solution.

  • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight – a small spatula tip is often sufficient). Swirl the mixture and gently heat it for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Execution: Perform a hot filtration to remove the charcoal and any other insoluble impurities. The resulting filtrate should be colorless or significantly less colored, and you can then proceed with the cooling and crystallization steps.[3]

Q4: Thin Layer Chromatography (TLC) shows a persistent impurity even after recrystallization. What are my options?

A4: If recrystallization fails to remove an impurity, it is likely because the impurity has very similar solubility properties to your target compound. In this case, a different purification technique based on a different chemical principle is required.

  • Solution 1: Column Chromatography. This is the most powerful alternative. Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[3] Since this compound is a polar molecule, it will adhere to the polar silica gel. By using a mobile phase (eluent) of appropriate polarity, you can wash the less polar impurities through the column first, and then increase the eluent polarity to collect your more polar product. A mixture of hexane and ethyl acetate is a common starting point for the eluent system.[5]

  • Solution 2: Acid-Base Extraction. Your compound has a phenolic hydroxyl group, which is weakly acidic. This property can be exploited for purification.[6] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash this solution with a weak aqueous base like sodium bicarbonate. The neutral impurities will remain in the organic layer, while your phenolic compound will be deprotonated to its water-soluble salt form and move to the aqueous layer.[7] Separate the layers, and then re-acidify the aqueous layer with an acid like HCl to precipitate your pure product, which can then be collected by filtration.[8][9]

Experimental Protocols & Data

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent using the data in Table 1. Ethanol or an ethanol/water mixture is often effective.[3][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the minimum volume of boiling solvent in small portions until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat gently for 2-5 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove charcoal and other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighLowExcellent Commonly used for benzohydrazide derivatives.[3][10]
Methanol HighLowGood Similar to ethanol; lower boiling point.[12]
Water LowVery LowPoor (as single)Can be used in a mixed-solvent system with ethanol.
Ethyl Acetate ModerateLowGoodA potential alternative; often used in chromatography.[5]
Hexane Very LowVery LowPoor (as single)Good for washing non-polar impurities.[13][14]

Table 2: Typical TLC Parameters for Purity Assessment

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard polar stationary phase suitable for polar hydrazides.
Mobile Phase 3:1 to 1:1 Hexane:Ethyl AcetateThis ratio effectively separates moderately polar compounds. Adjust ratio based on initial results.
Visualization UV Light (254 nm)The aromatic rings in the molecule will absorb UV light, appearing as dark spots.
Expected Rf ~0.3 - 0.5The product is polar and should not run too close to the solvent front. Impurities will ideally have different Rf values.

Visualization of Workflows

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Boiling Solvent B 2. Add Activated Charcoal (If Solution is Colored) A->B optional C 3. Perform Hot Filtration A->C if colorless B->C D 4. Cool Filtrate Slowly (Room Temp -> Ice Bath) C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Standard experimental workflow for recrystallization.

Purification_Strategy Start Crude 2-Hydroxy-5- methoxybenzohydrazide TLC Analyze by TLC Start->TLC Decision Are impurities well-separated from product spot? TLC->Decision Recryst Purify by Recrystallization Decision->Recryst  Yes Chrom Purify by Column Chromatography Decision->Chrom No / Smearing End Pure Product Recryst->End Chrom->End

Caption: Decision logic for choosing a primary purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound? A1: Recrystallization is the most common, efficient, and cost-effective method for purifying solid organic compounds like this one, provided the impurities have different solubility profiles than the product.[3] Ethanol is a frequently recommended solvent for benzohydrazide derivatives.[10][15]

Q2: How do I choose the right solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Additionally, the impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or highly soluble in the cold solvent (so they remain in the mother liquor). A preliminary small-scale solubility test with various solvents (as listed in Table 1) is a crucial first step.

Q3: When should I use column chromatography instead of recrystallization? A3: You should opt for column chromatography when recrystallization fails to provide a pure product.[3] This is typically necessary when:

  • An impurity has nearly identical solubility to your product.

  • The product is an oil or a very low-melting solid that is difficult to crystallize.

  • There are multiple impurities that need to be removed simultaneously. While it can lead to some product loss on the column, chromatography offers superior separation power for complex mixtures.[16]

Q4: How can I confirm the purity of my final product? A4: A combination of analytical techniques is recommended for confirmation:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[17]

  • Spectroscopy (NMR, IR, MS): Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and molecular weight of your compound, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., O-H, N-H, C=O).[3]

Q5: What are the likely impurities in a crude sample of this compound? A5: Impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: Such as the corresponding methyl or ethyl ester (e.g., methyl 2-hydroxy-5-methoxybenzoate) or unreacted hydrazine hydrate.[14]

  • Side Products: Products from side reactions, such as the formation of diacyl hydrazines if reaction conditions are not controlled.

  • Residual Solvents and Reagents: Solvents used in the reaction or acidic/basic catalysts. Washing the crude product thoroughly is the first step to remove many of these.

References

  • N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3255. National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate. Retrieved from [Link]

  • Acid-base extraction. (n.d.). Bionity.com. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Method of producing high-purity hydrazine. (2016). Google Patents.
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Lee, J., et al. (2021).
  • Acid-base extraction flow chart. (n.d.). Retrieved from [Link]

  • Raj, A. A., & Neelakantan, M. A. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 2-hydroxy-5-methoxybenzamide (C8H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (2012). Google Patents.
  • Tłaczała, T., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3192.
  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2016). Der Pharma Chemica, 8(5), 10-17.
  • Budnikov, G. K., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1145-1156.
  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation and application of benzoyl hydrazine derivative. (2016). Google Patents.
  • Kumar, S., & Sharma, P. (2018). Benzohydrazides: As potential bio-active agents.
  • Ara, I., et al. (2007). 2-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4705.
  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 2-Hydroxy-5-methoxybenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for Schiff base formation with this compound?

The formation of a Schiff base (specifically, a hydrazone in this case) from this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The mechanism proceeds in two main steps[1]:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide moiety, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal[1].

  • Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond (azomethine group) characteristic of Schiff bases[1][2]. This dehydration step is often the rate-limiting step and is typically acid-catalyzed[3][4].

The presence of the ortho-hydroxyl group on the benzohydrazide ring can contribute to the stability of the final product through the formation of an intramolecular hydrogen bond[5][6].

Q2: What are the recommended starting conditions for this reaction?

A general starting point for the synthesis involves the condensation of equimolar amounts of this compound and the desired aldehyde or ketone.[7][8]

  • Solvent: Protic polar solvents like ethanol or methanol are commonly used as they can dissolve both reactants.[7][8][9]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration step.[3][7][9][10][11]

  • Temperature: Refluxing the reaction mixture for a period of 2 to 8 hours is a common practice to drive the reaction to completion.[7][8][10][11]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3][7][8][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot. A suitable solvent system, such as a mixture of chloroform and methanol (e.g., 8:2 v/v), can be used for development.[10]

Q4: What are potential side reactions, and how can they be minimized?

The primary challenge in Schiff base synthesis is the reversibility of the reaction.[3][12] The presence of water, a byproduct, can hydrolyze the Schiff base back to the starting materials, thus reducing the yield.[3]

Minimization Strategies:

  • Water Removal: Employ azeotropic distillation with a Dean-Stark apparatus if using a solvent like toluene.[3][13] Alternatively, adding a dehydrating agent such as anhydrous sodium sulfate or molecular sieves directly to the reaction mixture is effective.[3][12]

  • pH Control: The reaction is pH-sensitive. A mildly acidic environment (pH 4-5) is generally optimal to catalyze the dehydration step without excessively protonating the nucleophilic hydrazide, which would render it inactive.[3][4]

Q5: What are the most effective purification techniques for the resulting Schiff bases?
  • Recrystallization: If the Schiff base is a solid, recrystallization from a suitable solvent (often the reaction solvent itself, like ethanol) is a common and effective purification method.[3][7] The product often precipitates out of the solution upon cooling, can be collected by filtration, washed with a cold solvent, and then dried.[3]

  • Column Chromatography: For products that are difficult to crystallize or if impurities have similar solubility, column chromatography using silica gel is a viable alternative.[3]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Reversible Reaction: The equilibrium is not shifted towards the product.• Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][12] • Ensure the reaction is run for a sufficient duration, monitoring by TLC.[3][7]
Sub-optimal pH: The reaction medium is either too acidic or not acidic enough.• Optimize the pH to a mildly acidic range (pH 4-5) by adding a catalytic amount of glacial acetic acid.[3][4] Avoid strong acids which can fully protonate the hydrazide.[4]
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance can also play a role.• Increase the reaction temperature and/or time.[14] • Consider using a more effective catalyst, but be mindful of potential side reactions.[3]
Poor Solubility of Reactants: The reactants are not sufficiently dissolved in the chosen solvent.• Try a different solvent or a solvent mixture to improve solubility.[14]
Impure Product Incomplete Reaction: Starting materials are still present.• Extend the reaction time or increase the temperature.[14] • Ensure efficient water removal.[3]
Side Reactions: Unwanted byproducts may have formed.• Carefully control the amount of catalyst used.[3] • Optimize the reaction temperature to minimize decomposition or side reactions.
Hydrolysis on TLC Plate: The Schiff base may be unstable and hydrolyze on the silica gel of the TLC plate, giving a false indication of remaining starting material.• Deactivate the TLC plate with triethylamine before use. • Consider using alternative analytical techniques like GC-MS for reaction monitoring if hydrolysis is suspected.[15]
Difficulty in Product Isolation/Crystallization Product is an Oil or Gummy Solid: The Schiff base may not readily crystallize.• Try different recrystallization solvents or solvent mixtures. • Attempt to convert the Schiff base into a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The free base can be regenerated later if needed.[3]
Product is Highly Soluble in the Reaction Solvent: The product does not precipitate upon cooling.• Remove the solvent under reduced pressure using a rotary evaporator.[3] The crude product can then be purified by recrystallization from a different solvent or by column chromatography.[3]

III. Experimental Protocols & Data

General Protocol for Schiff Base Synthesis

This protocol provides a standardized methodology for the synthesis of Schiff bases from this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.[7][9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.[7][10]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[3][7][10]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect the solid by vacuum filtration, wash with cold ethanol, and dry.[3] If no precipitate forms, concentrate the solution using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by recrystallization from ethanol or another suitable solvent.[3][7]

Table of Optimized Reaction Parameters (Illustrative)
Aldehyde/Ketone ReactantSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthanolAcetic AcidReflux4>85[7]
4-ChlorobenzaldehydeEthanolAcetic AcidReflux4>90[7]
2,4,5-TrimethoxybenzaldehydeMethanolNoneRoom Temp144 (evap.)86.3[16]
SalicylaldehydeEthanolAcetic AcidReflux6-8-[10]
Various Aromatic AldehydesEthanolAcetic AcidReflux488-92[7]

Note: This table is illustrative and specific conditions may require optimization.

IV. Visualized Workflows and Mechanisms

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of a hydrazone Schiff base.

SchiffBaseMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Hydrazide R-NH-NH₂ (this compound) Protonated_Carbonyl R'-C(=O⁺H)-R'' Hydrazide->Protonated_Carbonyl Nucleophilic Attack Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Protonated_Carbonyl Protonation Protonation H⁺ (from Acid Catalyst) Carbinolamine R'-C(OH)(NH-NH-R)-R'' (Hemiaminal Intermediate) Protonated_Carbonyl->Carbinolamine Protonated_Carbinolamine R'-C(O⁺H₂)(NH-NH-R)-R'' Carbinolamine->Protonated_Carbinolamine Protonation of -OH Schiff_Base R'-C(=N-NH-R)-R'' (Hydrazone) Protonated_Carbinolamine->Schiff_Base Elimination of Water Water H₂O Protonated_Carbinolamine->Water

Caption: Acid-catalyzed formation of a hydrazone Schiff base.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common experimental issues.

Caption: A workflow for troubleshooting low Schiff base yield.

V. References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. (2019). ACS Publications. [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. (2009). Taylor & Francis Online. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). National Institutes of Health (NIH). [Link]

  • What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). ResearchGate. [Link]

  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? (2013). ResearchGate. [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (2013). Asian Journal of Chemistry. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Royal Society of Chemistry. [Link]

  • hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Royal Society of Chemistry. [Link]

  • Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. (2021). AIP Publishing. [Link]

  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. [Link]

  • Synthesis of Schiff base. (2022). Reddit. [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

  • (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). ResearchGate. [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). MDPI. [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). National Institutes of Health (NIH). [Link]

  • Preparation, Characterization of Acid Hydrazide Schiff Base Complexes of Nickel (II) and Their Biological Activity. (n.d.). ResearchGate. [Link]

  • synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2018). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. (n.d.). ResearchGate. [Link]

  • What are the conditions used for schiff base reaction? (2015). ResearchGate. [Link]

  • Studies in stability constants of schiff base hydrazone complexes with transition metal ions. Effect of ligand on seed germination. (n.d.). Semantic Scholar. [Link]

  • Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? (2014). ResearchGate. [Link]

  • Synthesis, characterization and X-ray crystal structures of 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its oxidovanadium(V) complexes with catalytic oxidation property. (n.d.). Scilit. [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2019). Pharmacy Education. [Link]

  • Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide... (n.d.). ResearchGate. [Link]

  • (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016). ResearchGate. [Link]

  • Schiff bases constructed from 2-hydroxy-4-methoxybenzophenone hydrazone and aromatic aldehydes: Synthesis, characterization, structure-photophysics relationship, HCl and NH3 stimuli-responsive solid fluorescence, selective detection of Cu2+. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). ResearchGate. [Link]

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troubleshooting low biological activity in 2-Hydroxy-5-methoxybenzohydrazide analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Hydroxy-5-methoxybenzohydrazide analogs. This guide is designed to provide expert advice and actionable solutions for overcoming common challenges in the lab, particularly when faced with unexpectedly low biological activity. Our goal is to empower you with the knowledge to diagnose issues effectively, ensuring the integrity and success of your experiments.

Troubleshooting Guide: A Hierarchical Approach to Problem-Solving

When promising compounds show low activity, a systematic approach to troubleshooting is essential. This guide is structured in three tiers, starting with the most straightforward checks and progressing to more in-depth investigations.

Tier 1: Foundational Checks - Is Your Compound and Assay System Solid?

Before delving into complex biological questions, it's crucial to verify the basics. These initial steps can often reveal simple oversights that are easy to rectify.

Question 1: Have you confirmed the identity, purity, and concentration of your this compound analog?

  • Rationale: The most fundamental source of error is the compound itself. Degradation, impurities, or incorrect concentration can all lead to a false-negative result. Hydrazide derivatives, while generally stable, can be susceptible to hydrolysis under certain conditions.[1][2]

  • Recommended Actions:

    • Identity and Purity Verification:

      • Confirm the structure of your compound using NMR and Mass Spectrometry.

      • Assess purity using HPLC. A purity of >95% is generally recommended for biological assays.

    • Concentration Verification:

      • If the compound is dissolved in a solvent like DMSO, ensure the stock concentration is accurate. Use a spectrophotometric method if the compound has a suitable chromophore.

    • Storage and Handling:

      • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is photosensitive.

Question 2: Is your assay performing as expected with appropriate controls?

  • Rationale: A robust assay is the cornerstone of reliable data. Without proper controls, it's impossible to know if the lack of activity is due to the compound or a flaw in the assay itself.

  • Recommended Actions:

    • Positive and Negative Controls:

      • Include a known active compound for your target or pathway as a positive control.

      • Use a vehicle control (e.g., DMSO) to establish the baseline response.

    • Assay Performance Metrics:

      • Calculate the Z'-factor for your assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for screening.[3]

      • Monitor signal-to-background and signal-to-noise ratios.

Tier 2: Investigating Physicochemical and Assay-Specific Issues

If the foundational checks don't reveal any issues, the next step is to investigate how the specific properties of your this compound analog might be interacting with the assay environment.

Question 3: Could poor solubility or compound aggregation be masking the true activity?

  • Rationale: Many organic molecules, including benzohydrazide derivatives, have limited aqueous solubility.[1] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended. Aggregation can also lead to non-specific inhibition and misleading results.

  • Recommended Actions:

    • Assess Solubility:

      • Kinetic Solubility Assay: Determine the solubility of your compound in the specific assay buffer you are using.

      • Visual Inspection: Look for precipitate in your assay wells, both by eye and under a microscope.

    • Mitigate Solubility Issues:

      • If solubility is low, consider using a co-solvent, but be mindful of its potential effects on the biological system.

      • The inclusion of a small percentage of serum in cell-based assays can sometimes improve solubility.

    • Check for Aggregation:

      • Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.

      • Including a non-ionic detergent like Triton X-100 in the assay buffer can sometimes disrupt aggregation.

Question 4: Is it possible your compound is a Pan-Assay Interference Compound (PAINS)?

  • Rationale: Some chemical scaffolds are known to interfere with assay technologies, leading to false positives or negatives. These are often referred to as PAINS.[4][5] Hydrazones, which can be formed from hydrazides, are a known class of PAINS.[4] The this compound structure has features, such as the phenol group, that can be associated with assay interference.

  • Recommended Actions:

    • PAINS Filtering: Use online tools or cheminformatics software to check if your compound's scaffold is a known PAIN.

    • Orthogonal Assays: Test your compound in a different assay format that uses a different detection technology (e.g., if you are using a fluorescence-based assay, try a luminescence or absorbance-based one).[6]

    • Counter-screens: Run assays specifically designed to detect common interference mechanisms, such as redox activity or fluorescence quenching.

Tier 3: Delving into Biological Mechanisms

If you have ruled out issues with the compound and the assay itself, it's time to explore the biological reasons for the observed low activity.

Question 5: Is the compound able to reach its target within the cell?

  • Rationale: For intracellular targets, the compound must be able to cross the cell membrane. Poor cell permeability is a common reason for a disconnect between in vitro biochemical activity and cell-based assay results.[7][8]

  • Recommended Actions:

    • Predict Permeability: Use in silico models to predict the LogP and other properties related to cell permeability.

    • In Vitro Permeability Assays:

      • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive diffusion.

      • Caco-2 Permeability Assay: A cell-based assay that models the human intestinal barrier and can account for active transport.[9]

Question 6: Does the compound engage with its intended target in a cellular context?

  • Rationale: Even if a compound is cell-permeable, it may not be engaging with its target inside the cell. Target engagement assays provide direct evidence that the compound is binding to its intended protein.[10][11]

  • Recommended Actions:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in stability suggests target engagement.

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical methods can be used to confirm binding and determine binding affinity and kinetics using purified protein.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_tier1 Tier 1: Foundational Checks cluster_tier2 Tier 2: Physicochemical & Assay-Specific Issues cluster_tier3 Tier 3: In-depth Biological Mechanisms T1_Start Low Biological Activity Observed T1_Q1 Verify Compound Identity, Purity, and Concentration T1_Start->T1_Q1 T1_A1 Re-synthesize/purify compound. Prepare fresh stock solutions. T1_Q1->T1_A1 Issue Found T1_Q2 Check Assay Performance and Controls T1_Q1->T1_Q2 No Issue T1_A2 Optimize assay parameters. Validate with known active compounds. T1_Q2->T1_A2 Issue Found T2_Q3 Assess Solubility and Aggregation T1_Q2->T2_Q3 No Issue T2_A3 Modify buffer conditions. Use solubility-enhancing agents. T2_Q3->T2_A3 Issue Found T2_Q4 Investigate PAINS Liability T2_Q3->T2_Q4 No Issue T2_A4 Run orthogonal assays and counter-screens. T2_Q4->T2_A4 Potential PAIN T3_Q5 Determine Cell Permeability T2_Q4->T3_Q5 Not a PAIN T3_A5 Perform PAMPA or Caco-2 assays. T3_Q5->T3_A5 Low Permeability T3_Q6 Confirm Target Engagement T3_Q5->T3_Q6 Permeable T3_End Re-evaluate SAR and Compound Design T3_A5->T3_End T3_A6 Conduct CETSA or biophysical binding assays. T3_Q6->T3_A6 No Engagement T3_A6->T3_End

Caption: A step-by-step workflow for troubleshooting low biological activity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog was reported to be active in the literature, but I can't reproduce the results. Why?

This is a common challenge in research. Several factors could be at play:

  • Differences in Assay Conditions: Even small variations in cell lines, passage number, serum concentration, or incubation time can significantly impact results.

  • Compound Purity: The original study may have used a more pure batch of the compound. Refer to Tier 1 of our troubleshooting guide.

  • Subtle Structural Differences: Ensure the analog you have synthesized is identical to the one in the literature. Small changes in the substitution pattern can dramatically alter activity.[12][13]

Q2: I have good activity in a biochemical assay with purified protein, but no activity in my cell-based assay. What's the most likely reason?

The most common reason for this discrepancy is poor cell permeability.[7][8] Your compound may be a potent inhibitor of the purified protein, but if it can't get into the cell to reach its target, you won't see any activity. We recommend performing a cell permeability assay as described in Tier 3. Another possibility is that the compound is rapidly metabolized or effluxed by the cells.

Q3: Could the hydrazide group in my compound be reacting with components in my assay medium?

Yes, this is a possibility. The hydrazide moiety (-CONHNH2) is a good nucleophile and can be reactive.[14] It can form hydrazones with aldehydes or ketones that may be present in your media.[15][16] Additionally, hydrazides can act as chelating agents for metal ions, which could be essential for enzyme function.[17] If you suspect this, you could try to identify any potential reaction partners in your media or test the compound's stability in the media over time using HPLC.

Q4: My compound seems to have activity against multiple, unrelated targets. Should I be concerned?

This could be an indication of non-specific activity or assay interference. We strongly recommend investigating if your compound is a PAIN (see Tier 2). Promiscuous activity can also be caused by compound aggregation. It's important to rule out these possibilities before investing more resources in a compound that may not be a viable drug lead.

Q5: What are the key structural features of this compound analogs that I should consider when designing new compounds?

Based on the literature, the biological activity of benzohydrazide derivatives can be influenced by:

  • Substituents on the Phenyl Ring: The position and nature of substituents can affect the compound's electronic properties, solubility, and ability to bind to the target.[12]

  • The Hydrazide Linker: Modifications to the hydrazide can impact the compound's conformational flexibility and hydrogen bonding capacity.

  • Formation of Hydrazones: The hydrazide can be a precursor to hydrazones, which have their own distinct biological activities.[18][19]

A systematic structure-activity relationship (SAR) study is the best way to understand the impact of these features on the activity of your specific compound series.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of your compound in DMSO in a 96-well plate.

  • Add your assay buffer to each well, mixing thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Culture cells to the desired confluency.

  • Treat the cells with your compound or a vehicle control for a specified time.

  • Harvest the cells and lyse them to release the proteins.

  • Divide the lysate into several aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or another suitable method.

  • A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Data Summary Table

IssuePotential CauseRecommended Action
No Activity Incorrect compound structure or purityVerify with NMR, MS, and HPLC
Inactive assayCheck positive and negative controls; calculate Z'
Low solubilityPerform kinetic solubility assay; modify buffer
Compound aggregationPerform DLS; add detergent
Biochemical vs. Cell-based Discrepancy Poor cell permeabilityRun PAMPA or Caco-2 assay
No target engagement in cellsPerform CETSA
Activity in Multiple Assays PAINS liabilityUse PAINS filters; run orthogonal assays
Compound aggregationPerform DLS

References

  • Al-Shdefat, R., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available from: [Link]

  • Kumar, D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc. Available from: [Link]

  • Wikipedia. (2024). Hydrazine. Available from: [Link]

  • Sharma, S., et al. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia.J.D.Med. Available from: [Link]

  • Küçükgüzel, I., et al. (2002). Biological Activities of Hydrazone Derivatives. Turkish Journal of Chemistry. Available from: [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available from: [Link]

  • Oralgazy, A., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia. Available from: [Link]

  • Maniak, P., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Teo, A., et al. (2021). A novel cell permeability assay for macromolecules. Scientific Reports. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available from: [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2018). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available from: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available from: [Link]

  • Wu, J., et al. (2022). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2012). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Available from: [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2016). The chemistry of hydrazides. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals. Available from: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available from: [Link]

  • Guba, W., & Pohorille, A. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Available from: [Link]

  • St John-Campbell, S., & Bhalay, G. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • AIP Publishing. (2023). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. Available from: [Link]

  • Park, K. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • BosterBio. (2023). What Is Compound Screening? Methods & Applications Guide. Available from: [Link]

  • BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available from: [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kumar, P., et al. (2015). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Hellinger, E., et al. (2012). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Current Protocols in Pharmacology. Available from: [Link]

  • BioAscent. (n.d.). Target Analysis & Bespoke Screening Strategies. Available from: [Link]

  • Wójcik, M., et al. (2018). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej. Available from: [Link]

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side reactions to avoid in 2-Hydroxy-5-methoxybenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division Document ID: TSC-BH-2026-01 Revision: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of Schiff bases and heterocyclic compounds with a wide range of biological activities.[1][2] The standard synthetic route involves the nucleophilic acyl substitution of a methyl 2-hydroxy-5-methoxybenzoate precursor with hydrazine hydrate.[3]

While the primary reaction appears straightforward, its success is frequently compromised by competing side reactions that can drastically reduce yield and complicate purification. This guide provides in-depth troubleshooting advice and preventative protocols designed to help you identify, understand, and mitigate these common issues, ensuring a high-yield, high-purity synthesis.

Core Synthesis Pathway and Competing Side Reactions

The desired transformation is the hydrazinolysis of the ester. However, the bifunctional nature of hydrazine and the reactivity of the product itself create pathways for unwanted byproducts. The diagram below illustrates the desired reaction versus the most common side reactions.

G SM Methyl 2-Hydroxy-5-methoxybenzoate + Hydrazine Hydrate (Excess) Product This compound (Desired Product) SM->Product Desired Pathway (Nucleophilic Acyl Substitution) SideProduct1 N,N'-bis(2-Hydroxy-5-methoxybenzoyl)hydrazine (Diacylhydrazide Impurity) Product->SideProduct1 SideProduct2 Azine Impurity Aldehyde Contaminating Aldehyde (e.g., 2-Hydroxy-5-methoxybenzaldehyde) Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone Side Reaction 2a (Condensation) Hydrazone->SideProduct2 Side Reaction 2b (Reacts with more aldehyde)

Caption: Desired synthesis pathway vs. common side reactions.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield is very low, and I've isolated a high-melting point, white solid that is insoluble in most solvents. What is it?

A1: This is the classic signature of N,N'-diacylhydrazide formation.

  • Root Cause and Mechanism: This side product arises when one molecule of hydrazine reacts with two molecules of the ester. Initially, the desired benzohydrazide is formed. However, the remaining -NH₂ group on your product is still nucleophilic and can attack another molecule of the starting ester, particularly if the concentration of free hydrazine is low or the reaction temperature is too high. This forms a symmetrical, often highly stable and insoluble, diacylhydrazide.[4][5]

  • Preventative Protocol:

    • Control Stoichiometry: The most critical factor is the molar ratio of reactants. Use a significant excess of hydrazine hydrate, typically between 3 to 5 molar equivalents relative to the ester. This ensures a high concentration of hydrazine throughout the reaction, maximizing the probability that an ester molecule will be attacked by hydrazine rather than by the already-formed product.

    • Temperature Management: While heat is required to drive the reaction, excessive temperatures can favor the second acylation step. Refluxing in a solvent like ethanol is standard, but avoid unnecessarily high temperatures or prolonged heating after the reaction has reached completion (as monitored by TLC).[6]

    • Order of Addition: Add the ester (or a solution of the ester) dropwise to the heated solution of hydrazine hydrate. This maintains a high hydrazine-to-ester ratio at all times, suppressing the formation of the diacyl side product.

Q2: After workup, my final product is yellow or orange, not the expected white or off-white solid. Why?

A2: This coloration typically indicates the presence of azine impurities or oxidation products.

  • Root Cause and Mechanism:

    • Azine Formation: Hydrazones condense with a second equivalent of a carbonyl to form azines (R₂C=N-N=CR₂), which are often colored.[7][8] This can happen if your starting ester is contaminated with the corresponding aldehyde (2-hydroxy-5-methoxybenzaldehyde). The aldehyde reacts with hydrazine to form a hydrazone, which can then react with another aldehyde molecule.

    • Oxidation: Phenolic compounds can be susceptible to air oxidation, especially under basic conditions (from the hydrazine) and at elevated temperatures, leading to colored quinone-type structures.

  • Preventative Protocol:

    • Verify Starting Material Purity: Before starting, confirm the purity of your methyl 2-hydroxy-5-methoxybenzoate using NMR or IR. Ensure there are no significant aldehyde signals. If necessary, purify the ester via column chromatography or recrystallization.

    • Use an Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Purification with Charcoal: During recrystallization of the crude product, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.[9]

Q3: My TLC analysis shows a significant amount of unreacted starting ester, even after hours of reflux.

A3: This points to an incomplete or stalled reaction.

  • Root Cause and Mechanism: The hydrazinolysis reaction, while generally efficient, requires sufficient activation energy and active reagents. The issue can stem from low temperature, insufficient reaction time, or deactivated reagents.

  • Preventative Protocol:

    • Ensure Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or verify the concentration of an older bottle.

    • Optimize Reaction Conditions: Ensure the reaction is maintained at a steady reflux in a suitable solvent (e.g., ethanol, methanol).[3][6] The reaction should be monitored by TLC every 30-60 minutes until the spot corresponding to the starting ester has completely disappeared.[6]

    • Consider Microwave Synthesis: For difficult cases, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for hydrazide formation by providing efficient and uniform heating.[6]

Summary of Troubleshooting Strategies

Problem Potential Cause Preventative Measure / Solution
Low Yield & Insoluble Impurity N,N'-Diacylhydrazide Formation[5][10]Use 3-5 fold molar excess of hydrazine hydrate; control temperature; add ester slowly to hydrazine.
Colored Product (Yellow/Orange) Azine Impurities or Oxidation[7]Verify purity of starting ester; use an inert atmosphere; treat with activated charcoal during recrystallization.
Incomplete Reaction Poor Reagent Quality; Insufficient Time/TempUse fresh hydrazine hydrate; monitor reaction to completion via TLC; ensure proper reflux.
Difficult Purification Presence of multiple impuritiesAddress the root causes of side reactions first; use recrystallization from ethanol/water as the primary method.[9]

Key Experimental Protocol: Synthesis and Purification

This protocol is designed to minimize the side reactions discussed above.

Step 1: Reaction Setup
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-hydroxy-5-methoxybenzoate (1.0 eq).

  • Add ethanol as the solvent (approx. 10-15 mL per gram of ester).

  • Add hydrazine hydrate (N₂H₄·H₂O, 4.0 eq) to the flask.

  • Gently heat the mixture to reflux with continuous stirring.

Step 2: Reaction and Monitoring
  • Allow the reaction to reflux for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting ester spot is no longer visible.

Step 3: Workup and Isolation
  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water or crushed ice, which should cause the product to precipitate.[11]

  • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.[9]

Step 4: Purification
  • Transfer the crude solid to a clean flask.

  • Perform recrystallization using a minimal amount of hot ethanol or an ethanol/water mixture.[6][9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm purity and identity using melting point, FT-IR, and ¹H NMR analysis.

References

  • N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (2020). ResearchGate. Retrieved from [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 223-229. Retrieved from [Link]

  • Preparation method of N,N'-diacetyl hydrazine. (2022). Google Patents. CN114516819A.
  • Can we synthesize Diacyl hydrazine from ester and acylhydrazine? (2015). ResearchGate. Retrieved from [Link]

  • Hydrazone. (n.d.). Wikipedia. Retrieved from [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes (Supporting Information). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 896-907. Retrieved from [Link]

  • Rani, M., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 460-469. Retrieved from [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2019). ResearchGate. Retrieved from [Link]

  • Different steps involved for the formation of N,N′‐diacylhydrazine. (2021). ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • The synthesis and properties of some hydrazines. (1969). Aston Research Explorer. Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2019). AIP Publishing. Retrieved from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2014). ResearchGate. Retrieved from [Link]

  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. (2013). ResearchGate. Retrieved from [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 20.10b Reactions of Esters [Video]. YouTube. Retrieved from [Link]

  • Preparation method of 2-hydroxy-5-aminobenzoic acid. (2014). Google Patents. CN103880694A.

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how to increase the solubility of 2-Hydroxy-5-methoxybenzohydrazide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-5-methoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the solubility of this compound in biological assays.

Introduction

This compound is a hydrazide-hydrazone derivative with potential applications in various biological studies, including as an enzyme inhibitor.[1] Like many aromatic organic compounds, its utility in aqueous-based biological assays can be limited by poor solubility. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. What is the first step to address this?

A1: Understand the Compound's Physicochemical Properties and Start with an Appropriate Stock Solvent.

The first principle in solubilizing any compound is to create a concentrated stock solution in a suitable organic solvent before making final dilutions in your aqueous assay buffer. This compound is an organic molecule with aromatic rings, a hydroxyl group, a methoxy group, and a hydrazide functional group. These features suggest it will be poorly soluble in water but readily soluble in a polar aprotic solvent.

Recommended First-Line Approach: DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent for creating stock solutions of poorly soluble compounds for biological screening.[2][3][4] It is miscible with water and most organic liquids, making it an excellent vehicle for introducing hydrophobic compounds into aqueous systems.[2][3]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standard, high-concentration stock solution of this compound.

Materials:

  • This compound (Molecular Weight: 182.18 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 1 mL * 182.18 g/mol = 0.0018218 g = 1.82 mg

  • Weighing: Accurately weigh approximately 1.82 mg of this compound and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound still precipitates even when diluting from a DMSO stock. What concentration of DMSO is acceptable in my final assay?

A2: The final DMSO concentration should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts.

While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can induce cellular stress, affect enzyme activity, and interfere with assay readouts.[5][6]

Key Causality: DMSO alters the properties of water and can disrupt the hydration shells of proteins and other biomolecules, potentially leading to non-specific effects.

A study investigating the effects of common solvents on in vitro cell-based assays showed that DMSO concentrations above 1% can significantly reduce readout parameters.[5] Even at 0.25-0.5%, DMSO can have inhibitory or stimulatory effects depending on the cell type and the specific endpoint being measured.[5]

Best Practice:

  • Target Final Concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your assay.

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.

Troubleshooting Workflow for Dilution:

G cluster_0 Dilution & Precipitation Troubleshooting Start Start with 10 mM Stock in 100% DMSO Dilute Dilute stock into aqueous assay buffer Start->Dilute Check Observe for precipitation Dilute->Check Success No Precipitation (Final DMSO ≤ 0.5%) Proceed with Assay Check->Success No Fail Precipitation Occurs Check->Fail Yes Troubleshoot Go to Q3: Advanced Strategies Fail->Troubleshoot

Caption: A simple workflow for initial solubility testing.

Q3: I've minimized the DMSO concentration, but my compound's required assay concentration is still not achievable without precipitation. What advanced methods can I try?

A3: When simple co-solvency is insufficient, you can explore pH modification or the use of cyclodextrins. These methods alter the intrinsic properties of the compound or its microenvironment to favor dissolution.

Scientific Rationale: this compound has a phenolic hydroxyl group (-OH), which is weakly acidic. By increasing the pH of the buffer, this group can be deprotonated to form a more polar and water-soluble phenolate salt.[7][8] The solubility of phenolic compounds often increases significantly at alkaline pH.[8][9]

Considerations:

  • Assay Compatibility: Ensure that the required pH is compatible with your biological system (e.g., enzyme stability, cell viability). Most biological assays are performed around pH 7.4. Significant deviations can compromise the experiment.

  • pKa: The effectiveness of this method depends on the pKa of the phenolic proton. To achieve significant deprotonation and solubility increase, the buffer pH should ideally be at least one to two units above the pKa.[7]

Protocol 2: pH-Dependent Solubility Test

Objective: To determine if increasing the pH of the assay buffer can improve the solubility of this compound.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • A set of buffers at different pH values (e.g., pH 7.4, pH 8.0, pH 8.5).

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare serial dilutions of your DMSO stock into each of the different pH buffers.

  • Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes).

  • For a quantitative assessment, you can measure the light scattering at a wavelength outside the absorbance range of the compound (e.g., 600 nm). An increase in scattering indicates precipitation.

  • Determine the highest concentration that remains soluble at each pH.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[11][12] This complex has a water-soluble exterior, effectively increasing the apparent water solubility of the guest compound.[11][13]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and a good safety profile.

Advantages:

  • Biocompatibility: Generally well-tolerated in cell-based assays at appropriate concentrations.[5]

  • Efficiency: Can significantly increase the solubility of hydrophobic compounds, sometimes by several orders of magnitude.[14]

Protocol 3: Preparing a Compound-Cyclodextrin Complex

Objective: To enhance solubility by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

Procedure (Kneading Method):

  • Weigh the desired amount of HP-β-CD and place it in a mortar.

  • Add a small amount of water or buffer to form a thick paste.

  • Add the powdered this compound to the paste (a molar ratio of 1:1 or 1:2 drug-to-cyclodextrin is a good starting point).

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.[12]

  • Dry the resulting complex (e.g., in a vacuum oven at 40°C).

  • The resulting powder can then be dissolved in the assay buffer to the desired final concentration.

Alternative (Co-precipitation Method):

  • Dissolve HP-β-CD in the aqueous buffer with stirring.

  • Separately, prepare a concentrated solution of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours to overnight to allow complex formation and evaporation of the organic solvent.

  • The resulting aqueous solution containing the complex can be used directly or lyophilized to a powder.

Summary of Solubility Enhancement Strategies

MethodMechanism of ActionAdvantagesDisadvantages & Considerations
Co-Solvent (DMSO) Reduces the polarity of the bulk solvent (water), allowing hydrophobic molecules to dissolve.[15]Simple, effective for many compounds, well-established.Potential for assay interference and cytotoxicity at >0.5%.[5]
pH Adjustment Ionizes acidic or basic functional groups, creating a charged species (salt) with higher aqueous solubility.[8][16]Can be highly effective for ionizable compounds.Limited by the pH tolerance of the biological assay.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule, forming a water-soluble inclusion complex.[10][11]High solubilization capacity, generally low toxicity, can improve compound stability.[13]Can potentially interact with assay components; preparation is more complex.

Final Verification and Best Practices

  • Visual Inspection: Always visually inspect your final assay solution for any signs of turbidity or precipitation before starting the experiment.

  • Kinetic vs. Thermodynamic Solubility: Be aware that some methods (like starting from a DMSO stock) create a supersaturated, kinetically soluble state that may precipitate over time.[17] Ensure your compound remains in solution for the full duration of your assay.

  • Consistency is Key: Once you have established a successful solubilization protocol, use it consistently for all subsequent experiments to ensure reproducibility.

References

  • N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (2018). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Effect of pH on the solubility of phenolic compounds. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016). Research Journal of Pharmacognosy. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2004). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2012). Journal of Advanced Pharmacy Education and Research. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 17, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Plankosten.uit.no. Retrieved January 17, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved January 17, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2019). gpsr.org.pk. Retrieved January 17, 2026, from [Link]

  • DMSO. (n.d.). gChem Global. Retrieved January 17, 2026, from [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (2013). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). pubs.acs.org. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2007). Ovid. Retrieved January 17, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H2O-ZnSO4 system. (2023). OAE Publishing Inc. Retrieved January 17, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-5-methoxybenzohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible synthesis process.

I. The Synthetic Pathway: An Overview

The synthesis of this compound is a two-step process. The first step involves the Fischer esterification of 5-methoxysalicylic acid to produce methyl 2-hydroxy-5-methoxybenzoate. This is followed by the hydrazinolysis of the methyl ester using hydrazine hydrate to yield the final product.

Synthesis_Pathway A 5-Methoxysalicylic Acid B Methyl 2-hydroxy-5-methoxybenzoate A->B  Methanol, H2SO4 (cat.), Reflux   C This compound B->C  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Synthetic route to this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

This protocol is adapted from established esterification procedures.

Materials:

  • 5-Methoxysalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend 5-methoxysalicylic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).

  • With stirring, slowly add concentrated sulfuric acid (0.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-hydroxy-5-methoxybenzoate as an oil or low-melting solid. This is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on standard hydrazinolysis methods.[1]

Materials:

  • Methyl 2-hydroxy-5-methoxybenzoate

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve methyl 2-hydroxy-5-methoxybenzoate (1 equivalent) in ethanol (10 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. The product may begin to precipitate during this time.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

III. Troubleshooting Guide: From Bench to Scale-Up

Scaling up a synthesis can introduce unforeseen challenges. This section addresses common issues encountered during the large-scale production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification (Step 1) Incomplete reaction due to insufficient reflux time or catalyst.Monitor the reaction closely by TLC. If the reaction stalls, consider adding a small amount of additional sulfuric acid. Ensure vigorous reflux is maintained.
Loss of product during workup.Be cautious during the bicarbonate wash to avoid product loss through hydrolysis. Ensure the pH does not become excessively basic.
Incomplete Hydrazinolysis (Step 2) Insufficient hydrazine hydrate or reaction time.Use a slight excess of hydrazine hydrate (2.5-3 equivalents) to drive the reaction to completion.[2] Extend the reflux time and monitor by TLC.
Poor quality of starting ester.Ensure the starting ester is of high purity. Impurities from the first step can interfere with the hydrazinolysis.
Product Oiling Out or Failing to Crystallize Presence of impurities.Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2][3]
Cooling the reaction mixture too quickly.Allow the mixture to cool slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.[4]
Formation of Side Products Diacylation of hydrazine.This can occur if the reaction temperature is too high or if there is a significant excess of the ester. Control the temperature carefully and use the recommended stoichiometry.[3]
Inconsistent Results at Larger Scale Poor heat and mass transfer.Ensure efficient stirring with an overhead mechanical stirrer for larger volumes.[5] Use a reactor with appropriate heating and cooling capabilities to maintain a consistent temperature throughout the reaction mixture.
Safety Concerns with Hydrazine at Scale Hydrazine is toxic and potentially explosive.Always work in a well-ventilated fume hood or a designated controlled area.[6][7] Use aqueous hydrazine solutions instead of anhydrous hydrazine to mitigate risks.[8] Have appropriate spill kits and emergency procedures in place. For very large scales, consider a continuous flow process to minimize the amount of hydrazine present at any given time.[9]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is the most straightforward method. For the esterification, you can visualize the disappearance of the more polar salicylic acid starting material and the appearance of the less polar ester product. For the hydrazinolysis, you will see the disappearance of the ester and the appearance of the more polar hydrazide product.

Q2: Can I use a different alcohol for the esterification?

A2: While other alcohols can be used, methanol is preferred due to its low cost and the ease of removing it post-reaction. Using larger alcohols may require higher reaction temperatures and longer reaction times.

Q3: My final product is slightly colored. How can I decolorize it?

A3: If the product has a slight yellow or brown tint, you can perform a hot filtration with a small amount of activated charcoal during the recrystallization process.[2]

Q4: Are there any alternative, greener methods for this synthesis?

A4: Microwave-assisted synthesis has been reported for the preparation of benzohydrazides and can significantly reduce reaction times.[1] For larger scale production, continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing, especially when dealing with hazardous reagents like hydrazine.[10][11]

Q5: What are the critical safety precautions when working with hydrazine hydrate?

A5: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[7][12] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin and inhalation of vapors.[12][13] Be aware that reactions with oxidizing agents can be violent.[12]

V. Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Occurs Problem_ID Identify the Problem (e.g., Low Yield, Impure Product) Start->Problem_ID Step_Check Which Step is Problematic? Problem_ID->Step_Check Esterification Esterification (Step 1) Step_Check->Esterification Step 1 Hydrazinolysis Hydrazinolysis (Step 2) Step_Check->Hydrazinolysis Step 2 Incomplete_Rxn1 Incomplete Reaction? Esterification->Incomplete_Rxn1 Workup_Loss Workup Issues? Esterification->Workup_Loss Incomplete_Rxn2 Incomplete Reaction? Hydrazinolysis->Incomplete_Rxn2 Purification_Issue Crystallization/Purification Issues? Hydrazinolysis->Purification_Issue Incomplete_Rxn1->Workup_Loss No Solution1 Increase Reflux Time/ Add Catalyst Incomplete_Rxn1->Solution1 Yes Solution2 Careful Bicarbonate Wash Workup_Loss->Solution2 Yes Scale_Up_Check Scale-Up Specific Issue? Workup_Loss->Scale_Up_Check No Incomplete_Rxn2->Purification_Issue No Solution3 Increase Hydrazine/Reflux Time Incomplete_Rxn2->Solution3 Yes Solution4 Slow Cooling/ Recrystallize Purification_Issue->Solution4 Yes Purification_Issue->Scale_Up_Check No Solution1->Scale_Up_Check Solution2->Scale_Up_Check Solution3->Scale_Up_Check Solution4->Scale_Up_Check Heat_Transfer Poor Heat/Mass Transfer? Scale_Up_Check->Heat_Transfer Yes End Problem Resolved Scale_Up_Check->End No Safety Safety Concerns? Heat_Transfer->Safety No Solution5 Improve Stirring/ Use Appropriate Reactor Heat_Transfer->Solution5 Yes Solution6 Review Safety Protocols/ Consider Flow Chemistry Safety->Solution6 Yes Safety->End No Solution5->End Solution6->End

Caption: A decision tree for troubleshooting the synthesis scale-up.

VI. References

  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

  • DeSantis, J. C. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 113-125. [Link]

  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Optimization of reaction conditions using benzohydrazide (1 mmol). (n.d.). ResearchGate. [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 199-205. [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. OUCI. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • A facile, greener and an efficient synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-ones from hydrazides and carbon dioxide in a continuous process. (n.d.). Royal Society of Chemistry. [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. [Link]

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]

  • University of Florida Environmental Health & Safety. (2024). Lesson Learned: Hydrazine Monohydrate Explosion. [Link]

  • Shimizu, H., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12, 1373515. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Reddit. (2021). Struggling with large scale recrystallization. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Um, I.-H., et al. (2009). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Journal of Chemistry, 87(10), 1347-1354. [Link]

  • Xing, Q., et al. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 8(23), 12792-12800. [Link]

  • Cruz, R. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(12), 2736-2747. [Link]

  • Zhang, X., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

  • Technobis Crystallization Systems. (2022, September 30). Webinar: Crystallization Process, Product Development and Scale-up by Digital Twin and Knowledge Map [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem. [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2023). SSRG International Journal of Applied Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Hydroxy-5-methoxybenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection in reactions involving 2-Hydroxy-5-methoxybenzohydrazide. We will explore common challenges, offer troubleshooting strategies, and provide validated protocols to enhance reaction efficiency and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when designing experiments with this compound.

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a nucleophile in condensation reactions. The most common applications include:

  • Hydrazone Synthesis: Reaction with aldehydes and ketones to form Schiff bases, specifically hydrazones. These are often stable intermediates or the final target molecules with specific biological activities.[1][2]

  • Heterocyclic Synthesis: Serving as a key building block for various heterocycles. A frequent transformation is the cyclodehydration of the hydrazide or its corresponding hydrazone intermediate to form 2,5-disubstituted-1,3,4-oxadiazoles.[3][4]

Q2: What types of catalysts are typically used for these reactions?

A2: Catalyst choice depends heavily on the specific transformation (e.g., hydrazone formation vs. cyclization).

  • For Hydrazone Formation: Acid catalysts are almost always required to activate the carbonyl group of the aldehyde or ketone partner.

    • Brønsted Acids: Simple organic acids like acetic acid are very common and effective.[1][2] Stronger mineral acids (HCl, H2SO4) can also be used, sometimes leading to higher yields.

    • Lewis Acids: Lewis acids like CeCl₃·7H₂O have been shown to effectively catalyze hydrazone formation.[5]

    • Organocatalysts: Substituted anilines, particularly anthranilic acids, have emerged as highly efficient catalysts for hydrazone formation, especially under physiological pH conditions.[6][7]

  • For 1,3,4-Oxadiazole Synthesis (Cyclodehydration): Stronger reagents that facilitate the removal of water are necessary.

    • Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are commonly used to drive the cyclization of N,N'-diacylhydrazines or related intermediates.[4][8]

    • Oxidative Cyclization: An alternative route involves the oxidative cyclization of aroyl hydrazones using catalysts like Fe(III)/TEMPO with oxygen or iodine (I₂).[3]

Q3: How does the ortho-hydroxyl group on the benzohydrazide affect catalyst selection?

A3: The ortho-hydroxyl group is a critical feature that significantly influences the reaction.

  • Intramolecular Hydrogen Bonding: It can form an intramolecular hydrogen bond with the hydrazone's imine nitrogen, which stabilizes the product's E-conformation.[1][9]

  • Chelation: The hydroxyl group can chelate to Lewis acid or metal catalysts. This can either be beneficial, by holding the catalyst in proximity to the reaction center, or detrimental, by deactivating the catalyst. This must be considered when selecting a Lewis acid.

  • Brønsted Acid-like Role: In some organocatalytic systems, an ortho-proton donor (like the -OH group or a carboxylic acid in anthranilic acid catalysts) can act as an intramolecular proton source, accelerating the reaction.[7]

Q4: What is the difference between a Brønsted acid and a Lewis acid in this context?

A4:

  • A Brønsted-Lowry acid is a proton (H⁺) donor.[10][11] In these reactions, it protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide's nucleophilic amino group.[12]

  • A Lewis acid is an electron-pair acceptor.[10][13] It coordinates to the carbonyl oxygen, withdrawing electron density and similarly activating the carbonyl carbon for nucleophilic attack.[14]

Catalyst TypeMechanism of ActionExamples
Brønsted Acid Donates a proton (H⁺) to the carbonyl oxygen.Acetic Acid, HCl, p-TsOH
Lewis Acid Accepts an electron pair from the carbonyl oxygen.BF₃·OEt₂, ZnCl₂, CeCl₃·7H₂O

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments in a question-and-answer format.

Q5: My reaction shows low or no conversion to the desired hydrazone product. What should I do?

A5: Low conversion is a common issue that can be systematically addressed.[15][16]

  • Check Catalyst Activity:

    • Issue: The acid catalyst may be too weak or absent. While some reactions proceed without a catalyst, most require one.

    • Solution: Add a catalytic amount (1-5 mol%) of a Brønsted acid like glacial acetic acid.[1][2] If the reaction is still sluggish, consider a stronger acid like a few drops of concentrated HCl. Ensure the acid is not degraded.

  • Increase Temperature:

    • Issue: The reaction may have a significant activation energy barrier.

    • Solution: Gentle heating can increase the reaction rate.[16] Refluxing in a solvent like methanol or ethanol for a few hours is a common and effective strategy.[1][2]

  • Verify Reagent Purity:

    • Issue: Impurities in the starting hydrazide or the aldehyde/ketone can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. This compound can be synthesized from the corresponding methyl ester and hydrazine hydrate; ensure it is properly purified. The aldehyde partner can oxidize over time to the corresponding carboxylic acid, which will not react. Use freshly purified reagents.[15]

  • Solvent Choice:

    • Issue: The solvent may not be appropriate for the reaction.

    • Solution: Alcohols like methanol and ethanol are excellent choices as they readily dissolve the reactants and are compatible with acid catalysis.[1][2]

Troubleshooting_Low_Conversion Start Low / No Conversion Check_Catalyst Is an acid catalyst present and active? Start->Check_Catalyst Add_Catalyst Action: Add catalytic glacial acetic acid or HCl. Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Monitor_TLC Monitor reaction by TLC. Add_Catalyst->Monitor_TLC Heat_Reaction Action: Heat the reaction (e.g., reflux in MeOH). Check_Temp->Heat_Reaction No Check_Purity Are reagents pure? Check_Temp->Check_Purity Yes Heat_Reaction->Monitor_TLC Purify_Reagents Action: Purify starting materials (aldehyde & hydrazide). Check_Purity->Purify_Reagents No Check_Purity->Monitor_TLC Yes Purify_Reagents->Monitor_TLC Success Problem Resolved Monitor_TLC->Success

Caption: Troubleshooting decision tree for low reaction conversion.

Q6: I'm trying to synthesize a 1,3,4-oxadiazole, but the reaction stalls at the hydrazone intermediate.

A6: This indicates that the conditions are not sufficient to promote the cyclodehydration step.

  • Issue: Simple acid catalysts used for hydrazone formation (like acetic acid) are not strong enough to effect cyclodehydration.

  • Solution: After forming the hydrazone, you must use a strong dehydrating agent. Isolate the hydrazone first, then treat it with a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under appropriate conditions (often with heating).[8] Alternatively, one-pot methods often employ oxidative cyclization conditions from the start, such as using iodine in the presence of a base.[3]

Q7: My reaction is producing a complex mixture of side products. How can I improve selectivity?

A7: Side product formation often arises from reactant decomposition or competing reaction pathways.

  • Control Temperature: Overheating can cause decomposition.[15] Run the reaction at the lowest temperature that allows for a reasonable rate.

  • Optimize Catalyst Loading: While catalytic, too much strong acid can sometimes promote side reactions or degradation. Start with a low catalytic amount and incrementally increase if needed.

  • Protecting Groups: The phenolic -OH group is generally stable but could potentially react under harsh conditions. If you suspect it is interfering (e.g., O-acylation), consider protecting it as a silyl ether or methyl ether, though this adds extra steps to the synthesis.

Q8: I am observing that my hydrazone product is hydrolyzing back to the starting materials during workup. What can I do?

A8: Hydrazone bonds are formed in an equilibrium reaction and can be susceptible to hydrolysis, especially under acidic aqueous conditions.[17]

  • Issue: Prolonged exposure to acidic water during the workup can reverse the reaction.

  • Solution: Neutralize the reaction mixture before or during the aqueous workup. After the reaction is complete (as monitored by TLC), cool the mixture and carefully add a mild base like a saturated sodium bicarbonate solution to neutralize the acid catalyst.[18] Then proceed with extraction. This shifts the equilibrium towards the stable hydrazone product.

Section 3: Experimental Protocols & Workflows

This section provides standardized, step-by-step procedures for common experiments.

Protocol 1: General Synthesis of a 2-Hydroxy-5-methoxybenzylidene Hydrazone

This protocol describes a robust method for the acid-catalyzed condensation of this compound with an aromatic aldehyde.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).

  • Aldehyde Addition: Add the desired aldehyde (1.0 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.[1][2]

  • Reaction: Stir the mixture and gently heat to reflux (approx. 65 °C for methanol) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold methanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent like ethanol to obtain the pure hydrazone product.[1]

  • Characterization: Confirm the structure of the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Workflow 1: Catalyst Screening for a Novel Reaction

When developing a new reaction, a systematic screening process is essential to identify the optimal catalyst.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization P1_Start Define Reaction: Hydrazide + Aldehyde/Ketone P1_Catalysts Select Catalyst Panel: 1. Acetic Acid (Brønsted) 2. p-TsOH (Strong Brønsted) 3. CeCl3 (Lewis) 4. None (Control) P1_Start->P1_Catalysts P1_Execute Run Small-Scale Parallel Reactions (Same Temp, Time, Conc.) P1_Catalysts->P1_Execute P1_Analyze Analyze Conversion (TLC, LC-MS) P1_Execute->P1_Analyze P2_Select Select Best Catalyst(s) from Phase 1 P1_Analyze->P2_Select Identify Promising Hits P2_Variables Optimize Parameters: - Catalyst Loading (1-10 mol%) - Temperature (RT to Reflux) - Solvent (MeOH, EtOH, Toluene) P2_Select->P2_Variables P2_Execute Execute Optimization Matrix P2_Variables->P2_Execute P2_Analyze Analyze Yield & Purity (NMR, LC-MS) P2_Execute->P2_Analyze Final Final P2_Analyze->Final Determine Optimal Conditions

Caption: Systematic workflow for catalyst screening and optimization.

References

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. [Link]

  • ACID CATALYZED CYCLIZATION REACTION OF 3-HYDRAZONO-1,1,1-. (2005). HETEROCYCLES, 65(9), 2139. [Link]

  • Kumar, S., & Sharma, P. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Rashidian, M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Taha, M., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. PMC - NIH. [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. [Link]

  • Bremond, E., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters - ACS Publications. [Link]

  • How to Improve Yield. Department of Chemistry: University of Rochester. [Link]

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  • Scheme 3. Acid-Promoted Cyclization of Hydrazone 5. ResearchGate. [Link]

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  • Greenfield, R. S., et al. (1992). An Intramolecular Cyclization Reaction Is Responsible for the in Vivo Inefficacy and Apparent pH Insensitive Hydrolysis Kinetics of Hydrazone Carboxylate Derivatives of Doxorubicin. Bioconjugate Chemistry - ACS Publications. [Link]

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  • Crystal structure of (Z)-2-hydroxy-N′-(1-(o-tolyl)ethylidene)benzohydrazide, C16H16N2O2. De Gruyter. [Link]

  • Peng, Y., et al. (2008). 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide. PMC - NIH. [Link]

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  • Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. PubMed Central. [Link]

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Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 2-Hydroxy-5-methoxybenzohydrazide and Other Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against bacterial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of scaffolds investigated, hydrazide derivatives have consistently demonstrated a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3][4] This guide provides a comprehensive comparison of the antibacterial activity of 2-Hydroxy-5-methoxybenzohydrazide, a salicylhydrazide derivative, with other notable hydrazide compounds. We will delve into structure-activity relationships, mechanistic insights, and standardized protocols for evaluation, offering a valuable resource for researchers in the field.

Introduction to Hydrazides as Antibacterial Agents

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a versatile class of organic compounds. Their synthetic tractability and ability to form stable hydrazone derivatives (-NH-N=CH-) have made them attractive targets for medicinal chemists.[1][5][6] The therapeutic journey of hydrazides is famously highlighted by isoniazid, a cornerstone drug in the treatment of tuberculosis, which functions by inhibiting mycolic acid synthesis in the mycobacterial cell wall.[5] This precedent has spurred extensive research into other hydrazide-containing molecules, revealing a wide array of antibacterial activities against both Gram-positive and Gram-negative bacteria.[2][7]

Comparative Antibacterial Activity

For this guide, we will compare this compound with two other classes of hydrazides:

  • Isonicotinic Acid Hydrazide (Isoniazid) and its Analogs: The archetypal antibacterial hydrazide.

  • Benzohydrazide Derivatives (Non-hydroxylated): To understand the contribution of the hydroxyl group in the salicylhydrazide scaffold.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
This compound 12-250Moderate Activity>250>250[9][10][11]
Isoniazid >100 (non-mycobacterial)>100 (non-mycobacterial)>100 (non-mycobacterial)>100 (non-mycobacterial)[12][13]
Isonicotinoyl Hydrazones 1.95 - 12.5<1 - 7.8112.5 - >1280.19 - >128[2]
Benzohydrazide >64>64>64>64[14]
Substituted Benzohydrazones 6.25 - >1283.91 - >128>128>128[2][14]

Note: The MIC values are presented as ranges to reflect the variability observed across different studies and specific derivatives within a class. The activity of isoniazid against non-mycobacterial species is generally low.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of hydrazide derivatives is intricately linked to their chemical structure. Analysis of the available literature allows for the deduction of several key SAR principles.[5][15]

  • The Hydrazone Moiety: The condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is a common strategy to enhance antibacterial activity.[6][16][17] The resulting azomethine group (-N=CH-) is often crucial for biological activity.[1][17]

  • Aromatic and Heterocyclic Scaffolds: The nature of the aromatic or heterocyclic ring attached to the hydrazide core significantly influences the antibacterial spectrum and potency. For instance, the pyridine ring in isoniazid is key to its anti-tuberculosis activity. Other heterocyclic rings like furan, thiophene, and quinoline have also been incorporated to generate potent antibacterial agents.[3][16]

  • Substitution on the Aromatic Ring:

    • Hydroxyl Group: The presence of a hydroxyl group, particularly at the ortho position as in salicylhydrazides, can enhance activity, potentially through chelation with metal ions essential for bacterial enzymes.[18][19]

    • Electron-withdrawing and Donating Groups: The electronic properties of substituents on the aromatic ring can modulate activity. For example, the presence of a methoxy group, as in this compound, can influence lipophilicity and target interaction.[17][20] Halogen and nitro groups have also been shown to confer potent antibacterial properties in some hydrazone series.[2]

The relationship between these structural features can be visualized in the following diagram:

SAR Hydrazide_Core R-CO-NH-NH2 Hydrazone_Formation Condensation with Aldehyde/Ketone (-NH-N=CH-) Hydrazide_Core->Hydrazone_Formation Increases Potency Aromatic_Ring Aromatic/Heterocyclic Ring (R) Hydrazide_Core->Aromatic_Ring Determines Core Scaffold Antibacterial_Activity Antibacterial Activity Hydrazone_Formation->Antibacterial_Activity Substituents Ring Substituents (e.g., -OH, -OCH3, Halogens) Aromatic_Ring->Substituents Modulates Activity Substituents->Antibacterial_Activity

Caption: Key structural features influencing the antibacterial activity of hydrazides.

Proposed Mechanisms of Action

While the precise mechanism of action for many hydrazide derivatives is still under investigation, several potential targets have been proposed, often drawing parallels with isoniazid.[5]

  • Inhibition of Cell Wall Synthesis: Similar to isoniazid's effect on mycolic acid, some hydrazides may interfere with the biosynthesis of essential cell wall components like peptidoglycan in other bacteria.[5]

  • Enzyme Inhibition: Hydrazides and their hydrazone derivatives can act as inhibitors of various bacterial enzymes. For example, some have been shown to target DNA gyrase, an enzyme crucial for DNA replication.[2][21]

  • Disruption of Cellular Respiration: Interference with the electron transport chain and ATP production is another potential mechanism.[21]

  • Quorum Sensing Inhibition: Some studies suggest that certain hydrazones can interfere with bacterial communication systems (quorum sensing), thereby reducing the expression of virulence factors.[2]

The following diagram illustrates a potential workflow for investigating the mechanism of action:

MoA_Workflow cluster_Initial_Screening Initial Screening cluster_Target_Identification Target Identification cluster_Validation Validation A Active Hydrazide Compound B Cell Wall Integrity Assay (e.g., Crystal Violet) A->B Investigate Potential Targets C DNA Gyrase Inhibition Assay A->C Investigate Potential Targets D Membrane Permeability Assay (e.g., Propidium Iodide) A->D Investigate Potential Targets E Transcriptomics/Proteomics B->E Identify Affected Pathways C->E Identify Affected Pathways D->E Identify Affected Pathways F Resistant Mutant Selection E->F Confirm Target

Caption: Experimental workflow for elucidating the mechanism of action.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of antibacterial activity data, standardized methodologies are crucial.[8] The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[22][23]

Materials:

  • Test compounds (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the total volume to 200 µL. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or a microplate reader.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[24][25]

Materials:

  • Results from the MIC test

  • Nutrient agar plates

Procedure:

  • Subculturing: a. From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a nutrient agar plate.

  • Incubation: a. Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[25]

The following diagram outlines the workflow for MIC and MBC testing:

MIC_MBC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Read MIC (Lowest concentration with no growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates at 37°C for 18-24h F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Directions

This compound and its related salicylhydrazide derivatives represent a promising, albeit moderately potent, class of antibacterial compounds. While their broad-spectrum activity may not match that of some of the most potent hydrazone derivatives reported, the presence of the salicyl moiety offers unique opportunities for chemical modification and optimization. The comparative analysis indicates that the conversion to hydrazones and the strategic introduction of various substituents are key to unlocking higher antibacterial efficacy.

Future research should focus on:

  • Systematic SAR studies of salicylhydrazide derivatives to optimize their activity against a broader range of clinically relevant pathogens.

  • Elucidation of the precise mechanism of action to facilitate rational drug design.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential of the most promising candidates.

By leveraging the foundational knowledge of hydrazide chemistry and antibacterial evaluation, the scientific community can continue to develop novel and effective agents to combat the growing threat of antibiotic resistance.

References

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  • Al-Ghorbani, M., et al. (2018). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 15(7), 576-585.
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  • Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2355.
  • Han, M. İ., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal, 21(4), 961-966.
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A Comparative Analysis of 2-Hydroxy-5-methoxybenzohydrazide's Antimicrobial Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising classes of compounds, hydrazide derivatives have garnered significant attention for their broad spectrum of biological activities.[1][2] This guide provides an in-depth, technical comparison of a specific hydrazide derivative, 2-Hydroxy-5-methoxybenzohydrazide, against a panel of standard antimicrobial drugs. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in established experimental methodologies and comparative data.

The rationale for investigating hydrazide-based compounds stems from their versatile coordination chemistry and their presence in several established antimicrobial drugs.[2][3] The inclusion of a hydroxyl group and a methoxy moiety on the benzene ring of this compound is hypothesized to modulate its lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets. This guide will delve into the practical aspects of evaluating such a compound, from the foundational principles of antimicrobial susceptibility testing to the interpretation of comparative data.

Pillar 1: The Scientific Rationale Behind Method Selection for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of a novel compound like this compound, it is essential to employ standardized and reproducible methods that allow for direct comparison with established drugs. The two most widely accepted and utilized in vitro methods are the disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

The disk diffusion method , often referred to as the Kirby-Bauer test, serves as an excellent initial screening tool.[4][5][6][7] Its principle lies in the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism.[4][5] The resulting zone of growth inhibition around the disk provides a qualitative and semi-quantitative measure of the agent's efficacy.[5] This method is advantageous for its simplicity, cost-effectiveness, and the ability to test multiple compounds against a single organism simultaneously.[7]

For a more quantitative and clinically relevant assessment, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[8][9][10][11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][12] This technique involves a serial dilution of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microbial cells.[8][9][11][13] The quantitative nature of the MIC value is crucial for comparing the potency of different compounds and for guiding potential therapeutic dosages.[14][15]

Pillar 2: Experimental Protocols for a Self-Validating Comparative Study

The integrity of any comparative antimicrobial study hinges on the meticulous execution of validated protocols. The following step-by-step methodologies for disk diffusion and broth microdilution assays are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[16]

Disk Diffusion Assay Protocol

This protocol is designed to provide a preliminary assessment of the antimicrobial activity of this compound.

  • Preparation of Inoculum: From a pure, overnight culture of the test microorganism, select 3-4 isolated colonies and suspend them in sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][7]

  • Application of Disks: Using sterile forceps, place a paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Similarly, apply disks containing standard antimicrobial drugs as positive controls and a blank disk with the solvent used to dissolve the test compound as a negative control. Ensure disks are spaced at least 24 mm apart.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[7]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Below is a Graphviz diagram illustrating the workflow of the disk diffusion assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Inoculate Mueller-Hinton Agar Plate P1->P2 Within 15 mins T1 Apply Antimicrobial Disks (Test & Standard) P2->T1 T2 Incubate Plates (35°C, 16-18h) T1->T2 A1 Measure Zones of Inhibition (mm) T2->A1 A2 Compare with Standard Drugs A1->A2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Broth Microdilution (MIC) Assay Protocol

This protocol provides a quantitative measure of the antimicrobial potency of this compound.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound and the standard drugs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (MHB) to achieve a range of concentrations.[9][11][13]

  • Preparation of Inoculum: Dilute the 0.5 McFarland standard suspension of the test microorganism in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8][9]

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17][12][18] This can be assessed visually or by using a plate reader to measure optical density.

Below is a Graphviz diagram illustrating the broth microdilution workflow.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of Test & Standard Compounds in 96-Well Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Pillar 3: Comparative Data and Mechanistic Insights

While comprehensive data on this compound is still emerging, studies on closely related derivatives provide valuable insights into its potential antimicrobial profile. The following tables summarize representative data from the literature, comparing hydrazide derivatives to standard antimicrobial agents.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

CompoundConcentrationStaphylococcus aureusEscherichia coliReference
2-Hydroxy Benzyl Hydrazide Derivative (C-7) Not Specified20 mm21 mm[19]
Ciprofloxacin Standard19 mmNot Specified[19]
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide Not SpecifiedModerate ActivityHigh Activity[20][21]
Metal Complexes of 2-hydroxy-5-methoxybenzaldehyde isonicotinoylhydrazone Not SpecifiedModerate ActivityModerate Activity[22]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaReference
Hydrazide-hydrazone 15 1.95 - 7.811.95 - 7.81--[2]
Hydrazide-hydrazone 19 6.25-12.5-[2]
Hydrazide-hydrazone 21 > Tetracycline> Tetracycline> Tetracycline-[23]
Ampicillin 12.5-25-[2]
Levofloxacin ----[2]
Cefotaxime -< Hydrazide-hydrazones 12 & 13--[2]

Note: The data presented is for various hydrazide derivatives and may not be directly representative of this compound. Direct comparative studies are warranted.

Mechanistic Considerations

Hydrazide-hydrazones are known to possess a wide spectrum of biological activities.[2][24] Their mode of action can be multifaceted. One proposed mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][23] Specifically, some hydrazide-hydrazones have shown strong inhibitory activity against DNA gyrase isolated from S. aureus, with IC₅₀ values lower than that of ciprofloxacin.[2] Another potential mechanism is the chelation of metal ions crucial for microbial enzyme function. The formation of hydrogen bonds through the azomethine group with active centers of cellular constituents could also interfere with normal cellular processes.[3]

The diagram below illustrates the potential mechanism of action of some hydrazide derivatives.

Mechanism_of_Action cluster_compound Hydrazide Derivative cluster_bacterium Bacterial Cell Compound This compound (or related derivative) DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Processes Essential Cellular Processes Compound->Cell_Processes Interference via Chelation/H-bonding DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling

Caption: Potential Antimicrobial Mechanisms of Hydrazide Derivatives.

Conclusion and Future Directions

The available evidence suggests that this compound and its related derivatives represent a promising avenue for the development of new antimicrobial agents. Preliminary data from disk diffusion and MIC assays on analogous compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, in some cases comparable or superior to standard antibiotics.

However, to fully elucidate the potential of this compound, a systematic and rigorous comparative study is imperative. This should involve:

  • Direct, head-to-head comparison of this compound against a broad panel of clinically relevant bacterial and fungal strains using standardized MIC determination methods.

  • In-depth mechanistic studies to confirm the precise molecular targets and pathways affected by this compound.

  • Evaluation of the toxicity profile in eukaryotic cell lines to assess its therapeutic index.

  • Structure-activity relationship (SAR) studies to optimize the hydrazide scaffold for enhanced potency and selectivity.

By adhering to the principles of scientific integrity and employing robust, validated methodologies, the research community can effectively evaluate the potential of this compound and pave the way for the development of a new generation of antimicrobial therapeutics.

References

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  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Grokipedia. (n.d.). Broth microdilution. [Link]

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  • Jadhav, V. D., & Shingare, M. S. (2012). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4876. [Link]

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A Comparative Analysis of the Antiglycation Potential of Benzohydrazide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antiglycation potential of benzohydrazide analogs, with a specific focus on derivatives related to 2-Hydroxy-5-methoxybenzohydrazide. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for diabetes-related complications. This document synthesizes experimental data from various studies to elucidate structure-activity relationships and provides detailed protocols for assessing antiglycation efficacy.

The Glycation Cascade: A Critical Therapeutic Target

Protein glycation is a non-enzymatic reaction between reducing sugars (like glucose or fructose) and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, also known as the Maillard reaction, initiates with the formation of an unstable Schiff base, which then rearranges into a more stable Amadori product.[1][4] Over time, these early products undergo a complex series of reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs).[1][2][5]

The accumulation of AGEs is a key pathogenic factor in the development of chronic diabetic complications, such as nephropathy, retinopathy, neuropathy, and cardiovascular disease.[2][5] AGEs exert their detrimental effects by altering the structure and function of proteins, promoting oxidative stress, and inducing inflammatory responses through interaction with their specific cell-surface receptors (RAGE).[6] Consequently, the inhibition of glycation is a promising therapeutic strategy to prevent or mitigate these debilitating conditions.

Diagram: The Protein Glycation Pathway

The following diagram illustrates the multi-step process of non-enzymatic protein glycation, leading to the formation of pathogenic Advanced Glycation End-products (AGEs).

GlycationPathway Protein Protein (with free amino group, e.g., Lysine) SchiffBase Schiff Base (Unstable Aldimine) Protein->SchiffBase + ReducingSugar Reducing Sugar (e.g., Glucose, Fructose) ReducingSugar->SchiffBase AmadoriProduct Amadori Product (Stable Ketoamine) SchiffBase->AmadoriProduct Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Cross-linked, Fluorescent) AmadoriProduct->AGEs Oxidation, Dehydration, Condensation Reactions Pathology Diabetic Complications (Nephropathy, Retinopathy, etc.) AGEs->Pathology Induces

Caption: Simplified pathway of non-enzymatic protein glycation.

Benzohydrazides as Potent Glycation Inhibitors

Benzohydrazide derivatives have emerged as a significant class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] Recently, their potential as antiglycation agents has garnered considerable attention.[9] The core structure, featuring a hydrazone linker (–(CO)–NH–N=CH–), is crucial for their inhibitory activity. These compounds are thought to interrupt the glycation cascade through several mechanisms, including the chelation of metal ions that catalyze glycoxidation and the trapping of reactive carbonyl species like methylglyoxal (MGO).

This guide focuses on a comparative analysis of various substituted benzohydrazide analogs to derive a structure-activity relationship (SAR) that can inform the rational design of more potent inhibitors. While direct, extensive studies on this compound analogs are limited in publicly available literature, a robust SAR can be constructed by analyzing closely related structures, such as the well-documented 4-methoxybenzoylhydrazone series.

Comparative Analysis of Antiglycation Activity

A study on a series of 4-methoxybenzoylhydrazones demonstrated a wide range of antiglycation activities, with several compounds exhibiting greater potency than the standard inhibitor, rutin.[10][11] The antiglycation potential was assessed using the in vitro BSA-fructose model, which measures the inhibition of fluorescent AGE formation. The results, expressed as IC50 values (the concentration required to inhibit 50% of AGE formation), are summarized below.

Compound IDSubstituent on Benzylidene RingIC50 (µM) ± SEMPotency vs. Rutin (IC50 = 294.46 ± 1.50 µM)
Rutin (Standard) -294.46 ± 1.50-
1 2,3,4-Trihydroxy216.52 ± 4.2More Potent
6 2,4-Dihydroxy227.75 ± 0.53More Potent
7 3,5-Dihydroxy242.53 ± 6.1More Potent
11 4-Hydroxy-3-methoxy287.79 ± 1.59More Potent
3 3,4-Dihydroxy289.58 ± 2.64More Potent
4 2,5-Dihydroxy307.1 ± 6.08Less Potent
8 4-Hydroxy347.62 ± 5.8Less Potent
2 3,4,5-Trihydroxy394.76 ± 3.35Less Potent
12 2-Hydroxy399.90 ± 7.9Less Potent
5 2,3-Dihydroxy420.40 ± 3.3Less Potent
10 3-Hydroxy657.75 ± 14.0Less Potent
15 2-Hydroxy-5-bromo748.71 ± 7.8Less Potent

Data synthesized from studies on 4-methoxybenzoylhydrazones.[10][11][12]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structural requirements for potent antiglycation activity in this class of compounds.

Pillar 1: The Essential Role of Hydroxyl Groups The number and position of hydroxyl (-OH) substituents on the benzylidene ring are the primary determinants of activity.[10]

  • High Potency: Compounds with multiple hydroxyl groups, particularly those at the para (C4) and ortho (C2) positions, exhibit the strongest inhibitory effects (e.g., compounds 1 , 6 , and 7 ).[12] The 2,4-dihydroxy substitution (compound 6 ) was particularly effective. This suggests that these groups may contribute to the molecule's ability to scavenge free radicals or chelate metal ions, thereby inhibiting glycoxidation.[10]

  • Positional Effects: The relative positions of the hydroxyl groups are crucial. For instance, compound 5 (2,3-dihydroxy) is significantly less active than compound 6 (2,4-dihydroxy). This reduced activity may be due to intramolecular hydrogen bonding between the adjacent hydroxyl groups, which decreases their availability to interact with reactive species in the glycation pathway.[12]

Pillar 2: The Influence of Other Substituents

  • Methoxy Groups: The presence of a methoxy (-OCH3) group, as seen in the potent compound 11 (4-hydroxy-3-methoxy), can maintain or enhance activity, likely due to its electron-donating properties.

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group like bromine (compound 15 ) leads to a dramatic decrease in activity.

Diagram: Structure-Activity Relationship (SAR) Summary

This diagram outlines the key structural features of benzohydrazide analogs that influence their antiglycation potential.

SAR cluster_0 Benzohydrazide Core Scaffold cluster_1 Substitutions on Benzylidene Ring 'R' Core Benzohydrazide Moiety (e.g., 4-methoxybenzoylhydrazide) Increase Features that INCREASE Activity Core->Increase Favored Substitutions Decrease Features that DECREASE Activity Core->Decrease Disfavored Substitutions Increase_Details • Multiple -OH groups • 2,4-Dihydroxy substitution (strong) • 4-Hydroxy substitution (moderate) • Methoxy groups Increase->Increase_Details Decrease_Details • Intramolecular H-bonding (e.g., 2,3-dihydroxy) • Electron-withdrawing groups (e.g., -Br) • Lack of -OH groups Decrease->Decrease_Details

Caption: Key structural determinants for antiglycation activity.

Extrapolation to this compound Analogs: Based on the established SAR, we can predict the antiglycation potential of hypothetical analogs derived from the this compound scaffold. Analogs that incorporate additional hydroxyl groups on the second phenyl ring, particularly at the C2 and C4 positions, are predicted to be highly active. The existing 2-hydroxy and 5-methoxy groups on the core hydrazide structure may also contribute favorably to the overall activity profile.

Experimental Protocol: In Vitro Antiglycation Assay

The following is a detailed, self-validating protocol for assessing the antiglycation potential of test compounds using the Bovine Serum Albumin (BSA) - Fructose model.

Objective: To determine the IC50 value of test compounds by quantifying the inhibition of fluorescent AGE formation.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Fructose

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (NaN3)

  • Test Compounds (dissolved in DMSO or appropriate solvent)

  • Rutin or Aminoguanidine (as positive control)

  • 96-well black, flat-bottom microplates

  • Fluorescence Spectrophotometer/Plate Reader

Procedure:

  • Preparation of Reagents:

    • BSA Solution: Prepare a 20 mg/mL solution of BSA in 0.1 M PBS.

    • Fructose Solution: Prepare a 1 M solution of D-fructose in 0.1 M PBS.

    • Stock Solutions: Prepare stock solutions of test compounds and the positive control (e.g., Rutin) at a high concentration (e.g., 100 mM) in a suitable solvent (e.g., DMSO). Create serial dilutions to obtain a range of final assay concentrations (e.g., 10 µM to 1000 µM).

  • Assay Setup (in a 96-well black plate):

    • For each reaction, combine the following in a microplate well:

      • 50 µL of BSA solution (final concentration: 10 mg/mL)

      • 50 µL of Fructose solution (final concentration: 0.5 M)

      • 5 µL of the test compound or standard inhibitor at various concentrations.

    • Controls:

      • Blank: 50 µL BSA + 50 µL PBS (no fructose or inhibitor).

      • Negative Control (Maximal Glycation): 50 µL BSA + 50 µL Fructose + 5 µL solvent.

      • Positive Control: 50 µL BSA + 50 µL Fructose + 5 µL standard inhibitor (e.g., Rutin at a known effective concentration).

    • Add 0.02% (w/v) sodium azide to all wells to prevent microbial growth.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 7-14 days. The duration can be optimized; longer incubation yields a stronger fluorescent signal.[13][14]

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity of each well using a microplate reader.

    • Set the excitation wavelength to ~330-370 nm and the emission wavelength to ~440-450 nm .[6][15]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Negative Control)] x 100

    • Plot the % Inhibition against the log of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.

Diagram: Experimental Workflow for Antiglycation Assay

Workflow Prep 1. Prepare Reagents (BSA, Fructose, Test Compounds) Setup 2. Set up 96-Well Plate - BSA + Fructose + Compound - Include Controls (Blank, Negative, Positive) Prep->Setup Incubate 3. Seal Plate & Incubate (37°C for 7-14 days) Setup->Incubate Measure 4. Measure Fluorescence (Excitation: ~370nm, Emission: ~440nm) Incubate->Measure Analyze 5. Calculate % Inhibition Measure->Analyze Result 6. Determine IC50 Value (Dose-Response Curve) Analyze->Result

Caption: Step-by-step workflow for the in vitro antiglycation assay.

Conclusion and Future Directions

The comparative analysis of benzohydrazide analogs strongly indicates that this chemical scaffold is a highly promising starting point for the development of potent antiglycation agents. The structure-activity relationship is heavily influenced by the presence and positioning of hydroxyl groups on the benzylidene ring, which enhance inhibitory activity, while intramolecular hydrogen bonding and the addition of electron-withdrawing groups are detrimental.

Future research should focus on the synthesis and evaluation of a focused library of this compound analogs, guided by these SAR principles. Specifically, incorporating 2,4-dihydroxy and 3,4-dihydroxy substitutions on the appended benzylidene ring is predicted to yield compounds with superior potency. Further mechanistic studies, including the assessment of CML (Nε-(carboxymethyl)lysine) formation and protein carbonyl content, would provide a more complete picture of their inhibitory profile.[13][15] Such efforts will be crucial in advancing these promising molecules from lead compounds to potential clinical candidates for the management of diabetic complications.

References

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A Comprehensive Guide to the Enzyme Inhibitory Activity of 2-Hydroxy-5-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of molecular scaffolds, benzohydrazide derivatives have emerged as a privileged class, demonstrating a wide spectrum of biological activities. This guide provides an in-depth analysis and benchmarking of a specific subset: 2-Hydroxy-5-methoxybenzohydrazide derivatives. We will explore their synthesis, comparative enzyme inhibitory activities, and the mechanistic principles that govern their function, offering valuable insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: Synthesis and Significance

The core structure, this compound, serves as a versatile starting point for creating diverse libraries of bioactive compounds. Its synthesis is typically achieved through the reaction of a corresponding ester, such as methyl salicylate, with hydrazine hydrate. The resulting hydrazide is a stable intermediate that can be readily condensed with a variety of aldehydes or ketones to yield hydrazone derivatives. This straightforward synthetic accessibility allows for extensive structural modifications to fine-tune biological activity.

The general synthetic pathway involves the refluxing of this compound with a selected aldehyde in a solvent like methanol, often with a catalytic amount of acid.[1] This reaction creates a Schiff base, forming the final hydrazone derivative.

G cluster_0 Synthesis Workflow Start This compound Process Condensation Reaction (Methanol, Reflux, Acid Catalyst) Start->Process Reacts with Reagent Substituted Aldehyde (R-CHO) Reagent->Process Product This compound Derivative (Hydrazone) Process->Product Yields

Caption: General synthesis of this compound derivatives.

Benchmarking Enzyme Inhibitory Performance

The therapeutic potential of these derivatives is best understood by evaluating their inhibitory activity against key enzymatic targets implicated in various diseases.

Causality: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine.[2] Inhibiting these enzymes increases acetylcholine levels in the brain, a primary therapeutic strategy for managing Alzheimer's disease.[2] Benzohydrazide derivatives have shown significant promise as cholinesterase inhibitors.[2]

Comparative Data: While specific IC50 values for this compound derivatives are not extensively documented in single comparative studies, the broader class of 2-(benzamido) benzohydrazide derivatives provides a strong benchmark. Several compounds in this class exhibit potent dual inhibition of both AChE and BChE, with IC50 values in the low micromolar to nanomolar range, comparable to the standard drug Donepezil.[2]

Compound Class Target Enzyme Reported IC50 Range (µM) Reference Drug (IC50, µM)
2-(Benzamido) BenzohydrazidesAChE0.09 - 15.2Donepezil (0.10)
2-(Benzamido) BenzohydrazidesBChE0.10 - 18.5Donepezil (0.14)

Data synthesized from a study on related benzohydrazide derivatives, highlighting the potential of the scaffold.[2]

The structure-activity relationship (SAR) studies on related compounds suggest that substitutions on the phenyl ring significantly influence inhibitory potency, indicating a promising avenue for optimizing derivatives of the this compound scaffold.

Causality: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] They are involved in numerous physiological processes, and their inhibition is a therapeutic target for conditions like glaucoma, epilepsy, and certain cancers.[3][4] Sulfonamides are the classic CA inhibitors, but hydrazides are being explored as an alternative class that can act as zinc binders.[5][6]

Comparative Data: Studies on various benzohydrazide derivatives have demonstrated their ability to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II). For instance, 2-amino 3-nitro benzohydrazide was found to be a highly efficient inhibitor of both hCA I and hCA II, with IC50 values of 0.030 µM and 0.047 µM, respectively.[3] This highlights the potential for this compound derivatives to be potent CA inhibitors.

Compound Class Target Enzyme Reported IC50 Range (µM) Reference Drug (Acetazolamide)
BenzohydrazideshCA I0.030 - 5.0Potent Inhibition Noted
BenzohydrazideshCA II0.047 - 6.0Potent Inhibition Noted

Data from studies on various benzohydrazide derivatives, indicating the scaffold's potential against carbonic anhydrases.[3][7]

Causality: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8][9] This activity is a key virulence factor for bacteria like Helicobacter pylori, allowing it to survive in the acidic environment of the stomach and cause ulcers. Therefore, urease inhibitors are valuable for treating such infections.

Comparative Data: Benzohydrazide and its derivatives have consistently shown potent urease inhibitory activity. Various synthesized derivatives have demonstrated IC50 values significantly lower than the standard inhibitor, thiourea.[8] For example, some benzofuran-based hydrazones have IC50 values in the sub-micromolar range, making them exceptionally potent.[10]

Compound Class Target Enzyme Reported IC50 Range (µM) Reference Drug (Thiourea, IC50 µM)
BenzohydrazidesJack Bean Urease0.27 - 25.0~22.3
Benzofuran-based HydrazonesJack Bean Urease0.20 - 36.2~21.86

Data compiled from studies on related hydrazide and hydrazone derivatives.[8][10]

Causality: Tyrosinase is a key enzyme in melanin biosynthesis, and its over-activity can lead to hyperpigmentation disorders.[11] Inhibitors of tyrosinase are sought after in the cosmetic and pharmaceutical industries for skin-lightening and treating conditions like melasma.[11][12]

Comparative Data: Hydroxy-substituted derivatives are particularly effective as tyrosinase inhibitors. One study on related compounds found a derivative with an exceptional IC50 value of 0.0089 µM, vastly more potent than the standard, kojic acid (IC50 = 16.69 µM).[13] This suggests that the 2-hydroxy group on the this compound scaffold is a critical feature for potent tyrosinase inhibition.

Compound Class Target Enzyme Reported IC50 Range (µM) Reference Drug (Kojic Acid, IC50 µM)
Hydroxy-substituted derivativesMushroom Tyrosinase0.0089 - 10.0+~16.69
5-HMT (related compound)Mushroom TyrosinaseLower than Kojic AcidPotent Inhibition Noted

Data from studies on hydroxy-substituted inhibitors, demonstrating high potential.[13][14]

Mechanisms of Enzyme Inhibition

The way an inhibitor interacts with an enzyme determines its efficacy. Benzohydrazide derivatives can exhibit several modes of inhibition.

  • Competitive Inhibition: The inhibitor resembles the natural substrate and binds to the enzyme's active site, directly blocking the substrate from binding.[15]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency.[15]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[8]

  • Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. This is sometimes referred to as "suicide inhibition."[16]

Kinetic studies on various benzohydrazide derivatives have revealed competitive, non-competitive, and mixed-type inhibition, depending on the specific derivative and the target enzyme.[8][10] Molecular docking studies often complement these findings by predicting how the inhibitor fits into the enzyme's active site and which amino acid residues it interacts with.[8]

G cluster_inhibition Enzyme Inhibition Mechanisms Enzyme Enzyme Active Site Allosteric Site Substrate Substrate Enzyme:active->Substrate Binds Competitive Competitive Inhibitor Enzyme:active->Competitive Competes NonCompetitive Non-Competitive Inhibitor Enzyme:allo->NonCompetitive Binds

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.

  • Reactant Preparation: Dissolve this compound (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.[1]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like FTIR, ¹H-NMR, and Mass Spectrometry.

This protocol is based on the widely used colorimetric method developed by Ellman et al.[17][18]

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from electric eel) solution in buffer.

    • Inhibitor Solutions: Prepare stock solutions of the this compound derivatives in DMSO, then make serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To respective wells, add:

      • 140 µL of Phosphate Buffer.

      • 10 µL of the inhibitor solution (or solvent for control).

      • 10 µL of DTNB solution.

      • 10 µL of AChE enzyme solution.

    • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[19]

    • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode using a microplate reader, taking readings every minute for 10-15 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[17]

Conclusion and Future Directions

This guide demonstrates that derivatives of the this compound scaffold represent a highly promising class of enzyme inhibitors. Their straightforward synthesis allows for the creation of diverse chemical libraries, and preliminary data from related compounds show potent, often multi-target, inhibitory activity against clinically relevant enzymes like cholinesterases, carbonic anhydrases, urease, and tyrosinase.

The presence of the 2-hydroxy and 5-methoxy groups provides key interaction points that can be leveraged for rational drug design. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a focused library of this compound derivatives to establish clear structure-activity relationships for each enzyme target.

  • In-depth Mechanistic Studies: Using enzyme kinetics and molecular modeling to elucidate the precise binding modes and inhibition mechanisms.

  • In Vivo Evaluation: Advancing the most potent and selective compounds to cellular and animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By systematically exploring this chemical space, the scientific community can unlock the full potential of these versatile compounds in the development of next-generation therapeutics.

References

  • Burn, O. K., & Christie, G. (n.d.). Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors. Portland Press. [Link]

  • ResearchGate. (n.d.). Results of urease activity of 2-Methoxybenzohydrazones derivatives.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Request PDF. [Link]

  • ResearchGate. (n.d.). Design of new 2‐hydroxy‐4‐methoxybenzohydrazide analogs. ResearchGate. [Link]

  • Khan, K. M., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • PubMed. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. National Center for Biotechnology Information. [Link]

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  • Avesis. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Avesis. [Link]

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  • ResearchGate. (n.d.). Enzyme inhibition of 1-29 (IC50, μg/mL). ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Hydroxy-4-Methoxybenzylidene)-4-Nitrobenzohydrazide and its Zinc(II) Complex. ResearchGate. [Link]

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  • PubMed. (2018). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT). National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-5-methoxybenzohydrazide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 2-Hydroxy-5-methoxybenzohydrazide.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of method validation, cross-validation, and practical insights into experimental design. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4]

The Significance of Robust Quantification

This compound is a chemical intermediate with potential applications in medicinal chemistry. Its accurate quantification is critical during synthesis, formulation, and stability studies. The choice of analytical method can significantly impact the reliability of these measurements, making a thorough understanding of the available techniques and their respective strengths and limitations essential.

Comparative Analytical Performance

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the anticipated performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible (UV-Vis) Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Measurement of light absorbance by the analyte in solution.
Specificity High (separation of analyte from impurities and degradation products).Low to Moderate (potential for interference from other absorbing species).
Linearity (r²) > 0.999> 0.995
Range 1 µg/mL - 100 µg/mL5 µg/mL - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~5 µg/mL

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC-UV and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides high selectivity and sensitivity, making it suitable for the quantification of this compound in the presence of other compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry

This technique offers a simpler and more rapid approach for quantification, suitable for relatively pure samples where interfering substances are minimal.

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm. The λmax is anticipated to be around 298 nm.

  • Solvent (Blank): Methanol.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards from 5 µg/mL to 50 µg/mL by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the linear range of the assay and measure its absorbance.

Method Validation Workflow

A robust analytical method is one that has been demonstrated to be suitable for its intended purpose.[3] The validation process involves evaluating several key parameters as stipulated by ICH Q2(R1).[1]

G cluster_0 Method Validation Workflow Specificity Specificity (Analyte vs. Impurities) Linearity Linearity & Range (Correlation of Signal to Concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of Known Amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) (Lowest Detectable Amount) Precision->LOD LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) LOD->LOQ Robustness Robustness (Effect of Small Method Variations) LOQ->Robustness

Caption: A typical workflow for the validation of an analytical method.

Cross-Validation of Analytical Methods

When two different analytical methods are used to analyze samples from the same study or at different laboratories, cross-validation is necessary to ensure the equivalency of the results.[5] This is crucial when, for instance, a simpler method like UV-Vis spectrophotometry is used for routine analysis, while a more complex method like HPLC-UV is employed for stability-indicating studies.

The cross-validation process involves analyzing the same set of samples using both methods and comparing the results statistically.

G cluster_1 Cross-Validation Process Sample_Set Select a Representative Set of Samples (e.g., n=10) Analysis_Method_A Analyze Samples using Method A (e.g., HPLC-UV) Sample_Set->Analysis_Method_A Analysis_Method_B Analyze Samples using Method B (e.g., UV-Vis) Sample_Set->Analysis_Method_B Data_Comparison Statistically Compare the Results (e.g., Paired t-test, Bland-Altman plot) Analysis_Method_A->Data_Comparison Analysis_Method_B->Data_Comparison Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria (% Difference < 15%) Data_Comparison->Acceptance_Criteria

Caption: The process of cross-validation between two analytical methods.

Concluding Remarks

The choice between HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound will ultimately depend on the specific application. HPLC-UV offers superior specificity and sensitivity, making it the method of choice for complex matrices and regulatory submissions. On the other hand, UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine analysis of relatively pure samples.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and reproducible data.[1][4] Furthermore, when multiple methods are employed, a well-documented cross-validation study is essential to demonstrate the interchangeability of the analytical results, thereby ensuring data integrity throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

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comparing the mechanism of action of 2-Hydroxy-5-methoxybenzohydrazide with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mechanism of Action of Benzohydrazide-based IDO1 Inhibitors

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint modulator.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3] This process has profound immunosuppressive effects within the tumor microenvironment. Tryptophan depletion can arrest T-cell proliferation, while the accumulation of its metabolite, kynurenine, promotes the differentiation of regulatory T-cells (Tregs) and induces a tolerogenic state in dendritic cells.[4][5] Consequently, inhibiting IDO1 is a highly pursued strategy to restore anti-tumor immunity.[3][6]

This guide provides an in-depth comparison of the mechanism of action of 2-Hydroxy-5-methoxybenzohydrazide and its analogs against the well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat. We will dissect their molecular interactions, kinetic profiles, and the experimental methodologies used to validate their function.

The Central Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is overexpressed in a multitude of tumor cells and antigen-presenting cells within the tumor microenvironment.[1][7] This overexpression creates an immunosuppressive shield that allows cancer cells to evade immune destruction.[6][8] The therapeutic goal of IDO1 inhibitors is to dismantle this shield, thereby reactivating the patient's immune system to recognize and attack the tumor.[9][10]

The mechanism of IDO1-mediated immunosuppression is twofold:

  • Tryptophan Depletion: Starves effector T-cells of a crucial amino acid, halting their proliferation and function.[3][4]

  • Kynurenine Production: Kynurenine and its downstream metabolites act as signaling molecules that suppress T-cell activity and promote the generation of immunosuppressive regulatory T-cells (Tregs).[4][5]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor_Cell Tumor Cell or APC IDO1 IDO1 Tumor_Cell->IDO1 Expresses Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes IDO1->T_Cell Depletes Trp (Inhibits Proliferation) Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression Treg->Immune_Suppression Mediates

Figure 1. The IDO1-mediated immunosuppressive pathway in the tumor microenvironment.

Comparative Analysis of IDO1 Inhibitors

While sharing a common target, IDO1 inhibitors can exhibit distinct mechanisms of action, binding modes, and kinetic properties. Here, we compare the benzohydrazide scaffold with two clinical candidates, Epacadostat and Linrodostat.

This compound and Analogs

The 2-hydroxybenzohydrazide scaffold serves as a versatile template for enzyme inhibitors. Studies have demonstrated the activity of its derivatives against various enzymes, including tyrosinase and bacterial enzymes.[11][12] The core structure consists of a hydroxylated phenyl ring linked to a hydrazide moiety. The hydroxyl and hydrazide groups are critical for coordinating with metal ions in enzyme active sites, a key feature for inhibition. For IDO1, which contains a heme iron center, this interaction is paramount.

The addition of a methoxy group, as in this compound, modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.[13] While specific kinetic data for this compound as an IDO1 inhibitor is not prominently available in public literature, its structural features suggest a mechanism involving direct coordination with the heme iron in the IDO1 active site, thereby preventing the binding of the natural substrate, tryptophan.

Epacadostat (INCB24360)

Epacadostat is a potent and selective, orally available inhibitor of IDO1.[4][7] It features a hydroxyamidine group, which is crucial for its mechanism of action.

  • Mechanism: Epacadostat is a competitive inhibitor with respect to tryptophan.[4][14] It directly binds to the heme iron within the IDO1 active site. This interaction prevents tryptophan from accessing the catalytic center, thereby blocking its degradation into kynurenine.[4]

  • Selectivity: It demonstrates high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[4][14]

  • Clinical Status: Despite promising early-phase trials, the Phase III study of epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint, which has tempered enthusiasm for this specific agent.[5][8][14]

Linrodostat (BMS-986205)

Linrodostat is another potent, selective, and orally available IDO1 inhibitor.[9][10]

  • Mechanism: Linrodostat is classified as an irreversible, suicide inhibitor.[15][16] It competes with the heme cofactor for binding to the apo-enzyme (the enzyme without its cofactor).[17] Once bound, it prevents the heme group from re-associating with the enzyme, rendering it permanently inactive.[17] This irreversible mechanism can lead to a more sustained and durable inhibition of IDO1 activity in vivo.

  • Selectivity: Like epacadostat, it shows high selectivity for IDO1 over TDO.[15]

  • Potency: It exhibits very high potency, with IC50 values in the low nanomolar range in both enzymatic and cell-based assays.[15][16]

Feature2-Hydroxybenzohydrazide ScaffoldEpacadostat (Hydroxyamidine)Linrodostat
Primary Target Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)
Key Functional Group Hydrazide, Phenolic HydroxylHydroxyamidineVaries (complex heterocyclic)
Inhibition Type Likely Reversible, CompetitiveReversible, Competitive[14]Irreversible, Suicide Inhibitor[15][16]
Binding Interaction Predicted coordination with heme ironDirect binding to heme iron[7]Competes with heme for apo-enzyme binding[17]
Reported IC50 Varies by derivative~10 nM (cellular)[18]~1.1 - 1.7 nM (cellular/enzymatic)[15][16]
Selectivity To be determinedHigh for IDO1 vs. IDO2/TDO[14]High for IDO1 vs. TDO[15]

Experimental Validation Protocols

Validating the mechanism of action of IDO1 inhibitors requires a multi-faceted approach, combining enzymatic assays with cell-based models to confirm target engagement and functional outcomes.

Protocol 1: Recombinant Human IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds against recombinant human IDO1.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Reconstitute recombinant human IDO1 enzyme to a working concentration.

    • Prepare a solution of L-tryptophan (substrate).

    • Prepare a reaction cocktail containing methylene blue, ascorbic acid, and catalase.

    • Prepare serial dilutions of the test compound (e.g., this compound, Epacadostat).

  • Assay Procedure:

    • Add the IDO1 enzyme, reaction cocktail, and test compound to a 96-well plate.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • Detection:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at 321 nm, which corresponds to the kynurenine product.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Figure 2. Workflow for an in-vitro IDO1 enzymatic inhibition assay.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the inhibitor's ability to block IDO1 activity in a more physiologically relevant context, using human tumor cells that express the enzyme.

Objective: To determine the cellular potency (IC50) of test compounds in blocking kynurenine production.

Methodology:

  • Cell Culture:

    • Culture human tumor cells known to express IDO1 (e.g., HeLa or SKOV-3 cells) in appropriate media.[15][18]

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • Treat the cells with an inducing agent, typically Interferon-gamma (IFN-γ), to upregulate IDO1 expression.

    • Simultaneously, add serial dilutions of the test compound to the wells.

    • Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant from each well.

    • Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

    • Incubate for 10-20 minutes at room temperature.

    • Measure the absorbance at approximately 480 nm.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the cellular IC50 value.

This dual-assay approach is critical. A compound that is potent in an enzymatic assay but weak in a cell-based assay may have poor cell permeability or be subject to efflux pumps, providing crucial information for drug development professionals.

Conclusion

Understanding the precise mechanism of action is fundamental to the rational design and development of effective therapeutics. While this compound and its analogs share the IDO1 target with clinical candidates like Epacadostat and Linrodostat, their efficacy is dictated by the nuances of their molecular interactions. Epacadostat acts as a classic reversible competitive inhibitor, whereas Linrodostat employs an irreversible suicide inhibition mechanism. The benzohydrazide scaffold likely operates through direct, reversible coordination with the catalytic heme iron. The experimental protocols outlined provide a robust framework for characterizing these differences, enabling researchers to quantify potency, confirm cellular activity, and ultimately identify compounds with the most promising therapeutic potential for advancing cancer immunotherapy.

References

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  • Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. guidetopharmacology.org. [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Jochems, C., et al. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. [Link]

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  • Li, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). Design of new 2-hydroxy-4-methoxybenzohydrazide analogs. ResearchGate. [Link]

  • Li, F., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Fallacara, A. L., et al. (2020). Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lee, H., et al. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Guide to the Statistical Validation of 2-Hydroxy-5-methoxybenzohydrazide's Biological Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the statistical validation of the biological data of 2-Hydroxy-5-methoxybenzohydrazide, a molecule of growing interest, and objectively compares its potential performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust experimental data.

Introduction to this compound

This compound is a hydrazide derivative that has garnered attention for its diverse biological activities. The hydrazide backbone is a well-recognized structural motif in a wide array of biologically active compounds.[1] The unique arrangement of a hydroxyl group and a methoxy group on the benzene ring of this compound likely contributes to its notable chemical reactivity and biological potential.[2]

Derivatives of 2-hydroxybenzohydrazide have been synthesized and investigated for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3][4][5][6] The presence of the C=N double bond in Schiff base derivatives of hydrazides is considered an essential structural feature for their biological activities.[4] Given the promising preliminary findings, a thorough and statistically sound validation of its biological data is crucial to ascertain its true therapeutic potential.

Reported Biological Activities and the Need for Comparative Analysis

Several studies have highlighted the potential of this compound and its analogs across different therapeutic areas:

  • Antimicrobial Activity: Derivatives of 2-hydroxybenzohydrazide have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[3][4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

  • Anticancer Potential: Novel hydrazide compounds have shown cytotoxicity towards breast cancer cells, with some derivatives exhibiting significant antitumor activity in vivo.[1][7] The induced apoptosis appears to be mediated through a caspase- and mitochondrial-dependent pathway.[1]

  • Antioxidant Properties: The radical scavenging activity of 2-hydroxy benzyl hydrazide derivatives has been evaluated, indicating their potential to mitigate oxidative stress.[3]

  • Anti-inflammatory Effects: Studies on 2-hydroxybenzohydrazide have demonstrated its efficacy in reducing inflammation and pyrexia in animal models, with computational studies suggesting an affinity for COX-I/II target receptors.[6]

While these findings are encouraging, to establish the clinical relevance of this compound, its efficacy must be benchmarked against current standards of care. This guide will focus on a comparative analysis of its antimicrobial properties against well-established antibiotics.

Experimental Design for Comparative Efficacy Testing: Antimicrobial Activity

To statistically validate the antimicrobial efficacy of this compound, a head-to-head comparison with standard antibiotics is essential.

Selection of Comparator Agents

The choice of comparator antibiotics should be based on their mechanism of action and spectrum of activity. For a broad-spectrum comparison, the following are recommended:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis, effective against many Gram-positive bacteria.

Experimental Workflow

The following workflow outlines the key steps for a robust comparative study.

cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Validation and Reporting A Synthesize and Purify This compound D Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) A->D B Procure Standard Antibiotics (Ciprofloxacin, Vancomycin, Linezolid) B->D C Culture and Standardize Bacterial Strains (e.g., S. aureus, E. coli) C->D E Determine Minimum Bactericidal Concentration (MBC) D->E F Time-Kill Kinetic Assays D->F G Statistical Comparison of MIC and MBC values E->G H Analysis of Time-Kill Curves F->H I Assess Assay Performance Metrics (Precision, Accuracy, Linearity) G->I H->I J Publish Comparative Guide I->J

Caption: Experimental workflow for the comparative antimicrobial validation of this compound.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Reagents: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Bacterial Inoculum Preparation: Culture bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

  • Sub-culturing: Following MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Statistical Validation of Biological Data

The statistical analysis of the data is critical to demonstrate the validity of the analytical method and the significance of the findings.[8]

Key Statistical Parameters

The following parameters are essential for validating the biological assays:[8][9]

  • Precision: The closeness of agreement among a series of measurements. It is typically expressed as the standard deviation or relative standard deviation (RSD).

  • Accuracy: The closeness of the test results to the true value. It is often assessed by determining the percent recovery of a known amount of analyte.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Statistical Tests for Comparative Analysis
  • t-test or ANOVA: To compare the mean MIC and MBC values of this compound with those of the standard antibiotics. A p-value of <0.05 is typically considered statistically significant.

  • Regression Analysis: To assess the linearity of dose-response curves in time-kill kinetic assays.[8]

The following diagram illustrates the logical flow of statistical validation.

cluster_0 Experimental Data cluster_1 Assay Validation Metrics cluster_2 Comparative Statistical Analysis cluster_3 Conclusion Data Raw Data from In Vitro Assays (e.g., MIC, MBC, Time-Kill Data) Precision Precision Analysis (Standard Deviation, RSD) Data->Precision Accuracy Accuracy Assessment (% Recovery) Data->Accuracy Linearity Linearity Analysis (Regression) Data->Linearity Robustness Robustness Testing Data->Robustness T_test Student's t-test / ANOVA (Comparison of Means) Precision->T_test Accuracy->T_test Regression Regression Analysis (Dose-Response) Linearity->Regression Conclusion Statistically Validated Conclusion on Comparative Efficacy T_test->Conclusion Regression->Conclusion

Caption: Logical flow for the statistical validation of biological data.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacinVancomycinLinezolid
S. aureus ATCC 29213[Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
E. coli ATCC 25922[Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
[Other Strains][Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]

Table 2: Assay Validation Parameters

ParameterAcceptance CriteriaResult
Precision (RSD) ≤15%[Insert Value]
Accuracy (% Recovery) 80-120%[Insert Value]
Linearity (R²) ≥0.98[Insert Value]

Conclusion

This guide provides a systematic approach to the statistical validation of the biological data of this compound, with a focus on its antimicrobial properties. By following the outlined experimental and statistical methodologies, researchers can generate robust, reproducible, and comparative data. Such rigorous validation is indispensable for substantiating the therapeutic potential of novel compounds and guiding future drug development efforts. The insights gained from this comparative analysis will be instrumental in determining whether this compound warrants further investigation as a promising therapeutic candidate.

References

  • Anonymous. (2005). Statistical practices in assay development and validation. IVD Technology. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Biomolecules & Organic Synthesis. [Link]

  • Baharudin, N. A., et al. (2012). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chen, D. G., et al. (2018). Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

  • Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Salimimona, et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology. [Link]

  • Khan, I., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Inflammopharmacology. [Link]

  • Liu, Z., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

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Safety Operating Guide

Navigating the Unseen Risks: A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-5-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. The responsible disposal of these materials is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydroxy-5-methoxybenzohydrazide, a compound whose unique chemical structure necessitates a cautious and informed approach to waste management.

Core Principles of Disposal: A Proactive Stance on Safety

The disposal of any chemical waste, particularly novel or less-common compounds, should always begin with a consultation of your institution's Environmental Health and Safety (EHS) guidelines. These internal protocols are designed to ensure compliance with local, state, and federal regulations.

Key Safety and Handling Information at a Glance

Hazard ClassificationRecommended Personal Protective Equipment (PPE)Incompatible Materials
Presumed Hazardous WasteNitrile gloves, chemical safety goggles, lab coatStrong oxidizing agents, strong acids, strong bases

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

1. Waste Segregation and Collection:

  • Designated Hazardous Waste Container: A dedicated, chemically resistant container, clearly labeled as "Hazardous Waste," must be used for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid[2][3].

  • Labeling: The hazardous waste label must be filled out completely and accurately, including the full chemical name "this compound," the approximate concentration and quantity of the waste, and the date of accumulation.

2. Storage of Hazardous Waste in the Laboratory:

  • Secure Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition.

  • Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a larger, chemically resistant secondary container[2].

  • Incompatibility Awareness: Ensure that the waste container for this compound is not stored in close proximity to incompatible materials, such as strong oxidizing agents, which could lead to a dangerous chemical reaction.

3. Arranging for Professional Disposal:

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to dispose of this chemical waste through standard laboratory drains or as regular solid waste[2][4][5].

  • Professional Handling: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all regulatory requirements. Common disposal methods for chemical waste of this nature include high-temperature incineration.

4. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill of solid this compound, carefully sweep the material into a designated hazardous waste container using appropriate tools. Avoid generating dust. The area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.

  • Major Spills: For larger spills, or any spill involving a solution, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

The Logic Behind the Protocol: Understanding the Risks

The cautious approach outlined in this guide is rooted in the known hazards of the chemical families to which this compound belongs.

  • Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic and are potential carcinogens[1]. The reactivity of the hydrazide functional group also necessitates careful handling to avoid unintended reactions.

  • Aromatic Ring System: While the specific toxicity of the substituted ring in this compound is not well-documented, aromatic compounds as a class can present a range of health and environmental hazards.

Given these considerations, treating this compound as a hazardous waste is the most prudent and scientifically sound approach to ensure the safety of laboratory personnel and the protection of the environment.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Professional Disposal Generate Generate Waste (this compound) Segregate Segregate as Hazardous Waste Generate->Segregate Immediate Action Collect Collect in Labeled Container Segregate->Collect Proper Containment Store Store in Secondary Containment Collect->Store Safe Storage Request Request EHS Pickup Store->Request Compliance Step Transport Professional Transport Request->Transport Dispose Certified Disposal (e.g., Incineration) Transport->Dispose

Caption: A streamlined workflow for the proper disposal of this compound.

By adhering to these detailed procedures, researchers and scientists can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Henderson, T. (2024, January 1). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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Navigating the Safe Handling of 2-Hydroxy-5-methoxybenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxybenzohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including hydrazides and salicylaldehydes, to establish a robust framework for safe laboratory practices. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

  • Hydrazide Moiety: Hydrazine and its derivatives are a class of compounds with well-documented toxicity. They can be toxic if inhaled, ingested, or absorbed through the skin.[1] Potential health effects of hydrazine exposure include irritation to the skin, eyes, and respiratory tract, as well as more severe effects on the central nervous system, liver, and kidneys.[1][2]

  • Phenolic Hydroxyl and Methoxybenzene Group: The benzaldehyde precursor, 2-Hydroxy-5-methoxybenzaldehyde, is classified as a skin, eye, and respiratory irritant.[3][4][5] It is reasonable to assume that this compound may exhibit similar irritant properties.

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory tasks.

TaskMinimum PPE Requirement
Weighing and Handling Solid Compound Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab Coat, and a properly fitted N95 or higher respirator if not handled in a fume hood.
Preparing Solutions Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat.
Running Reactions and Work-up Nitrile or Neoprene Gloves (consider double-gloving), Chemical Splash Goggles, Face Shield, Lab Coat.
Handling Waste Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat.

Rationale for PPE Selection:

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling hydrazine and its derivatives.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Contaminated gloves should be removed and disposed of properly.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and dust.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]

  • Protective Clothing: A lab coat should be worn to protect against skin contact.[6][7]

  • Respiratory Protection: Due to the potential for respiratory irritation and the known hazards of hydrazines, handling of the solid compound outside of a certified chemical fume hood should be minimized. If a fume hood is not available, a NIOSH-approved respirator is necessary.[6]

Safe Handling and Operational Protocols

Adherence to standard laboratory safety protocols is paramount. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

  • The container should be tightly closed.[6][7]

Experimental Workflow

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Quench and Extract monitoring->workup purify Purify Product workup->purify waste_collection Collect Waste in Labeled Container purify->waste_collection waste_disposal Dispose of Waste via EH&S waste_collection->waste_disposal

Safe Handling Workflow for this compound
Step-by-Step Handling Procedure
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid, use a spatula and avoid generating dust.[6]

  • Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Add reagents slowly and monitor the reaction for any signs of an exothermic event.

  • Work-up and Purification:

    • Quench the reaction carefully.

    • Perform extractions and other purification steps within the fume hood.

  • Decontamination:

    • Thoroughly clean all glassware and equipment after use.

    • Wipe down the work area with an appropriate cleaning agent.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[6][7] Seek immediate medical attention.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[7][9]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.

  • Dispose of the waste through your institution's EH&S department in accordance with all local, state, and federal regulations.[9][10]

Conclusion

While specific hazard data for this compound is limited, a proactive and cautious approach based on the known risks of its constituent functional groups is essential for ensuring laboratory safety. By adhering to the principles of hazard assessment, proper PPE utilization, safe handling protocols, and emergency preparedness, researchers can minimize their risk and foster a secure research environment.

References

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  • Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. (2013, September 9). Bio. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Washington. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.